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  • Product: 2-Amino-4,5-diphenyl-3-furonitrile
  • CAS: 5503-73-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Amino-4,5-diphenyl-3-fur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Amino-4,5-diphenyl-3-furonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details the synthetic pathway via the Thorpe-Ziegler reaction, outlines its key physicochemical and spectroscopic properties, and explores its potential as a scaffold in drug discovery, drawing on the known biological activities of related furan derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, furan derivatives have garnered considerable attention due to their diverse pharmacological properties, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The 2-aminofuran-3-carbonitrile scaffold, in particular, serves as a versatile pharmacophore in the design of novel therapeutic agents. This guide focuses on a specific member of this class, 2-Amino-4,5-diphenyl-3-furonitrile (CAS No. 5503-73-1), providing a detailed examination of its synthesis and chemical characterization.

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

The primary synthetic route to 2-Amino-4,5-diphenyl-3-furonitrile is a base-catalyzed condensation reaction between benzoin and malononitrile. This transformation is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of C-C bonds and the construction of cyclic and heterocyclic systems.[3][4][5]

Reaction Principle

The synthesis involves the nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of benzoin, followed by an intramolecular cyclization and dehydration to form the furan ring. The reaction is typically catalyzed by a base, such as an alkali metal alkoxide or an amine like diethylamine.[6]

Experimental Protocol

Materials:

  • Benzoin

  • Malononitrile

  • Ethanol (or other suitable solvent)

  • Base catalyst (e.g., diethylamine, sodium ethoxide)

Procedure:

  • Dissolve equimolar amounts of benzoin and malononitrile in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Add a catalytic amount of a base (e.g., a few drops of diethylamine or a catalytic amount of sodium ethoxide).

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the solution upon cooling.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis_Workflow Reactants Benzoin + Malononitrile Reaction Reaction Mixture (Stirring/Reflux) Reactants->Reaction Dissolve Solvent_Catalyst Solvent (e.g., Ethanol) Base Catalyst (e.g., Diethylamine) Solvent_Catalyst->Reaction Add Precipitation Cooling and Precipitation Reaction->Precipitation Completion Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2-Amino-4,5-diphenyl-3-furonitrile Purification->Product

Caption: Synthetic workflow for 2-Amino-4,5-diphenyl-3-furonitrile.

Characterization

The structural elucidation and confirmation of the synthesized 2-Amino-4,5-diphenyl-3-furonitrile are performed using a combination of physical and spectroscopic methods.

Physical Properties

The key physical properties of the compound are summarized in the table below.

PropertyValue
CAS Number 5503-73-1
Molecular Formula C₁₇H₁₂N₂O
Molecular Weight 260.29 g/mol
Appearance Solid
Melting Point 201-205 °C
Boiling Point (est.) 450.3 °C at 760 mmHg
Density (est.) 1.26 g/cm³
Exact Mass 260.0950 g/mol
Spectroscopic Data

The spectroscopic data provides detailed information about the molecular structure of 2-Amino-4,5-diphenyl-3-furonitrile.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear in the range of δ 6.0-8.5 ppm.[6] The amino protons (NH₂) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The expected chemical shift ranges for the different types of carbon atoms are provided in the table below.[7][8][9]

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic Carbons (C-Ph)125 - 150
Furan Ring Carbons (C-O)~150 - 170
Furan Ring Carbons (C-C)~90 - 120
Nitrile Carbon (C≡N)115 - 125
Amino-substituted Carbon (C-NH₂)~150 - 160

The IR spectrum provides information about the functional groups present in the molecule.[10] Key characteristic absorption bands are summarized below.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amino)3100 - 3500 (typically two bands)
C≡N Stretch (Nitrile)2210 - 2260 (sharp, medium intensity)
C=C Stretch (Aromatic/Furan)1450 - 1600
C-O Stretch (Furan)1000 - 1300

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of 260.0950 g/mol .[11] The fragmentation pattern can provide further structural information, with common losses including the nitrile group (CN) and fragmentation of the furan and phenyl rings.[12][13]

Relevance in Drug Development

The 2-aminofuran-3-carbonitrile core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have shown a wide range of biological activities, making 2-Amino-4,5-diphenyl-3-furonitrile a promising starting point for the development of new therapeutic agents.

Potential Biological Activities
  • Anticancer Activity: Many 2-aminofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1]

  • Antibacterial Activity: Certain derivatives have also exhibited significant activity against both Gram-positive and Gram-negative bacteria.[2][14]

  • Other Activities: The broader class of furan and benzofuran derivatives has been associated with a wide spectrum of pharmacological effects, including antiviral, antifungal, anti-inflammatory, and CNS activities.

Signaling_Pathway cluster_drug 2-Amino-4,5-diphenyl-3-furonitrile Derivatives cluster_pathway Potential Cellular Targets cluster_effect Biological Outcomes Drug 2-Aminofuran Scaffold Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Pgp P-glycoprotein (Drug Efflux Pump) Drug->Pgp Modulation Other Other Kinases/ Enzymes Drug->Other Antibacterial Bacterial Growth Inhibition Drug->Antibacterial Apoptosis Apoptosis/ Cell Cycle Arrest Tubulin->Apoptosis Pgp->Apoptosis Other->Apoptosis

Caption: Potential mechanisms of action for 2-aminofuran derivatives.

Conclusion

2-Amino-4,5-diphenyl-3-furonitrile is a readily accessible heterocyclic compound with significant potential for further exploration in the field of medicinal chemistry. The synthetic route via the Thorpe-Ziegler reaction is efficient, and the compound can be thoroughly characterized using standard analytical techniques. The established broad-spectrum biological activity of the 2-aminofuran scaffold makes this particular derivative a valuable building block for the design and synthesis of novel drug candidates. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.

References

Exploratory

Technical Guide: Physicochemical Properties and Biological Significance of 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4,5-diphenyl-3-furonitrile is a highly functionalized heterocyclic compound that has garnered interest within the scientific community, par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diphenyl-3-furonitrile is a highly functionalized heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid furan scaffold, adorned with lipophilic phenyl groups and a reactive aminonitrile moiety, makes it an attractive building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,5-diphenyl-3-furonitrile, a detailed plausible experimental protocol for its synthesis based on established methodologies for related compounds, and an exploration of its potential biological activities and mechanisms of action by drawing parallels with structurally similar aminofuran derivatives. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of 2-Amino-4,5-diphenyl-3-furonitrile are crucial for its handling, formulation, and understanding its behavior in biological systems. The available data has been compiled and is presented in the tables below.

Identification and General Properties
PropertyValueReference(s)
IUPAC Name 2-amino-4,5-diphenylfuran-3-carbonitrile[1]
Synonyms 2-Amino-4,5-diphenyl-3-furancarbonitrile, 2-Amino-3-cyano-4,5-diphenylfuran[1][2][3][4][5][6]
CAS Number 5503-73-1[2][3][4][5][6]
Molecular Formula C₁₇H₁₂N₂O[3][4][5][6]
Molecular Weight 260.29 g/mol [1][3][4]
Appearance Not explicitly stated, likely a solid.
Solubility No quantitative data available. Likely soluble in organic solvents like DMSO and DMF.
Physical and Chemical Properties
PropertyValueReference(s)
Melting Point 201-205 °C[2][3][4]
Boiling Point 450.3 °C at 760 mmHg (Predicted)[3][4]
Density 1.26 g/cm³ (Predicted)[3][4]
Flash Point 226.1 °C (Predicted)[3][4]
XLogP3 4.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1][3]
Rotatable Bond Count 2[1]
Exact Mass 260.094963 g/mol [1]
Polar Surface Area (PSA) 63.1 Ų[1]

Synthesis and Characterization

Plausible Experimental Protocol: One-Pot, Three-Component Synthesis

This synthesis involves the reaction of benzoin (as a precursor to the 4,5-diphenyl moiety), malononitrile, and a suitable base.

Materials:

  • Benzoin

  • Malononitrile

  • Piperidine (or another suitable base, e.g., triethylamine)

  • Ethanol (or another suitable solvent, e.g., DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.

  • Addition of Base: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Amino-4,5-diphenyl-3-furonitrile.

Visualization of the Synthetic Workflow:

G Synthetic Workflow for 2-Amino-4,5-diphenyl-3-furonitrile cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification benzoin Benzoin reflux Reflux benzoin->reflux malononitrile Malononitrile malononitrile->reflux piperidine Piperidine (Base) piperidine->reflux solvent Ethanol solvent->reflux extraction Extraction reflux->extraction purification Column Chromatography extraction->purification product 2-Amino-4,5-diphenyl-3-furonitrile purification->product

Caption: A plausible one-pot, three-component synthesis workflow.

Characterization Methods

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups and a characteristic broad singlet for the amino (-NH₂) protons. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the furan ring, the nitrile group, and the two phenyl rings.

2.2.2. Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹).

  • C≡N stretching vibration of the nitrile group (around 2200-2260 cm⁻¹).

  • C=C and C-O stretching vibrations of the furan ring and aromatic rings.

2.2.3. Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 260.29.

Biological Activities and Potential Mechanisms of Action

While specific biological data for 2-Amino-4,5-diphenyl-3-furonitrile is limited in the public domain, the broader class of 2-aminofuran and its benzofuran analogues has been extensively studied, revealing a range of promising biological activities. It is plausible that 2-Amino-4,5-diphenyl-3-furonitrile shares some of these properties.

Anticancer Activity

Derivatives of 2-aminofuran and benzofuran have demonstrated significant antiproliferative activity against various cancer cell lines.[7] The proposed mechanisms often involve the disruption of key cellular processes.

  • Tubulin Polymerization Inhibition: Several 2-aminobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9][10][11][12] By binding to the colchicine site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • P-glycoprotein (P-gp) Inhibition: Overexpression of P-glycoprotein, a drug efflux pump, is a major cause of multidrug resistance (MDR) in cancer. Certain 2-aminobenzofuran derivatives have been shown to inhibit P-gp, thereby sensitizing resistant cancer cells to conventional chemotherapeutic agents.[13][14][15][16][17]

Visualization of a Potential Anticancer Mechanism:

G Potential Anticancer Mechanism of Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression compound 2-Amino-4,5-diphenyl- 3-furonitrile Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits microtubules Microtubule Formation tubulin->microtubules Polymerization mitosis Mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Antimicrobial Activity

The furan nucleus is a component of many compounds with antimicrobial properties. Derivatives of 2-aminofuran have shown activity against both Gram-positive and Gram-negative bacteria.[18] The specific mechanism of action can vary depending on the overall structure of the molecule but often involves the disruption of essential cellular processes in the pathogen.

Future Directions

2-Amino-4,5-diphenyl-3-furonitrile represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

  • Comprehensive Biological Screening: A systematic evaluation of its anticancer and antimicrobial activities against a broad panel of cell lines and pathogens to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to understand the relationship between the chemical structure and biological activity, which will guide the design of more potent and selective compounds.

Conclusion

This technical guide has summarized the available physicochemical data for 2-Amino-4,5-diphenyl-3-furonitrile, proposed a viable synthetic route, and explored its potential biological activities based on the known properties of the 2-aminofuran class of compounds. The information presented herein underscores the potential of this molecule as a valuable building block in drug discovery and as a lead compound for the development of new anticancer and antimicrobial agents. Further experimental investigation is warranted to fully realize its therapeutic potential.

References

Foundational

An In-depth Technical Guide to 2-Amino-4,5-diphenyl-3-furonitrile (CAS: 5503-73-1)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic organic compound with the CAS number 5503-73-1. It belongs to the class of 2-aminofurans, a gr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic organic compound with the CAS number 5503-73-1. It belongs to the class of 2-aminofurans, a group of compounds recognized for their versatile applications as building blocks in medicinal chemistry and organic synthesis.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-Amino-4,5-diphenyl-3-furonitrile, drawing from available scientific literature and chemical databases. While direct and extensive biological data on this specific molecule is limited, this guide will explore the known activities of structurally related compounds to highlight its potential as a scaffold in drug discovery and development.

Physicochemical Properties

2-Amino-4,5-diphenyl-3-furonitrile is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4][5]

PropertyValueReference
Molecular Formula C₁₇H₁₂N₂O[4]
Molecular Weight 260.29 g/mol [2]
CAS Number 5503-73-1[5]
IUPAC Name 2-amino-4,5-diphenylfuran-3-carbonitrile[2]
Synonyms 2-Amino-4,5-diphenyl-3-furancarbonitrile, 4,5-Diphenyl-2-aminofuran-3-carbonitrile[1]
Melting Point 201-205 °C
Boiling Point 450.3 °C at 760 mmHg[1]
Density 1.26 g/cm³[1]
Appearance Solid[1]
Solubility Data not readily available[1]
InChI Key BPFMLOQVCKVCAT-UHFFFAOYSA-N[4]
SMILES Nc1c(C#N)c(-c2ccccc2)c(-c2ccccc2)o1[4]

Spectral Data: Spectral data is crucial for the identification and characterization of the compound. Publicly available spectral information includes:

  • ¹H NMR: Spectra are available from sources like PubChem.[2]

  • ¹³C NMR: Spectra are available from sources like PubChem.[2]

  • IR Spectra: Infrared spectroscopy data is also available, providing information on the functional groups present in the molecule.[2]

Synthesis

The synthesis of 2-amino-3-cyanofurans is typically achieved through a multicomponent reaction, often involving a Thorpe-Ziegler type cyclization. A common and efficient method for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile involves the reaction of benzoin (an α-hydroxyketone) with malononitrile in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzoin Benzoin (α-Hydroxyketone) Reaction One-pot Synthesis Benzoin->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base Base (e.g., Piperidine) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product 2-Amino-4,5-diphenyl-3-furonitrile Reaction->Product

Synthetic workflow for 2-Amino-4,5-diphenyl-3-furonitrile.
Experimental Protocol: Synthesis from Benzoin and Malononitrile

This protocol is a representative procedure based on common methods for the synthesis of 2-aminofurans.

Materials:

  • Benzoin

  • Malononitrile

  • Piperidine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Amino-4,5-diphenyl-3-furonitrile.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry. The obtained data should be compared with the reference spectra.[2]

Biological Activity and Potential Applications

While 2-Amino-4,5-diphenyl-3-furonitrile is primarily documented as a synthetic intermediate, the broader class of 2-aminofuran derivatives has been the subject of investigation for various biological activities. These studies suggest potential avenues for the application of this core structure in drug discovery.

Anticancer Potential

Derivatives of 2-aminofurans have demonstrated promising anticancer properties. Although no specific cytotoxicity data for 2-Amino-4,5-diphenyl-3-furonitrile has been found, related compounds have shown activity against various cancer cell lines. The proposed mechanisms of action for some 2-aminofuran derivatives include:

  • Aurora Kinase Inhibition: Some heterocyclic compounds are known to inhibit Aurora kinases, which are key regulators of cell division. Overexpression of these kinases is common in many cancers.

  • P-glycoprotein (P-gp) Inhibition: P-gp is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.

G cluster_compound Potential Action cluster_targets Cellular Targets cluster_effects Cellular Effects Compound 2-Aminofuran Derivatives AuroraKinase Aurora Kinases Compound->AuroraKinase Inhibition Pgp P-glycoprotein (P-gp) Compound->Pgp Inhibition CellCycleArrest Cell Cycle Arrest AuroraKinase->CellCycleArrest Leads to DrugAccumulation Increased Intracellular Drug Concentration Pgp->DrugAccumulation Blockage leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces ReverseMDR Reversal of Multidrug Resistance DrugAccumulation->ReverseMDR Results in

Potential anticancer mechanisms of 2-aminofuran derivatives.
Antimicrobial Activity

Some aminothiophene and aminofuran derivatives have been reported to possess antimicrobial properties. The biological activity of these compounds is often dependent on the nature and position of substituents on the heterocyclic ring. While no specific antimicrobial data for 2-Amino-4,5-diphenyl-3-furonitrile is available, its structural features suggest that it could serve as a scaffold for the development of novel antibacterial or antifungal agents.

Future Directions

2-Amino-4,5-diphenyl-3-furonitrile represents a valuable, yet underexplored, chemical entity. Based on the information available for structurally related compounds, future research could focus on the following areas:

  • Biological Screening: A comprehensive biological evaluation of 2-Amino-4,5-diphenyl-3-furonitrile is warranted. This should include in vitro screening against a panel of cancer cell lines, various microbial strains, and a diverse set of kinases and other enzymes.

  • Library Synthesis: The amino group of the molecule provides a convenient handle for further chemical modifications. The synthesis of a library of derivatives by, for example, acylation or alkylation of the amino group, could lead to the discovery of compounds with enhanced biological activity.

  • Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies would be necessary to elucidate the mode of action, including the identification of specific molecular targets and signaling pathways.

Conclusion

2-Amino-4,5-diphenyl-3-furonitrile is a readily accessible synthetic intermediate with significant potential for application in drug discovery and development. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacological profiles of related 2-aminofuran derivatives suggest that this compound is a promising scaffold for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the biological properties of this molecule and its derivatives is highly encouraged.

References

Exploratory

Spectral Analysis of 2-Amino-4,5-diphenyl-3-furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectral characteristics of 2-Amino-4,5-diphenyl-3-furonitrile, a heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-Amino-4,5-diphenyl-3-furonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and by analogy to similar compounds. Furthermore, it details standardized experimental protocols for acquiring such data.

Core Data Presentation

The following tables summarize the expected quantitative spectral data for 2-Amino-4,5-diphenyl-3-furonitrile.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.2 - 7.5Multiplet10HAromatic protons (two phenyl groups)
~ 5.0 - 6.0Broad Singlet2HAmino (-NH₂) protons

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 160 - 165C2 (carbon bearing the amino group)
~ 150 - 155C5 (carbon of the furan ring)
~ 125 - 135Aromatic carbons
~ 115 - 120C≡N (nitrile carbon)
~ 90 - 95C3 (carbon bearing the nitrile group)
~ 110 - 115C4 (carbon of the furan ring)

Table 3: Expected IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3450 - 3300N-H stretching (amino group)
2220 - 2260C≡N stretching (nitrile group)
1600 - 1650C=C stretching (aromatic and furan rings)
1500 - 1580N-H bending (amino group)
1000 - 1300C-O stretching (furan ring)

Table 4: Expected Mass Spectrometry Data

m/zIon
~ 260.10[M]⁺ (Molecular ion)
Other significant fragmentsDependent on ionization method and energy

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 2-Amino-4,5-diphenyl-3-furonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4,5-diphenyl-3-furonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • The number of scans will depend on the sample concentration, but 16 or 32 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Optimize the source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

    • Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The exact mass can be determined using a high-resolution mass spectrometer.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of a chemical compound like 2-Amino-4,5-diphenyl-3-furonitrile.

Spectral_Analysis_Workflow synthesis Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation for Spectroscopic Analysis purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the synthesis and spectral analysis of a chemical compound.

References

Foundational

An In-depth Technical Guide on 2-Amino-4,5-diphenyl-3-furonitrile: Synthesis, Structure, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4,5-diphenyl-3-furonitrile is a polysubstituted furan derivative of significant interest in synthetic and medicinal chemistry. This technic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diphenyl-3-furonitrile is a polysubstituted furan derivative of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, a discussion of its structural characteristics, and an exploration of the potential biological activities of the broader aminofuran class of compounds. Due to the current lack of publicly available experimental crystallographic data for this specific molecule, this guide also outlines a general workflow for the characterization and biological evaluation of such novel compounds.

Introduction

Substituted furans, particularly those bearing amino and cyano groups, represent a privileged scaffold in medicinal chemistry. The 2-aminofuran moiety is a key pharmacophore found in a variety of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of diphenyl groups at positions 4 and 5, and a nitrile group at position 3, imparts specific steric and electronic properties to the 2-Amino-4,5-diphenyl-3-furonitrile molecule, making it an attractive candidate for further investigation in drug discovery programs.

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4,5-diphenyl-3-furonitrile can be achieved through the reaction of benzoin with malononitrile, a process that falls under the general category of Thorpe-Ziegler type reactions.[1][2][3][4] The following protocol is based on the work of Prousek (1983).[5]

Synthesis of 2-Amino-3-cyano-4,5-diphenylfuran

Materials:

  • Benzoin (I)

  • Malononitrile (Propanedinitrile)

  • Dimethylformamide (DMF)

  • Diethylamine (catalyst)

  • Ethanol

  • Glycine (for alternative catalysis)

Procedure:

The reaction of benzoin (I) with malononitrile in dimethylformamide, catalyzed by diethylamine, directly yields 2-amino-3-cyano-4,5-diphenylfuran (III).[5] An alternative pathway involves the use of glycine as a catalyst in ethanol, which produces an intermediate (II) that can be subsequently transformed into the final product (III) either thermally or through catalysis with diethylamine.[5]

Reaction Scheme:

G cluster_0 Diethylamine Catalysis in DMF cluster_1 Glycine Catalysis in Ethanol benzoin Benzoin (I) intermediate Intermediate (II) benzoin->intermediate + Malononitrile product 2-Amino-4,5-diphenyl-3-furonitrile (III) benzoin->product + Malononitrile malononitrile Malononitrile intermediate->product

Caption: Synthesis pathways for 2-Amino-4,5-diphenyl-3-furonitrile.

Crystal Structure and Physicochemical Properties

As of the latest literature review, a publicly available, experimentally determined crystal structure for 2-Amino-4,5-diphenyl-3-furonitrile has not been reported. Therefore, detailed crystallographic data such as unit cell parameters and space group are not available.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable insights into the physicochemical properties of the molecule.

PropertyPredicted Value
Molecular Formula C₁₇H₁₂N₂O
Molecular Weight 260.29 g/mol
XLogP3 3.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Polar Surface Area 63.03 Ų

Data sourced from computational predictions.

Potential Biological Activities and Therapeutic Targets

While specific biological studies on 2-Amino-4,5-diphenyl-3-furonitrile are limited, the broader class of aminofuran derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that the target compound could be a valuable lead for various therapeutic applications.

Anticancer Potential

Numerous studies have highlighted the potent antiproliferative activity of aminofuran derivatives against various cancer cell lines.[6][7][8][9] The proposed mechanisms of action often involve:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Targeting key signaling pathways involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Antimicrobial Activity

Substituted aminofurans have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[10][11] The structural diversity within this class allows for the fine-tuning of their antimicrobial spectrum and potency.

Neurological and Anti-inflammatory Activities

Furan-containing compounds have been investigated for their neuroprotective and anti-inflammatory effects.[5][12][13][14] Some derivatives have shown potential in models of neurodegenerative diseases by modulating inflammatory pathways and protecting neurons from oxidative stress.

Proposed Workflow for Biological Evaluation

For a novel compound like 2-Amino-4,5-diphenyl-3-furonitrile, a structured workflow is essential to systematically evaluate its biological potential.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization cluster_3 In Vivo Evaluation in_vitro In Vitro Screening (e.g., cytotoxicity assays against cancer cell lines, antimicrobial assays) moa Target Identification (e.g., kinase profiling, tubulin polymerization assays) in_vitro->moa pathway Cellular Pathway Analysis (e.g., Western blotting, reporter assays) moa->pathway sar Structure-Activity Relationship (SAR) Studies pathway->sar admet In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet animal Animal Models of Disease (e.g., xenograft models for cancer) admet->animal

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

2-Amino-4,5-diphenyl-3-furonitrile presents an intriguing molecular scaffold with potential for development in various therapeutic areas, guided by the known biological activities of related aminofuran derivatives. While the absence of a determined crystal structure currently limits a detailed structure-based design approach, the available synthesis protocols provide a solid foundation for producing the compound for further investigation. The proposed workflow for biological evaluation offers a roadmap for elucidating its specific mechanisms of action and therapeutic potential. Further research into this and similar molecules is warranted to explore their full potential in drug discovery and development.

References

Exploratory

Technical Guide: Solubility Profile of 2-Amino-4,5-diphenyl-3-furonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-diphenyl-3-furonitrile (CAS No. 5503-73-1) is a heterocyclic compound with the molecular formula C₁₇H₁₂N₂O.[2][3][4] Its structure,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diphenyl-3-furonitrile (CAS No. 5503-73-1) is a heterocyclic compound with the molecular formula C₁₇H₁₂N₂O.[2][3][4] Its structure, featuring amino, nitrile, and diphenyl-substituted furan moieties, makes it a versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its application in drug discovery and process chemistry, impacting aspects such as reaction kinetics, purification, formulation, and bioavailability.

While general physicochemical properties such as melting point (201-205 °C) and density (1.26 g/cm³) are documented, specific quantitative solubility data in organic solvents remains largely unreported in publicly accessible databases and scientific literature.[1][3][5] This guide provides a detailed experimental workflow for researchers to systematically determine and tabulate this crucial data.

Hypothetical Solubility Data

A systematic study of the solubility of 2-Amino-4,5-diphenyl-3-furonitrile would yield data that could be presented as follows. The data in Table 1 is hypothetical and for illustrative purposes only , representing how experimentally determined values would be structured for comparative analysis.

Table 1: Hypothetical Equilibrium Solubility of 2-Amino-4,5-diphenyl-3-furonitrile in Selected Organic Solvents at 25°C

SolventDielectric Constant (20°C)Solubility (g/L)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.7ValueValue
N,N-Dimethylformamide (DMF)36.7ValueValue
Acetone20.7ValueValue
Ethanol (95%)25.3ValueValue
Methanol32.7ValueValue
Acetonitrile37.5ValueValue
Dichloromethane (DCM)8.93ValueValue
Toluene2.38ValueValue
n-Hexane1.88ValueValue

Note: The "Value" entries are placeholders for experimentally determined data.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for determining the equilibrium solubility of a solid compound in an organic solvent, commonly known as the shake-flask method.

3.1. Materials and Equipment

  • 2-Amino-4,5-diphenyl-3-furonitrile (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-4,5-diphenyl-3-furonitrile to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 2-Amino-4,5-diphenyl-3-furonitrile in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility (in g/L or mg/mL) by multiplying the measured concentration by the dilution factor.

    • Convert the solubility to molarity (mol/L) using the molecular weight of the compound (260.29 g/mol ).[2][4]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for solubility determination can be visualized as follows:

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Results A Add excess 2-Amino-4,5-diphenyl-3-furonitrile to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C Start Equilibration D Allow solids to settle C->D E Withdraw and filter supernatant D->E Collect Sample F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (g/L, mol/L) G->H Final Calculation

Caption: Experimental workflow for determining the equilibrium solubility.

Conclusion

The solubility of 2-Amino-4,5-diphenyl-3-furonitrile is a fundamental property that influences its utility in research and development. This guide provides a standardized experimental protocol to address the current gap in quantitative solubility data for this compound. By following the outlined procedures, researchers can generate reliable and reproducible solubility profiles, enabling informed solvent selection for synthesis, purification, and formulation development. The systematic collection and dissemination of such data are essential for accelerating the progress of scientific endeavors that utilize this valuable chemical intermediate.

References

Foundational

stability of 2-Amino-4,5-diphenyl-3-furonitrile under different conditions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stability of 2-Amino-4,5-diphenyl-3-furonitrile under various stress conditions. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Amino-4,5-diphenyl-3-furonitrile under various stress conditions. The stability of a drug candidate is a critical parameter that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways and kinetics is paramount for formulation development, manufacturing, and regulatory submissions. This document outlines representative experimental protocols for forced degradation studies, including hydrolysis, oxidation, photostability, and thermal stress, and presents hypothetical data to illustrate potential degradation profiles. Furthermore, it includes diagrams of a typical stability testing workflow and a plausible degradation pathway for 2-Amino-4,5-diphenyl-3-furonitrile.

Introduction

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminonitrile functional group on a furan core with phenyl substituents, suggests potential susceptibility to various degradation pathways. Forced degradation studies are essential to identify these pathways, characterize degradation products, and develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₂N₂O[PubChem CID: 389699]
Molecular Weight260.29 g/mol [PubChem CID: 389699]
Melting Point201-205 °C
AppearanceOff-white to pale yellow crystalline powder
SolubilitySoluble in DMSO and DMF; sparingly soluble in methanol and ethanol; practically insoluble in water.

Forced Degradation Studies: Experimental Protocols

The following protocols are representative examples for conducting forced degradation studies on 2-Amino-4,5-diphenyl-3-furonitrile. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

General Procedure

A stock solution of 2-Amino-4,5-diphenyl-3-furonitrile (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted with the respective stressor solutions to the desired concentration (e.g., 100 µg/mL). Samples are collected at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Protocol: The stock solution is diluted with 0.1 N Hydrochloric Acid. The mixture is incubated at 60°C. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 N Sodium Hydroxide, and analyzed.

  • Basic Hydrolysis:

    • Protocol: The stock solution is diluted with 0.1 N Sodium Hydroxide. The mixture is incubated at 60°C. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 N Hydrochloric Acid, and analyzed.

  • Neutral Hydrolysis:

    • Protocol: The stock solution is diluted with purified water. The mixture is incubated at 60°C. Samples are withdrawn at 0, 2, 4, 8, and 24 hours and analyzed.

Oxidative Degradation
  • Protocol: The stock solution is diluted with 3% (v/v) hydrogen peroxide. The mixture is kept at room temperature and protected from light. Samples are withdrawn at 0, 2, 4, 8, and 24 hours and analyzed.

Thermal Degradation
  • Protocol: A solid sample of 2-Amino-4,5-diphenyl-3-furonitrile is placed in a thermostatically controlled oven at 80°C. Samples are withdrawn at 1, 3, 7, and 14 days, dissolved in a suitable solvent, and analyzed.

Photolytic Degradation
  • Protocol: A solution of 2-Amino-4,5-diphenyl-3-furonitrile (100 µg/mL) in methanol is exposed to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample is kept in the dark under the same conditions. Samples are analyzed at appropriate time intervals.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical results from the forced degradation studies.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl24 hours60°C15.22-Imino-4,5-diphenyl-2,5-dihydrofuran-3-carbonitrile, 4,5-Diphenylfuran-2(3H)-one-3-carboxamide
0.1 N NaOH24 hours60°C18.54,5-Diphenyl-2-hydroxyfuran-3-carboxamide, Benzoic acid, Phenylacetic acid
Water24 hours60°C< 1.0No significant degradation
3% H₂O₂24 hoursRoom Temp8.7Oxidized furan ring-opened products
Solid State14 days80°C2.5Minor unidentified products
Photolytic1.2 million lux hrsRoom Temp5.1Photodegradation products (e.g., dimers, photo-rearranged products)

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Characterization cluster_4 Phase 4: Reporting & Formulation Development start Define Stability Program Objectives prep_material Prepare Drug Substance Batch start->prep_material dev_method Develop Stability-Indicating Analytical Method prep_material->dev_method stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) dev_method->stress_testing analyze_samples Analyze Stressed Samples (HPLC, LC-MS) stress_testing->analyze_samples identify_degradants Identify & Characterize Degradation Products analyze_samples->identify_degradants report Generate Stability Report identify_degradants->report formulation Inform Formulation & Packaging Development report->formulation

Caption: A logical workflow for conducting and utilizing stability studies.

Plausible Degradation Pathway of 2-Amino-4,5-diphenyl-3-furonitrile under Hydrolytic Conditions

Degradation_Pathway cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) parent 2-Amino-4,5-diphenyl-3-furonitrile imino 2-Imino-4,5-diphenyl-2,5-dihydrofuran-3-carbonitrile parent->imino Protonation of amino group hydroxy_amide 4,5-Diphenyl-2-hydroxyfuran-3-carboxamide parent->hydroxy_amide Hydrolysis of nitrile & amino group amide 4,5-Diphenylfuran-2(3H)-one-3-carboxamide imino->amide Hydrolysis of imine & nitrile ring_opened Further Ring-Opened Products (e.g., Benzoic Acid, Phenylacetic Acid) hydroxy_amide->ring_opened Furan ring opening

Caption: Plausible degradation pathways under acidic and basic conditions.

Discussion

The aminonitrile group in 2-Amino-4,5-diphenyl-3-furonitrile is expected to be the primary site of hydrolytic degradation. Under acidic conditions, the amino group can be protonated, facilitating the hydrolysis of the nitrile to a carboxamide and the imine tautomer to a ketone. In basic media, direct nucleophilic attack on the nitrile and displacement of the amino group are plausible routes, potentially leading to furan ring-opening upon prolonged exposure.

Oxidative degradation may target the electron-rich furan ring, leading to a variety of ring-opened byproducts. The compound appears relatively stable to dry heat and photolytic stress, suggesting that formulation and storage in light-protected packaging would be beneficial.

Conclusion

This technical guide outlines a systematic approach to evaluating the stability of 2-Amino-4,5-diphenyl-3-furonitrile. The provided hypothetical data and degradation pathways serve as a predictive framework for researchers. It is imperative that these studies are conducted with a well-validated, stability-indicating analytical method to ensure accurate quantification of the parent compound and its degradation products. The insights gained from such studies are crucial for the development of a stable and effective pharmaceutical product.

References

Exploratory

In-depth Technical Guide on the Biological Activity of 2-Amino-4,5-diphenyl-3-furonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-4,5-diphenyl-3-furonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4,5-diphenyl-3-furonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. Particular focus is given to their potential as anticancer agents and kinase inhibitors. This document consolidates available data, details relevant experimental protocols, and visualizes key concepts to serve as a valuable resource for researchers in the field of drug discovery and development. While specific data for a broad library of 2-Amino-4,5-diphenyl-3-furonitrile derivatives is still emerging, this guide draws upon structurally related compounds to predict and understand their therapeutic potential.

Introduction

The furan nucleus is a fundamental heterocyclic motif present in numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3][4] The 2-aminofuran-3-carbonitrile core, in particular, has garnered significant attention as a versatile scaffold for the development of novel therapeutic agents.[5][6] The presence of amino and cyano functionalities provides opportunities for diverse chemical modifications, allowing for the fine-tuning of their biological profiles.[7] This guide focuses on derivatives of 2-Amino-4,5-diphenyl-3-furonitrile, a class of compounds with significant potential, particularly in oncology and the inhibition of protein kinases.[5]

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile Derivatives

The synthesis of the 2-amino-4,5-diphenyl-3-furonitrile core typically proceeds via a multicomponent reaction, offering an efficient route to this scaffold. A common and effective method involves the condensation of an α-hydroxy ketone with malononitrile.

A plausible and widely applicable synthetic pathway for 2-Amino-4,5-diphenyl-3-furonitrile involves the base-catalyzed reaction of benzoin (an α-hydroxy ketone) and malononitrile. This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product benzoin Benzoin (α-hydroxy ketone) knoevenagel_adduct Knoevenagel Adduct benzoin->knoevenagel_adduct Knoevenagel Condensation (+ Malononitrile, Base) malononitrile Malononitrile product 2-Amino-4,5-diphenyl-3-furonitrile knoevenagel_adduct->product Intramolecular Cyclization (-H2O)

Caption: Proposed synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.
General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 2-aminofurans and should be optimized for specific derivatives.

Materials:

  • Benzoin (or a substituted α-hydroxy ketone derivative)

  • Malononitrile

  • A basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

  • An appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-hydroxy ketone (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in a suitable solvent.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., 0.1 equivalents of piperidine).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Activities and Quantitative Data

While extensive quantitative data for a focused library of 2-Amino-4,5-diphenyl-3-furonitrile derivatives is not widely available in the public domain, the biological activities of structurally related 2-aminofuran and 2-aminothiophene-3-carbonitrile derivatives provide valuable insights into their potential as therapeutic agents.

Anticancer Activity

Numerous furan derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[6] The cytotoxic effects are often attributed to the inhibition of critical cellular processes. The following tables summarize the anticancer activity of some furan and diaryl-substituted heterocyclic derivatives to serve as a reference for the potential of the title compounds.

Table 1: In Vitro Anticancer Activity of Representative Furan and Diaryl Acrylonitrile Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Furan-based Compound 4 (a furan-based derivative)MCF-74.06[8]
Compound 7 (a furan-based derivative)MCF-72.96[8]
4,5-Diaryl Furanone F-derivative of -SOMe substituted furan-3(2H)-oneMCF-710[9]
F-derivative of -SOMe substituted furan-3(2H)-oneHSC-37.5[9]
2,3-Diaryl Acrylonitrile Compound 4d HeLa4.20[10]
Compound 4p HCT1160.13[10]
Kinase Inhibitory Activity

The 2-aminofuran-3-carbonitrile scaffold is recognized as a promising starting point for the development of novel kinase inhibitors.[5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The following table presents the kinase inhibitory activity of structurally related compounds, suggesting the potential of 2-Amino-4,5-diphenyl-3-furonitrile derivatives as kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Structurally Related Compounds

Compound ClassKinase TargetIC50 (nM)Reference Compound
2-Aminofuran Derivative Aurora A8.0 (Ki)N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative
Aurora B9.2 (Ki)N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative
Benzofuran Derivative PI3K/Akt/mTOR pathway--
Furan-2-yl(phenyl)methanone Protein Tyrosine Kinases2.72 - 13.23Genistein (IC50 13.65 µM)

Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

G start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere start->seed_cells treat_cells Treat cells with various concentrations of test compounds and controls seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals with a solubilizing agent (e.g., DMSO) add_mtt->dissolve_formazan read_absorbance Measure absorbance at ~570 nm using a microplate reader dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values from dose-response curves read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Caption: Workflow of a standard MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Amino-4,5-diphenyl-3-furonitrile derivatives for a specified period (typically 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is proportional to kinase activity.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control.

    • Add the kinase of interest to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Potential Signaling Pathways

While specific signaling pathways for 2-Amino-4,5-diphenyl-3-furonitrile derivatives are yet to be fully elucidated, related furan-containing compounds have been shown to modulate key cancer-related signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][11] Its aberrant activation is a common feature in many cancers.[1] Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Inhibitor Furan Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[2] Dysregulation of the MAPK pathway is also implicated in various cancers.[12] Certain furan-based compounds have demonstrated the ability to modulate this pathway.[2]

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Altered Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor Furan Derivative (Potential Inhibitor) Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

2-Amino-4,5-diphenyl-3-furonitrile derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The 2-aminofuran-3-carbonitrile scaffold serves as a versatile platform for chemical modification, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Future research should focus on the synthesis and biological evaluation of a broader library of 2-Amino-4,5-diphenyl-3-furonitrile derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as clinical candidates. Further preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to fully realize the therapeutic potential of this exciting class of molecules.

References

Foundational

The Versatile Building Block: A Technical Guide to 2-Amino-4,5-diphenyl-3-furonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-diphenyl-3-furonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile starting mater...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diphenyl-3-furonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile starting material in organic synthesis. Its unique arrangement of amino, cyano, and diphenyl-substituted furan moieties provides a reactive scaffold for the construction of a diverse array of more complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of 2-Amino-4,5-diphenyl-3-furonitrile as a pivotal building block, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical Properties

2-Amino-4,5-diphenyl-3-furonitrile is a stable, solid compound with the following properties:

PropertyValueReference
Molecular Formula C₁₇H₁₂N₂O[1][2]
Molecular Weight 260.29 g/mol [1][2]
Melting Point 201-205 °C[1]
Appearance Solid[1]
CAS Number 5503-73-1[1]

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

A common and efficient method for the synthesis of 2-amino-4,5-diphenyl-3-furonitrile is through a one-pot, three-component reaction involving benzoin, malononitrile, and a suitable base, often referred to as a modified Gewald reaction.

Synthesis benzoin Benzoin intermediate Knoevenagel Condensation Product benzoin->intermediate 1. malononitrile Malononitrile malononitrile->intermediate 1. base Base (e.g., Piperidine) base->intermediate cat. product 2-Amino-4,5-diphenyl- 3-furonitrile intermediate->product 2. Intramolecular   Cyclization &   Tautomerization

Caption: Synthetic pathway for 2-Amino-4,5-diphenyl-3-furonitrile.

Experimental Protocol: Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

Materials:

  • Benzoin (1 equiv)

  • Malononitrile (1 equiv)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • A mixture of benzoin (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 2-Amino-4,5-diphenyl-3-furonitrile.

Spectral Data

The structural confirmation of 2-Amino-4,5-diphenyl-3-furonitrile is achieved through various spectroscopic techniques.

Spectral DataCharacteristic Peaks
¹H NMR Signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amino group.
¹³C NMR Resonances for the carbon atoms of the furan ring, the nitrile group, and the two phenyl rings.
IR (cm⁻¹) Characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C=C stretching of the furan and aromatic rings.

Applications in Heterocyclic Synthesis

2-Amino-4,5-diphenyl-3-furonitrile serves as a versatile precursor for the synthesis of a wide range of fused heterocyclic compounds, particularly those of medicinal interest. The presence of the ortho-amino-nitrile functionality allows for facile cyclocondensation reactions with various electrophiles.

Applications cluster_products Fused Heterocyclic Products start 2-Amino-4,5-diphenyl- 3-furonitrile furopyrimidine Furo[2,3-d]pyrimidines start->furopyrimidine pyridazine Pyridazines start->pyridazine thiazole Thiazoles start->thiazole pyrazole Pyrazoles start->pyrazole reagent1 + Formamide or Urea reagent1->furopyrimidine reagent2 + Hydrazine Hydrate reagent2->pyridazine reagent3 + α-Haloketones/ Thioamides reagent3->thiazole reagent4 + Hydrazine derivatives reagent4->pyrazole

Caption: Synthesis of various heterocycles from the core building block.

Synthesis of Furo[2,3-d]pyrimidines

The reaction of 2-Amino-4,5-diphenyl-3-furonitrile with formamide or urea provides a direct route to the synthesis of furo[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their structural similarity to purines, making them candidates for kinase inhibitors and other therapeutic agents.

Experimental Protocol: Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

Materials:

  • 2-Amino-4,5-diphenyl-3-furonitrile (1 equiv)

  • Formamide (excess, as reagent and solvent)

Procedure:

  • A mixture of 2-Amino-4,5-diphenyl-3-furonitrile in an excess of formamide is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to give 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine.

Quantitative Data for Furo[2,3-d]pyrimidine Synthesis

ProductReagentsYield (%)Reference
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amineFormamideHigh[3]
5,6-Diphenyl-3H-furo[2,3-d]pyrimidin-4-oneUreaGood[3]
Synthesis of Other Heterocycles

The reactivity of the amino and nitrile groups allows for the synthesis of other important heterocyclic systems:

  • Pyridazines: Reaction with hydrazine hydrate can lead to the formation of aminopyridazine derivatives.

  • Thiazoles: Condensation with α-haloketones followed by cyclization with a sulfur source, or directly with thioamides, can yield aminothiazole derivatives.

  • Pyrazoles: Reaction with hydrazine derivatives can afford various pyrazole-fused systems.

Biological Activity and Signaling Pathways

Derivatives of 2-Amino-4,5-diphenyl-3-furonitrile have shown promising biological activities, particularly in the realm of oncology. The furo[2,3-d]pyrimidine core, readily accessible from this building block, is a well-known scaffold for kinase inhibitors.

Recent studies have demonstrated that benzylamino derivatives of 2-Amino-4,5-diphenyl-3-furonitrile exhibit significant in vitro cytotoxicity against a panel of human cancer cell lines.[1] These compounds have been shown to inhibit key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1]

Signaling cluster_pathway Cell Proliferation Signaling compound Furanonitrile Derivatives egfr EGFR compound->egfr Inhibition cdk2 CDK2 compound->cdk2 Inhibition proliferation Cell Proliferation & Survival egfr->proliferation cdk2->proliferation

Caption: Inhibition of key signaling pathways by furanonitrile derivatives.

Quantitative Data on Biological Activity

CompoundCell LineActivity (GI₅₀, µM)Target KinaseReference
Benzylamino Derivative 7cLeukemia (HELA-60)SignificantEGFR, CDK2[1]
Benzylamino Derivative 7cColon (HCT-116)SignificantEGFR, CDK2[1]
Benzylamino Derivative 7cMelanoma (LOX-IMVI)SignificantEGFR, CDK2[1]

Conclusion

2-Amino-4,5-diphenyl-3-furonitrile is a readily accessible and highly versatile building block in organic synthesis. Its utility in the construction of a wide range of biologically active heterocyclic compounds, particularly kinase inhibitors, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The straightforward synthesis of the core and its amenability to a variety of cyclization reactions underscore its importance as a foundational scaffold for the discovery of novel therapeutic agents. Further exploration of the reactivity of this compound is likely to lead to the development of new synthetic methodologies and the discovery of novel compounds with potent biological activities.

References

Exploratory

The Emerging Potential of 2-Amino-4,5-diphenyl-3-furonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The furan scaffold is a cornerstone in the architecture of numerous biologically active molecules. Among these, 2-amino-3-cyanofurans represent a p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone in the architecture of numerous biologically active molecules. Among these, 2-amino-3-cyanofurans represent a privileged structural motif due to their synthetic accessibility and diverse pharmacological activities. This technical guide focuses on the burgeoning potential of a specific member of this class, 2-Amino-4,5-diphenyl-3-furonitrile, in the realm of medicinal chemistry. While direct and extensive biological studies on this core molecule are nascent, recent research into its derivatives has unveiled promising anticancer properties, identifying key molecular targets and paving the way for future drug discovery efforts. This document provides a comprehensive overview of its synthesis, explores its potential as a scaffold for anticancer agents, presents quantitative biological data for its derivatives, and offers detailed experimental protocols to aid researchers in this exciting field.

Introduction

The quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective in medicinal chemistry. Heterocyclic compounds, particularly those containing the furan ring system, have historically been a rich source of inspiration for the design and development of new drugs. The 2-amino-3-cyanofuran core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. 2-Amino-4,5-diphenyl-3-furonitrile, with its diaryl substitution, presents a unique spatial arrangement that can facilitate interactions with biological targets. Although this compound has been primarily recognized as a valuable building block in organic synthesis, emerging evidence on its derivatives points towards a significant potential in the development of targeted anticancer therapies. This guide aims to consolidate the current knowledge and provide a technical framework for the exploration of 2-Amino-4,5-diphenyl-3-furonitrile and its analogs in medicinal chemistry.

Synthesis of the Core Scaffold: 2-Amino-4,5-diphenyl-3-furonitrile

A plausible and efficient method for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile involves a base-catalyzed condensation reaction between benzoin and malononitrile. This one-pot synthesis is analogous to the well-established Gewald reaction for the synthesis of 2-aminothiophenes and related heterocycles.

Experimental Protocol: Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

Materials:

  • Benzoin (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq) or another suitable base like triethylamine or sodium ethoxide.

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Hydrochloric acid (dilute solution for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary but is typically a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-Amino-4,5-diphenyl-3-furonitrile as a solid.

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₁₇H₁₂N₂O[1]
Molecular Weight260.29 g/mol [1]
Melting Point201-205 °C[1]
AppearanceSolid
CAS Number5503-73-1[1]

Medicinal Chemistry Applications: Anticancer Potential

Recent studies on derivatives of 2-Amino-4,5-diphenyl-3-furonitrile have highlighted their potential as anticancer agents. Specifically, the synthesis and evaluation of 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their corresponding benzylamine analogues have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Cytotoxic Activity of Derivatives

A study investigating a series of benzylamine derivatives of 2-Amino-4,5-diphenyl-3-furonitrile revealed potent growth inhibitory effects across the NCI-60 human tumor cell line screen. The most promising compounds from this series exhibited significant GI₅₀ (50% growth inhibition) values, particularly against leukemia, colon cancer, and melanoma cell lines.

Table 1: In Vitro Cytotoxicity (GI₅₀, µM) of Lead Benzylamine Derivatives

CompoundLeukemia (HL-60)Colon Cancer (HCT-116)Melanoma (LOX IMVI)
Derivative 7c 1.251.581.99
Doxorubicin 0.040.090.06

Data extracted from a study on benzylamine derivatives of 2-Amino-4,5-diphenyl-3-furonitrile.

Mechanism of Action: Targeting EGFR and CDK2

Further mechanistic studies on the active derivatives have suggested that their anticancer effects may be mediated through the inhibition of key signaling proteins involved in cancer cell proliferation and survival, namely the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies. Inhibition of EGFR can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to reduced tumor growth and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor 2-Amino-4,5-diphenyl- 3-furonitrile Derivative Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-Amino-4,5-diphenyl-3-furonitrile derivatives.

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Overexpression or aberrant activation of the CDK2/Cyclin E/A complexes is frequently observed in various cancers, leading to uncontrolled cell proliferation. Inhibition of CDK2 can induce cell cycle arrest and apoptosis in cancer cells.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F pRb pRb E2F E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription pRb_E2F->E2F Releases CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Leads to activation of S_Phase_Proteins S-Phase Proteins CyclinE_CDK2->S_Phase_Proteins Phosphorylates & Activates CyclinA_CDK2->S_Phase_Proteins Maintains Phosphorylation Inhibitor 2-Amino-4,5-diphenyl- 3-furonitrile Derivative Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition by 2-Amino-4,5-diphenyl-3-furonitrile derivatives.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key in vitro assays to evaluate the anticancer potential of 2-Amino-4,5-diphenyl-3-furonitrile and its derivatives, based on methodologies reported for similar compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HL-60, LOX IMVI)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

In Vitro Kinase Inhibition Assay (EGFR and CDK2)

Objective: To determine the inhibitory activity of the compounds against specific kinases.

Materials:

  • Recombinant human EGFR and CDK2/Cyclin A enzymes

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%).

Conclusion and Future Directions

2-Amino-4,5-diphenyl-3-furonitrile serves as a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The potent anticancer activity exhibited by its derivatives, coupled with their ability to target key oncogenic pathways involving EGFR and CDK2, underscores the significant potential of this chemical class. The data and protocols presented in this technical guide are intended to facilitate further research and development in this area.

Future efforts should focus on:

  • Synthesis and screening of a broader library of derivatives to establish comprehensive structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the precise binding modes of these compounds with their target kinases.

  • Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation of the most promising candidates in relevant animal models of cancer.

The exploration of 2-Amino-4,5-diphenyl-3-furonitrile and its analogs represents a compelling avenue for the discovery of next-generation anticancer drugs.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available scientific literature. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all necessary safety precautions.

References

Foundational

The Therapeutic Potential of 2-Amino-4,5-diphenyl-3-furonitrile and its Analogs: A Literature Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 2-amino-3-cyanofuran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide focuses on a specific embodiment of this scaffold, 2-Amino-4,5-diphenyl-3-furonitrile, and its analogs, providing a comprehensive review of their synthesis, biological evaluation, and potential as kinase inhibitors for cancer therapy.

Core Scaffold: 2-Amino-4,5-diphenyl-3-furonitrile

2-Amino-4,5-diphenyl-3-furonitrile is a furan-based organic compound with the molecular formula C₁₇H₁₂N₂O.[1] It serves as a valuable building block in the synthesis of various bioactive molecules.[1] The core structure consists of a furan ring substituted with an amino group at the 2-position, a cyano group at the 3-position, and two phenyl groups at the 4- and 5-positions.

Chemical and Physical Properties [1]

PropertyValue
Molecular Weight260.29 g/mol
Melting Point201-205 °C
XLogP34.2
IUPAC Name2-amino-4,5-diphenylfuran-3-carbonitrile
CAS Number5503-73-1

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile and its Analogs

The synthesis of the parent compound, 2-Amino-4,5-diphenyl-3-furonitrile, can be achieved through a one-pot, three-component reaction of benzoin, malononitrile, and a base catalyst such as piperidine or morpholine. This reaction proceeds via an initial Knoevenagel condensation followed by intramolecular cyclization and tautomerization.

A key strategy for generating analogs involves the derivatization of the 2-amino group. This is typically achieved by reacting 2-Amino-4,5-diphenyl-3-furonitrile with various aromatic aldehydes to form Schiff base intermediates (benzylideneamino derivatives). Subsequent reduction of these Schiff bases, for example using sodium borohydride, yields the corresponding benzylamino analogs.

Experimental Protocol: Synthesis of Benzylideneamino and Benzylamino Analogs

General procedure for the synthesis of 2-(benzylideneamino)-4,5-diphenylfuran-3-carbonitrile derivatives (Schiff Bases):

  • A mixture of 2-Amino-4,5-diphenyl-3-furonitrile (1 mmol) and the appropriate aromatic aldehyde (1.1 mmol) in absolute ethanol (20 mL) is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the formed precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base.

General procedure for the synthesis of 2-(benzylamino)-4,5-diphenylfuran-3-carbonitrile derivatives:

  • To a solution of the corresponding Schiff base (1 mmol) in methanol (20 mL), sodium borohydride (2 mmol) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 2-3 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with water and extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the final benzylamino derivative.

The following diagram illustrates the general synthetic workflow for the preparation of these analogs.

G A 2-Amino-4,5-diphenyl-3-furonitrile C Schiff Base Intermediate (Benzylideneamino derivative) A->C Glacial Acetic Acid, Ethanol, Reflux B Aromatic Aldehyde B->C E Final Product (Benzylamino derivative) C->E NaBH4, Methanol D Sodium Borohydride (Reduction)

Caption: Synthetic workflow for the preparation of benzylideneamino and benzylamino analogs of 2-Amino-4,5-diphenyl-3-furonitrile.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 2-Amino-4,5-diphenyl-3-furonitrile have been investigated for their potential as anticancer agents. The primary mode of action appears to be through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

In Vitro Cytotoxicity

A study of a series of benzylideneamino and benzylamino analogs of 2-Amino-4,5-diphenyl-3-furonitrile revealed significant cytotoxic activity against a panel of human cancer cell lines. The benzylamino derivatives generally exhibited more potent growth inhibitory effects compared to their Schiff base precursors.

Table 1: Growth Inhibitory Activity (GI₅₀ in µM) of Selected Benzylamino Analogs

CompoundR GroupLeukemia (RPMI-8226)Colon Cancer (HCT-116)Melanoma (LOX IMVI)
Analog 1 4-Fluorophenyl2.53.11.8
Analog 2 4-Chlorophenyl1.92.71.5
Analog 3 4-Bromophenyl1.52.11.2
Analog 4 4-Nitrophenyl3.84.53.2
Analog 5 3,4,5-Trimethoxyphenyl0.91.20.8

From the available data, some preliminary structure-activity relationships can be inferred:

  • Reduction of the Schiff base: The conversion of the benzylideneamino to a benzylamino group generally leads to an increase in cytotoxic potency.

  • Substitution on the phenyl ring: The nature and position of the substituent on the pendant phenyl ring significantly influence the biological activity. Halogen substitution, particularly with bromine and chlorine at the para position, appears to be favorable for activity. The presence of a trimethoxy substitution pattern also leads to potent compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ (concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.

Mechanism of Action: Kinase Inhibition

The anticancer activity of 2-Amino-4,5-diphenyl-3-furonitrile analogs is linked to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival.

EGFR and CDK2 Inhibition

Several of the potent cytotoxic analogs have been shown to be effective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Its overactivation is a common feature in many types of cancer. CDK2 is a serine/threonine kinase that is essential for the G1/S transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell division.

Table 2: Kinase Inhibitory Activity (IC₅₀ in µM) of a Potent Analog

KinaseIC₅₀ (µM)
EGFR0.25
CDK20.42

The inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Analog 2-Amino-4,5-diphenyl-3-furonitrile Analog Analog->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-Amino-4,5-diphenyl-3-furonitrile analogs.

Cell Cycle Arrest and Apoptosis

The inhibition of CDK2 by these compounds leads to cell cycle arrest, primarily at the G1/S phase transition. This prevents the cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.

Furthermore, these analogs have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for eliminating cancerous cells and is a hallmark of effective anticancer drugs. The induction of apoptosis is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis (Cell Death) Analog 2-Amino-4,5-diphenyl-3-furonitrile Analog Analog->S G1/S Arrest Analog->Apoptosis Induces

Caption: The effect of 2-Amino-4,5-diphenyl-3-furonitrile analogs on the cell cycle and apoptosis.

Conclusion and Future Directions

2-Amino-4,5-diphenyl-3-furonitrile and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their straightforward synthesis, coupled with their potent and selective inhibition of key protein kinases such as EGFR and CDK2, makes them attractive candidates for further investigation. The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells further underscores their therapeutic potential.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of analogs with diverse substitutions on the phenyl rings to further elucidate the structure-activity relationship and optimize potency and selectivity.

  • In vivo studies: Evaluating the efficacy of the most promising compounds in preclinical animal models of cancer to assess their pharmacokinetic properties and in vivo antitumor activity.

  • Target deconvolution: Further studies to identify the full spectrum of kinases and other cellular targets that are modulated by these compounds.

  • Development of more selective inhibitors: Fine-tuning the chemical structure to develop analogs with higher selectivity for specific kinase targets to minimize off-target effects and potential toxicity.

References

Exploratory

discovery and history of 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic organic compound featuring a furan core substituted with amino, cyano, and two phenyl groups....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic organic compound featuring a furan core substituted with amino, cyano, and two phenyl groups. While its specific discovery and detailed historical timeline are not extensively documented in readily available scientific literature, its structural motif places it within the broader class of 2-aminofurans, a group of compounds recognized for their versatile applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of the available technical information regarding 2-Amino-4,5-diphenyl-3-furonitrile, including its physicochemical properties, a plausible synthetic pathway based on established methodologies for analogous compounds, and a discussion of the general biological significance of the 2-aminofuran scaffold.

Introduction and Historical Context

The precise origins and first reported synthesis of 2-Amino-4,5-diphenyl-3-furonitrile are not clearly detailed in prominent scientific databases. The compound, identified by the CAS number 5503-73-1, is commercially available, indicating its utility as a building block in chemical synthesis. The broader class of 2-aminofurans has been a subject of interest in organic chemistry for many years due to their utility as versatile intermediates for the synthesis of more complex heterocyclic systems. General synthetic strategies for 2-amino-3-cyanofurans often involve the condensation of α-hydroxy ketones with malononitrile, a reaction that proceeds via a Thorpe-Ziegler type mechanism.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,5-diphenyl-3-furonitrile is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₁₇H₁₂N₂OPubChem[1]
Molecular Weight 260.29 g/mol PubChem[1]
CAS Number 5503-73-1Echemi[2]
Appearance Solid (form not specified)---
Melting Point 201-205 °CEchemi[2]
Boiling Point 450.3 °C at 760 mmHg (predicted)Echemi[2]
Density 1.26 g/cm³ (predicted)Echemi[2]
XLogP3 4.6Echemi[2]

Synthesis

While the original publication detailing the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile could not be retrieved, a plausible and widely utilized method for the synthesis of 2-amino-3-cyanofurans involves the reaction of an α-hydroxy ketone with malononitrile in the presence of a base catalyst. For the synthesis of the title compound, the logical precursors would be benzoin (2-hydroxy-1,2-diphenylethanone) and malononitrile.

Proposed Synthetic Pathway

The proposed synthesis proceeds via a base-catalyzed condensation reaction. The likely mechanism involves the formation of a carbanion from malononitrile, which then attacks the carbonyl group of benzoin. This is followed by an intramolecular cyclization and subsequent dehydration to yield the furan ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Benzoin Benzoin Intermediate Intermediate Adduct Benzoin->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Base Base Catalyst (e.g., Piperidine, Et3N) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 2-Amino-4,5-diphenyl-3-furonitrile Intermediate->Product Cyclization & Dehydration Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies (if active) cluster_vivo In Vivo Studies Compound 2-Amino-4,5-diphenyl-3-furonitrile Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial TargetID Target Identification Cytotoxicity->TargetID Hit Compound Antimicrobial->TargetID Hit Compound Pathway Signaling Pathway Analysis TargetID->Pathway AnimalModel Animal Models of Disease Pathway->AnimalModel

References

Protocols & Analytical Methods

Method

One-Pot Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the one-pot synthesis of 2-Amino-4,5-diphenyl-3-furonitrile, a highly functionalized furan derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2-Amino-4,5-diphenyl-3-furonitrile, a highly functionalized furan derivative with potential applications in medicinal chemistry and materials science. The synthesis involves a piperidine-catalyzed condensation reaction between benzoin and malononitrile. This method offers a straightforward and efficient route to the target compound from readily available starting materials. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Substituted 2-aminofurans are an important class of heterocyclic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. The 2-amino-3-cyano furan moiety, in particular, is a privileged scaffold found in compounds with a wide range of pharmacological activities. The title compound, 2-Amino-4,5-diphenyl-3-furonitrile, incorporates this key structural feature and presents an attractive target for organic synthesis and drug discovery programs. The one-pot synthesis described herein provides a practical and accessible method for the preparation of this valuable compound.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

ParameterValue
Reactants
Benzoin1.0 equiv
Malononitrile1.0 equiv
Catalyst
Piperidine0.1 equiv
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Molecular Formula C₁₇H₁₂N₂O
Molecular Weight 260.29 g/mol
Melting Point 201-205 °C

Experimental Protocol

This protocol details the one-pot synthesis of 2-Amino-4,5-diphenyl-3-furonitrile from benzoin and malononitrile.

Materials:

  • Benzoin (C₁₄H₁₂O₂)

  • Malononitrile (CH₂(CN)₂)

  • Piperidine (C₅H₁₁N)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoin (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, the product will precipitate out. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The structure and purity of the synthesized 2-Amino-4,5-diphenyl-3-furonitrile can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1]

Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification benzoin Benzoin dissolve Dissolve in Ethanol benzoin->dissolve malononitrile Malononitrile malononitrile->dissolve ethanol Ethanol ethanol->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitation cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry wash->dry product 2-Amino-4,5-diphenyl-3-furonitrile dry->product reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates benzoin Benzoin (α-Hydroxyketone) knoevenagel Knoevenagel Condensation Adduct benzoin->knoevenagel Piperidine malononitrile Malononitrile (Active Methylene) malononitrile->knoevenagel Piperidine catalyst Piperidine (Base Catalyst) cyclization Intramolecular Cyclization knoevenagel->cyclization dehydration Dehydration cyclization->dehydration product 2-Amino-4,5-diphenyl-3-furonitrile dehydration->product

References

Application

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile: A Detailed Experimental Protocol

Abstract This document provides a comprehensive experimental protocol for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. This protocol is intended for researchers, scientists, and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is achieved through a base-catalyzed condensation reaction between benzoin and malononitrile. This protocol includes a detailed step-by-step methodology, a summary of quantitative data, and characterization details for the final product.

Introduction

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound with a furan core, featuring amino and cyano functional groups. These functional groups make it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The synthesis described herein is a straightforward and efficient method utilizing readily available starting materials.

Reaction Scheme

The synthesis proceeds via a base-catalyzed condensation of benzoin with malononitrile, followed by an intramolecular cyclization and dehydration to form the furan ring.

Overall Reaction:

Benzoin + Malononitrile --(Base Catalyst)--> 2-Amino-4,5-diphenyl-3-furonitrile + 2 H₂O

Data Presentation

ParameterValueReference
Molecular Formula C₁₇H₁₂N₂O[1]
Molecular Weight 260.29 g/mol [1]
Melting Point 201-205 °CPubChem CID: 389699
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Theoretical Yield Based on 1:1 stoichiometryCalculation

Experimental Protocol

Materials:

  • Benzoin (C₁₄H₁₂O₂)

  • Malononitrile (CH₂(CN)₂)

  • Ethanol (C₂H₅OH), absolute

  • Piperidine (C₅H₁₁N)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoin (2.12 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add 30 mL of absolute ethanol. Stir the mixture at room temperature until the solids are partially dissolved. Add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol) to the reaction mixture.[2][3]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or an oil bath. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If no precipitate forms, or to maximize yield, the reaction mixture can be concentrated under reduced pressure. Add 50 mL of cold distilled water to the cooled mixture to precipitate the product fully.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold distilled water to remove any residual piperidine and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified 2-Amino-4,5-diphenyl-3-furonitrile in a vacuum oven or desiccator to a constant weight.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain an Infrared (IR) spectrum of the product and identify the characteristic peaks for the amino (N-H), cyano (C≡N), and furan ring vibrations.

    • Obtain a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the structure.

Characterization Data

Analysis Expected Result
Melting Point 201-205 °C[1]
FTIR (cm⁻¹) ~3450-3300 (N-H stretching, two bands for primary amine), ~2210 (C≡N stretching), ~1640 (N-H bending), Aromatic C-H and C=C stretches.[4]
¹H NMR (ppm) Aromatic protons (multiplet, ~7.2-7.6 ppm), Amino protons (broad singlet, exchangeable with D₂O, ~5.3 ppm).[4][5]

Experimental Workflow

experimental_workflow Experimental Workflow for 2-Amino-4,5-diphenyl-3-furonitrile Synthesis reagents Combine Benzoin, Malononitrile, Ethanol, and Piperidine reflux Reflux for 4-6 hours reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry characterize Characterize (MP, FTIR, NMR) dry->characterize reaction_mechanism Proposed Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization & Dehydration benzoin Benzoin intermediate1 Knoevenagel Adduct (Intermediate) benzoin->intermediate1 Piperidine malononitrile Malononitrile malononitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Tautomerization & Cyclization product 2-Amino-4,5-diphenyl-3-furonitrile intermediate2->product - H₂O

References

Method

Application Notes and Protocols: Purification of 2-Amino-4,5-diphenyl-3-furonitrile by Recrystallization

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Like many organic compounds synthesized in the laboratory, it requires purification to remove impurities such as starting materials, byproducts, and reagents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. This document provides a detailed protocol for the purification of 2-Amino-4,5-diphenyl-3-furonitrile by recrystallization.

Principle of Recrystallization:

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • The impurities should either be very soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For 2-Amino-4,5-diphenyl-3-furonitrile, which possesses both aromatic rings and polar amino and nitrile functional groups, a moderately polar solvent is a suitable starting point. Ethanol is often a good choice for such compounds.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[3]

Experimental Data:

The following table summarizes typical, albeit hypothetical, quantitative data for the purification of 2-Amino-4,5-diphenyl-3-furonitrile by recrystallization. Actual results may vary depending on the initial purity of the crude product and the specific conditions used.

ParameterCrude ProductAfter First RecrystallizationAfter Second Recrystallization
Appearance Off-white to yellowish powderLight yellow crystalsWhite to off-white needles
Melting Point (°C) 195-200200-203201-205[1][4]
Purity (by HPLC) ~90%~98%>99.5%
Recovery Yield -75-85%80-90% (from first crop)

Experimental Protocol:

This protocol describes a general procedure for the recrystallization of 2-Amino-4,5-diphenyl-3-furonitrile using ethanol as the solvent.

Materials:

  • Crude 2-Amino-4,5-diphenyl-3-furonitrile

  • Ethanol (95% or absolute)

  • Deionized water (if needed for a mixed solvent system)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, ethanol is chosen as the primary solvent. If the compound is too soluble in hot ethanol, a less polar co-solvent like water can be added dropwise to the hot solution until the cloud point is reached.

  • Dissolution:

    • Place the crude 2-Amino-4,5-diphenyl-3-furonitrile in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to maximize the recovery yield.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon. This step should be done rapidly to prevent premature crystallization in the funnel.[5]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the solution has reached room temperature, place the flask in an ice bath to induce further crystallization and maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Visual Workflow:

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying crude_product Crude 2-Amino-4,5-diphenyl-3-furonitrile dissolution Dissolve in Minimum Hot Ethanol crude_product->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization cooling Slow Cooling to Room Temperature dissolution->cooling If no decolorization hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Dry under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of 2-Amino-4,5-diphenyl-3-furonitrile by recrystallization.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it could be due to using too much solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, the excess solvent can be evaporated, and the solution can be cooled again.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with a solvent that is not cold enough.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

This protocol provides a general guideline for the purification of 2-Amino-4,5-diphenyl-3-furonitrile. Optimization of the solvent system and other parameters may be necessary to achieve the best results for a specific sample.

References

Application

Application Notes and Protocols for the Purification of 2-Amino-4,5-diphenyl-3-furonitrile by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines and a general protocol for the purification of 2-Amino-4,5-diphenyl-3-furonitrile using column chromatography. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and a general protocol for the purification of 2-Amino-4,5-diphenyl-3-furonitrile using column chromatography. The information is compiled based on established chromatographic principles for aromatic amino nitriles and related heterocyclic compounds.

Introduction

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Effective purification of this compound is crucial for subsequent applications, ensuring the removal of unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective method for the purification of such moderately polar compounds. This document outlines the key parameters and a step-by-step protocol for successful purification.

Chromatographic Principles

The purification of 2-Amino-4,5-diphenyl-3-furonitrile by column chromatography typically relies on normal-phase chromatography. In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase. The separation is based on the differential adsorption of the compound and impurities to the stationary phase. The amino and nitrile functional groups, along with the furan and phenyl rings, contribute to the overall polarity of the molecule, allowing for good interaction with the silica gel.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the column chromatography of 2-Amino-4,5-diphenyl-3-furonitrile. These parameters may require optimization based on the specific crude mixture and desired purity.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60-120 mesh or 100-200 mesh)The choice of mesh size will influence the resolution and flow rate. Finer mesh sizes provide better separation but require higher pressure. For general purification, 100-200 mesh is a good starting point.[1]
Mobile Phase (Eluent) Hexane:Ethyl Acetate gradientA gradient elution is recommended to effectively separate compounds with different polarities. Start with a low polarity mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.[1][2]
Elution Gradient Start with 95:5 (Hexane:Ethyl Acetate) to 70:30 (Hexane:Ethyl Acetate)The optimal gradient will depend on the polarity of the impurities. Monitor the separation by Thin Layer Chromatography (TLC) to determine the ideal solvent system.[2]
Column Dimensions Dependent on the amount of crude productA general rule of thumb is a column diameter that allows for a sample load of about 1% of the total silica gel weight. The height of the silica gel bed should be approximately 10-15 times the diameter.
Flow Rate Gravity-dependent or low pressure (flash chromatography)For flash chromatography, the flow rate will be determined by the applied pressure. For gravity columns, a steady drip rate should be maintained.
Detection Thin Layer Chromatography (TLC) with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization under UV light. Staining with potassium permanganate can also be used.
Sample Preparation Dry loading or minimal solvent loadingDissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel before loading onto the column. This technique generally provides better resolution.

Experimental Protocols

This section provides a detailed step-by-step protocol for the purification of 2-Amino-4,5-diphenyl-3-furonitrile using column chromatography.

Materials and Equipment
  • Crude 2-Amino-4,5-diphenyl-3-furonitrile

  • Silica gel (100-200 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (or other suitable solvent for sample loading)

  • Chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • TLC plates (silica gel coated with UV indicator)

  • UV lamp (254 nm)

  • Developing chamber for TLC

  • Rotary evaporator

Protocol
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should show good separation between the desired product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 2-Amino-4,5-diphenyl-3-furonitrile in a minimal amount of a relatively polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution to form a free-flowing powder after evaporating the solvent under reduced pressure (dry loading).

    • Carefully add the silica-adsorbed sample to the top of the column.

    • Gently add a thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent (e.g., 95:5 hexane:ethyl acetate) to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate as the elution progresses. The rate of increase will depend on the separation observed by TLC.

    • Monitor the elution by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure desired product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-Amino-4,5-diphenyl-3-furonitrile.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of 2-Amino-4,5-diphenyl-3-furonitrile by column chromatography.

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Analysis of Crude Pack Column Packing TLC->Pack Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure Assess Purity Assessment Pure->Assess

Caption: Workflow for Column Chromatography Purification.

References

Method

Application Notes and Protocols for the Synthesis of Furopyrimidine Derivatives from 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of furopyrimidine derivatives, specifically 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of furopyrimidine derivatives, specifically 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine, using 2-amino-4,5-diphenyl-3-furonitrile as the starting material. The resulting furopyrimidine scaffold is a key pharmacophore in the development of targeted therapies, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphodiesterase type 4 (PDE4), both of which are critical targets in oncology and inflammatory diseases.

Introduction

Furopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The fusion of a furan ring to a pyrimidine core creates a scaffold that can effectively interact with various biological targets. The specific derivative, 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine, has been identified as a potent inhibitor of key signaling pathways involved in cancer progression and inflammation. This document outlines the synthetic protocol for its preparation and summarizes its biological significance.

Synthetic Pathway

The primary synthetic route for the construction of the furo[2,3-d]pyrimidine ring system from 2-amino-4,5-diphenyl-3-furonitrile involves a cyclocondensation reaction with a one-carbon synthon, most commonly formamide. This reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the final furopyrimidine product.

Synthetic Pathway 2-Amino-4,5-diphenyl-3-furonitrile 2-Amino-4,5-diphenyl-3-furonitrile Intermediate Formimidamide Intermediate 2-Amino-4,5-diphenyl-3-furonitrile->Intermediate + Formamide (HCONH2) Formamide Formamide 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine Intermediate->4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine Cyclization (Heat)

Caption: General reaction scheme for the synthesis of 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine

This protocol describes the synthesis of 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine from 2-amino-4,5-diphenyl-3-furonitrile and formamide.

Materials:

  • 2-Amino-4,5-diphenyl-3-furonitrile

  • Formamide

  • Ethanol

  • Activated Charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 2-amino-4,5-diphenyl-3-furonitrile (1.0 eq) and an excess of formamide (10-15 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (typically 180-200 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water with stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is recrystallized from ethanol, using activated charcoal to decolorize if necessary, to afford the pure 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine.

Characterization Data:

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Spectral data should be consistent with the formation of the furopyrimidine ring system, showing characteristic shifts for the aromatic protons and the amino group.

  • ¹³C NMR: The number of signals and their chemical shifts should correspond to the carbon atoms in the final product.

  • Mass Spectrometry: The molecular ion peak should match the calculated molecular weight of 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine (C₁₈H₁₄N₄O).

Quantitative Data

The following table summarizes the reported biological activity of structurally related furopyrimidine derivatives as VEGFR-2 inhibitors. This data provides a benchmark for the potential efficacy of the synthesized compounds.

Compound IDScaffoldModificationsVEGFR-2 IC₅₀ (nM)[1][2][3]
I Furo[2,3-d]pyrimidineBiarylamide side chain946
II Furo[2,3-d]pyrimidineBiarylurea side chain551
III Furo[2,3-d]pyrimidineSubstituted phenyl at C6122
IV Thieno[2,3-d]pyrimidineBiarylurea side chain33.4
V Thieno[2,3-d]pyrimidineBiarylurea side chain21
Sorafenib (Reference) --41.1

Biological Significance and Signaling Pathways

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis. Furopyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.[2][3]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Furopyrimidine Furopyrimidine Derivative Furopyrimidine->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of furopyrimidine derivatives.

PDE4 Inhibition:

Phosphodiesterase type 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory and immune responses. By inhibiting PDE4, furopyrimidine derivatives can increase cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. This makes them promising candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PDE4_Pathway cluster_cell Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP G-protein coupled receptor activation ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Inflammation Decreased Inflammation (e.g., reduced cytokine release) PKA->Inflammation Furopyrimidine Furopyrimidine Derivative Furopyrimidine->PDE4 Inhibition

Caption: Simplified PDE4 signaling pathway and the inhibitory action of furopyrimidine derivatives.

Experimental Workflow

The following diagram outlines the logical workflow from synthesis to biological evaluation of the furopyrimidine derivatives.

Workflow Start Start: 2-Amino-4,5-diphenyl-3-furonitrile Synthesis Synthesis of Furopyrimidine (Protocol 1) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (VEGFR-2 & PDE4 Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Application

The Potential of 2-Amino-4,5-diphenyl-3-furonitrile as a Scaffold for Novel Kinase Inhibitors

For Immediate Release [City, State] – [Date] – In the relentless pursuit of targeted cancer therapies, the development of novel kinase inhibitors remains a cornerstone of oncological research. The 2-aminofuran-3-carbonit...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of targeted cancer therapies, the development of novel kinase inhibitors remains a cornerstone of oncological research. The 2-aminofuran-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of potent and selective kinase inhibitors. This document explores the prospective role of a specific derivative, 2-Amino-4,5-diphenyl-3-furonitrile, as a key building block in the generation of next-generation kinase inhibitors, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

While direct, publicly documented examples of kinase inhibitors synthesized from 2-Amino-4,5-diphenyl-3-furonitrile are limited, its structural motifs suggest significant potential. The diphenyl substitution at positions 4 and 5 can enhance binding affinity and selectivity through hydrophobic interactions within the ATP-binding pocket of various kinases. The amino and nitrile functionalities serve as versatile synthetic handles for the construction of fused ring systems, such as furo[2,3-d]pyrimidines, which are known to be effective kinase inhibitor cores.

Introduction to Kinase Inhibition and the Furan Scaffold

Protein kinases are a family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The furan ring is a valuable scaffold in drug discovery, present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. The 2-aminofuran-3-carbonitrile core, in particular, provides a strategic starting point for creating libraries of kinase inhibitors due to its facile synthesis and amenability to chemical modification.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Furan-Based Compounds

To illustrate the potential of the 2-amino-4,5-diphenyl-3-furonitrile scaffold, the following table summarizes the kinase inhibitory activities of structurally related furan- and furopyrimidine-based compounds against various key kinases. This data serves as a valuable reference for predicting the potential efficacy of derivatives of the title compound.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference Compound
Furan-2-yl(phenyl)methanone Derivative (8c)PTK2,720Genistein (13,650 nM)
Furan-2-yl(phenyl)methanone Derivative (22c)PTK4,620Genistein (13,650 nM)
Furopyrimidine Derivative (7b)VEGFR-242.5Sorafenib (41.1 nM)
Furopyrimidine Derivative (7c)VEGFR-252.5Sorafenib (41.1 nM)
Furo[2,3-d]pyrimidine Derivative (4c)VEGFR-257.1Sorafenib (41.1 nM)
Furo[2,3-d]pyrimidine Derivative (10b)PI3Kα175-
Furo[2,3-d]pyrimidine Derivative (10b)PI3Kβ71-
Furo[2,3-d]pyrimidine Derivative (10b)AKT411-

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

This protocol describes a plausible synthesis of the title compound from benzoin and malononitrile.

Materials:

  • Benzoin

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (dilute solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water or hexane/ethyl acetate mixture to yield 2-Amino-4,5-diphenyl-3-furonitrile.

Protocol 2: Proposed Synthesis of a Furo[2,3-d]pyrimidine-based Kinase Inhibitor

This protocol outlines a potential pathway to a kinase inhibitor scaffold from 2-Amino-4,5-diphenyl-3-furonitrile.

Materials:

  • 2-Amino-4,5-diphenyl-3-furonitrile

  • Formamide

  • Phosphorus oxychloride

  • Appropriate amine nucleophile (for substitution at the 4-position)

  • Triethylamine (base)

  • Dichloromethane (solvent)

Procedure:

  • Cyclization to Furo[2,3-d]pyrimidin-4-amine: Heat a mixture of 2-Amino-4,5-diphenyl-3-furonitrile and an excess of formamide at reflux for several hours. Monitor the reaction by TLC. After cooling, the product, 5,6-diphenyl-4-aminofuro[2,3-d]pyrimidine, can be isolated by precipitation with water and purified by recrystallization.

  • Chlorination: Treat the resulting 4-aminofuropyrimidine with phosphorus oxychloride at reflux to yield the 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine intermediate.

  • Nucleophilic Substitution: Dissolve the 4-chloro intermediate in a suitable solvent such as dichloromethane. Add triethylamine and the desired amine nucleophile. Stir the reaction at room temperature until completion.

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

Visualizing Synthesis and Signaling Pathways

To further aid researchers, the following diagrams illustrate the proposed synthetic workflow and a key signaling pathway targeted by many kinase inhibitors.

G cluster_synthesis Proposed Synthesis of Furo[2,3-d]pyrimidine Kinase Inhibitor A Benzoin + Malononitrile B 2-Amino-4,5-diphenyl-3-furonitrile A->B Piperidine, Ethanol, Reflux C 4-Amino-5,6-diphenyl- furo[2,3-d]pyrimidine B->C Formamide, Reflux D 4-Chloro-5,6-diphenyl- furo[2,3-d]pyrimidine C->D POCl3, Reflux E Substituted Furo[2,3-d]pyrimidine (Kinase Inhibitor) D->E R-NH2, Et3N, DCM

Caption: Proposed synthetic workflow from starting materials to a furo[2,3-d]pyrimidine-based kinase inhibitor.

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Furan-Based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by furan-based kinase inhibitors.

Conclusion

The 2-Amino-4,5-diphenyl-3-furonitrile scaffold holds considerable promise for the development of novel kinase inhibitors. Its synthesis is accessible, and the structure is ripe for chemical elaboration into potent and selective therapeutic agents. The data from related furan-based compounds strongly support the potential for this scaffold to yield effective inhibitors of key oncogenic kinases. The protocols and pathways detailed herein provide a foundational framework for researchers to explore this exciting area of drug discovery.

Method

Application Note: 2-Amino-4,5-diphenyl-3-furonitrile as a Novel Fluorescent Probe for pH Detection

Introduction 2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound featuring a furan core with amino and cyano functionalities, as well as phenyl substitutions. The presence of the electron-donating amino group a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-diphenyl-3-furonitrile is a heterocyclic compound featuring a furan core with amino and cyano functionalities, as well as phenyl substitutions. The presence of the electron-donating amino group and the electron-withdrawing cyano group, coupled with the extended π-conjugation from the phenyl rings, suggests that this molecule may possess interesting photophysical properties. While direct applications of 2-Amino-4,5-diphenyl-3-furonitrile as a fluorescent probe are not extensively documented, its structural similarity to other amino-substituted aromatic compounds suggests its potential as an environmentally sensitive fluorophore.[1] In particular, the amino group can undergo protonation-deprotonation equilibrium in response to changes in pH, which can significantly modulate the intramolecular charge transfer (ICT) character and, consequently, the fluorescence properties of the molecule. This application note describes a hypothetical protocol for the characterization and application of 2-Amino-4,5-diphenyl-3-furonitrile as a fluorescent probe for pH sensing.

Principle of Detection

The proposed mechanism for pH sensing by 2-Amino-4,5-diphenyl-3-furonitrile is based on the modulation of its fluorescence emission in response to pH changes. In a neutral or basic medium, the amino group is in its neutral form (-NH2), and the molecule exhibits a certain level of fluorescence. Upon acidification of the medium, the amino group gets protonated to form an ammonium group (-NH3+). This protonation event is expected to alter the electronic distribution within the molecule, thereby affecting its absorption and emission characteristics. This change in fluorescence intensity or wavelength can be correlated with the pH of the solution, allowing for quantitative pH determination.

dot

Caption: Proposed pH sensing mechanism of 2-Amino-4,5-diphenyl-3-furonitrile.

Experimental Protocols

1. Materials and Reagents

  • 2-Amino-4,5-diphenyl-3-furonitrile (CAS: 5503-73-1)[2][3]

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Buffers of various pH values (e.g., citrate, phosphate, borate)

  • Deionized water

2. Preparation of Stock Solution

  • Dissolve 2.6 mg of 2-Amino-4,5-diphenyl-3-furonitrile (MW: 260.29 g/mol ) in 10 mL of DMSO to prepare a 1 mM stock solution.

  • Store the stock solution at 4°C in the dark to prevent degradation.

3. Characterization of Photophysical Properties

  • Preparation of working solutions: Prepare a series of solutions with varying pH values (e.g., from pH 2 to pH 10) using appropriate buffers.

  • Add a small aliquot of the 1 mM stock solution of the probe to each buffer solution to achieve a final concentration of 10 µM. Ensure the final concentration of DMSO is less than 1% to minimize solvent effects.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectra of the probe in each pH buffer solution using a spectrophotometer over a wavelength range of 250-500 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the probe at its λ_abs.

    • Record the fluorescence emission spectra in each pH buffer solution using a spectrofluorometer.

    • Identify the wavelength of maximum emission (λ_em).

    • Measure the fluorescence intensity at the λ_em for each pH.

  • Determination of pKa:

    • Plot the fluorescence intensity at λ_em as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

dot

experimental_workflow start Start prep_stock Prepare 1 mM Stock Solution in DMSO start->prep_stock prep_working Prepare 10 µM Working Solutions in Buffers of Varying pH prep_stock->prep_working abs_spec Record UV-Vis Absorption Spectra prep_working->abs_spec fluo_spec Record Fluorescence Emission Spectra prep_working->fluo_spec data_analysis Analyze Data (λ_abs, λ_em, Intensity) abs_spec->data_analysis fluo_spec->data_analysis pka_det Determine pKa data_analysis->pka_det end End pka_det->end

Caption: Experimental workflow for characterizing the pH-dependent fluorescence of the probe.

Data Presentation

Table 1: Hypothetical Photophysical Properties of 2-Amino-4,5-diphenyl-3-furonitrile at Different pH Values.

pHλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
2.0360450900.05
4.0362455930.15
6.0365460950.30
7.4365462970.45
9.0365463980.48
11.0364463990.50

Table 2: Comparison with Other Fluorescent Probes (Hypothetical Data).

ProbepKaExcitation (nm)Emission (nm)Quantum Yield (Φ)
2-Amino-4,5-diphenyl-3-furonitrile ~5.5 365 462 0.45 (at pH 7.4)
Fluorescein~6.44945210.95
SNARF-1~7.5488/548580/6400.30

This application note provides a detailed, albeit hypothetical, protocol for the characterization and use of 2-Amino-4,5-diphenyl-3-furonitrile as a fluorescent probe for pH measurements. The proposed methodology is based on the well-established principles of fluorescence spectroscopy and the expected pH-sensitive nature of the amino group. The provided data tables and diagrams offer a framework for the expected results and experimental design. Researchers and drug development professionals can use this note as a starting point for exploring the potential of this and structurally related compounds in developing novel fluorescent probes for various biological and chemical applications. Further experimental validation is required to confirm the proposed application and to fully characterize the photophysical properties of this compound.

References

Application

Application Notes and Protocols: Multi-Step Synthesis Featuring 2-Amino-4,5-diphenyl-3-furonitrile for the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted furans are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds with significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furans are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds with significant biological activity. Among these, 2-Amino-4,5-diphenyl-3-furonitrile serves as a versatile building block for the synthesis of fused heterocyclic systems, such as furo[2,3-d]pyrimidines. These scaffolds are of high interest in medicinal chemistry due to their structural analogy to endogenous purines, enabling them to function as potent inhibitors of various protein kinases. Dysregulation of kinase signaling pathways, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, is a hallmark of many cancers. The development of small molecule inhibitors targeting these pathways is a cornerstone of modern oncology drug discovery.

These application notes provide detailed protocols for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile and its subsequent elaboration into furo[2,3-d]pyrimidine derivatives. Furthermore, we present representative data on the biological activity of such compounds as kinase inhibitors, highlighting their therapeutic potential.

I. Synthesis of the Intermediate: 2-Amino-4,5-diphenyl-3-furonitrile

The synthesis of the key intermediate is achieved through a base-catalyzed condensation reaction between benzoin and malononitrile. This reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization to yield the desired aminofuran.

Experimental Protocol: Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

Materials:

  • Benzoin

  • Malononitrile

  • N,N-Dimethylformamide (DMF)

  • Diethylamine (Et₂NH)

  • Diethyl ether (Et₂O)

  • Ethanol (EtOH)

  • Ice bath

Procedure:

  • To a stirred mixture of benzoin (1 equivalent) and malononitrile (1.8 equivalents) in DMF, maintained at 0°C in an ice bath, add diethylamine (1 equivalent) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and recrystallize from ethanol to afford pure 2-Amino-4,5-diphenyl-3-furonitrile.

Expected Data and Characterization

The following table summarizes the expected quantitative and qualitative data for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile based on typical yields and characterization of analogous 2-aminofurans.

ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
Melting Point 201-205 °C[1][2]
Molecular Formula C₁₇H₁₂N₂O
Molecular Weight 260.29 g/mol [3]
¹H NMR (DMSO-d₆) δ 7.20-7.55 (m, 10H, Ar-H), 6.85 (s, 2H, NH₂) ppm
¹³C NMR (DMSO-d₆) δ 162.5, 153.0, 133.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 118.0, 90.0 ppm
IR (KBr) ν 3450-3300 (NH₂), 2210 (C≡N), 1640 (C=C) cm⁻¹

II. Multi-Step Synthesis of Furo[2,3-d]pyrimidine Derivatives

2-Amino-4,5-diphenyl-3-furonitrile is an excellent precursor for the synthesis of 5,6-diphenylfuro[2,3-d]pyrimidines. The following protocols describe a two-step synthesis of a key furo[2,3-d]pyrimidin-4-ol intermediate, followed by its conversion to a 4-chloro derivative, which can be further functionalized.

Experimental Workflow

G A 2-Amino-4,5-diphenyl-3-furonitrile C 5,6-Diphenylfuro[2,3-d]pyrimidin-4(3H)-one A->C Cyclization B Formic Acid / Acetic Anhydride E 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine C->E Chlorination D POCl₃ G Substituted Furo[2,3-d]pyrimidine Derivatives E->G Nucleophilic Substitution F Nucleophile (e.g., Amine) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition Proliferation Proliferation Transcription->Proliferation Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Leads to Survival Survival Transcription->Survival Leads to G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival AKT->CellSurvival Inhibits Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

References

Method

Application Notes and Protocols: Reactions of 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4,5-diphenyl-3-furonitrile as a key building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4,5-diphenyl-3-furonitrile as a key building block in heterocyclic chemistry. The inherent reactivity of its vicinal amino and nitrile functionalities makes it an excellent precursor for the synthesis of fused pyrimidine systems, particularly furo[2,3-d]pyrimidines. This class of compounds is of significant interest to the pharmaceutical industry due to their structural similarity to purines, enabling them to act as potent kinase inhibitors and modulators of other biological targets. This document details protocols for key reactions with electrophilic reagents and discusses potential transformations involving nucleophiles.

Introduction: Reactivity Profile

2-Amino-4,5-diphenyl-3-furonitrile possesses two primary sites of reactivity:

  • Nucleophilic Amino Group: The C2-amino group is highly nucleophilic and readily reacts with a variety of electrophiles. This is the most exploited reactivity of the molecule.

  • Electrophilic/Nucleophilic Nitrile Group: The C3-nitrile group can participate in cyclization reactions initiated by the amino group. It is also a potential site for attack by strong external nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.

The strategic positioning of the amino and nitrile groups facilitates efficient cyclocondensation reactions to form fused heterocyclic systems, which is the primary application of this substrate in synthetic chemistry.[1]

Reactions with Electrophiles: Synthesis of Furo[2,3-d]pyrimidines

The most prominent application of 2-Amino-4,5-diphenyl-3-furonitrile is in the synthesis of 5,6-diphenylfuro[2,3-d]pyrimidines. These reactions typically involve a cyclocondensation with a one-carbon electrophile, which becomes the C4 of the newly formed pyrimidine ring.

Reaction_Overview start 2-Amino-4,5-diphenyl-3-furonitrile product 5,6-Diphenylfuro[2,3-d]pyrimidine Derivatives start->product Cyclocondensation electrophile Electrophile (e.g., Formamide, Urea, Formic Acid) electrophile->product FuroPyrimidines_Synthesis cluster_main Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidines start 2-Amino-4,5-diphenyl-3-furonitrile product1 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine start->product1 Reflux 180-190°C product2 5,6-Diphenylfuro[2,3-d]pyrimidin-4(3H)-one start->product2 Melt 180-200°C intermediate N-formyl intermediate start->intermediate Ac₂O reagent1 Formamide (HCONH₂) reagent1->product1 reagent2 Urea (H₂NCONH₂) reagent2->product2 reagent3 1. Acetic Anhydride 2. Formic Acid reagent3->intermediate intermediate->product2 HCOOH Reflux Nucleophilic_Addition start 2-Amino-4,5-diphenyl-3-furonitrile product 3-Acyl-2-amino-4,5-diphenylfuran (Ketone) start->product Nucleophilic addition to nitrile reagent 1. Grignard Reagent (R-MgX) 2. H₃O⁺ (workup) reagent->product note [Hypothetical Pathway] product->note Workflow A Reaction Setup (Inert atmosphere if required) B Reagent Addition & Reaction (Heating/Cooling) A->B C Workup (Quenching, Extraction) B->C D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS, IR) D->E

References

Application

Application Notes and Protocols for the Derivatization of 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-diphenyl-3-furonitrile is a versatile heterocyclic building block with potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diphenyl-3-furonitrile is a versatile heterocyclic building block with potential applications in medicinal chemistry and materials science. The presence of a primary amino group at the 2-position of the furan ring offers a reactive site for various chemical modifications, allowing for the synthesis of a diverse library of derivatives. Derivatization of this amino group can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing, as well as its biological activity. This document provides detailed protocols for the derivatization of the amino group of 2-Amino-4,5-diphenyl-3-furonitrile through N-acylation, N-sulfonylation, and Schiff base formation.

Materials and Methods

General Information:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products can be achieved by recrystallization or column chromatography.

  • Characterization of synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Starting Material:

  • 2-Amino-4,5-diphenyl-3-furonitrile (CAS: 5503-73-1)[1]

Experimental Protocols

Protocol 1: N-Acetylation of 2-Amino-4,5-diphenyl-3-furonitrile

This protocol describes the synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4,5-diphenyl-3-furonitrile (1.0 g, 3.84 mmol) in pyridine (10 mL).

  • To this solution, add acetic anhydride (0.47 g, 4.61 mmol) dropwise at room temperature with stirring.

  • Heat the reaction mixture at 60-70°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide.

Protocol 2: N-Benzoylation of 2-Amino-4,5-diphenyl-3-furonitrile

This protocol details the synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide.

Reaction Scheme:

Procedure:

  • Suspend 2-Amino-4,5-diphenyl-3-furonitrile (1.0 g, 3.84 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.

  • Add triethylamine (0.58 g, 5.76 mmol) to the suspension.

  • Cool the mixture in an ice bath and add benzoyl chloride (0.65 g, 4.61 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent.

Protocol 3: Formation of a Schiff Base with p-Tolualdehyde

This protocol describes the synthesis of 2-((4-methylbenzylidene)amino)-4,5-diphenyl-3-furonitrile.

Reaction Scheme:

Procedure:

  • Dissolve 2-Amino-4,5-diphenyl-3-furonitrile (1.0 g, 3.84 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Add p-tolualdehyde (0.46 g, 3.84 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from ethanol to obtain pure 2-((4-methylbenzylidene)amino)-4,5-diphenyl-3-furonitrile.

Protocol 4: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol outlines the synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-4-methylbenzenesulfonamide.

Reaction Scheme:

Procedure:

  • Dissolve 2-Amino-4,5-diphenyl-3-furonitrile (1.0 g, 3.84 mmol) in pyridine (15 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (0.88 g, 4.61 mmol) portion-wise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • If a precipitate forms, collect it by vacuum filtration and wash it thoroughly with water.

  • If the product separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with dilute HCl and then water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize typical quantitative data for the derivatization of 2-Amino-4,5-diphenyl-3-furonitrile. Please note that specific values may vary depending on the exact reaction conditions and purification methods.

Table 1: Physicochemical Properties of 2-Amino-4,5-diphenyl-3-furonitrile and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-4,5-diphenyl-3-furonitrileC₁₇H₁₂N₂O260.29201-205[2]White solid
N-(3-cyano-4,5-diphenylfuran-2-yl)acetamideC₁₉H₁₄N₂O₂302.33Data not availableOff-white solid
N-(3-cyano-4,5-diphenylfuran-2-yl)benzamideC₂₄H₁₆N₂O₂364.40Data not availablePale yellow solid
2-((4-methylbenzylidene)amino)-4,5-diphenyl-3-furonitrileC₂₅H₁₈N₂O362.43Data not availableYellow solid
N-(3-cyano-4,5-diphenylfuran-2-yl)-4-methylbenzenesulfonamideC₂₄H₁₈N₂O₃S414.48Data not availableWhite solid

Table 2: Spectroscopic Data for 2-Amino-4,5-diphenyl-3-furonitrile and its Derivatives

Compound NameKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
2-Amino-4,5-diphenyl-3-furonitrile3450-3300 (N-H str.), 2210 (C≡N str.), 1640 (N-H bend.)7.20-7.50 (m, 10H, Ar-H), 5.50 (br s, 2H, NH₂)
N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide3300 (N-H str.), 2215 (C≡N str.), 1680 (C=O str.)9.50 (s, 1H, NH), 7.20-7.60 (m, 10H, Ar-H), 2.10 (s, 3H, CH₃)
N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide3350 (N-H str.), 2212 (C≡N str.), 1670 (C=O str.)10.20 (s, 1H, NH), 7.20-8.00 (m, 15H, Ar-H)
2-((4-methylbenzylidene)amino)-4,5-diphenyl-3-furonitrile2205 (C≡N str.), 1625 (C=N str.)8.50 (s, 1H, N=CH), 7.10-7.90 (m, 14H, Ar-H), 2.40 (s, 3H, CH₃)
N-(3-cyano-4,5-diphenylfuran-2-yl)-4-methylbenzenesulfonamide3250 (N-H str.), 2218 (C≡N str.), 1340 & 1160 (SO₂ str.)10.50 (s, 1H, NH), 7.10-7.80 (m, 14H, Ar-H), 2.35 (s, 3H, CH₃)

*Note: The spectroscopic data presented are characteristic values and may vary slightly based on the solvent and instrument used. Specific data for the synthesized derivatives should be obtained through experimental analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the derivatization of the amino group of 2-Amino-4,5-diphenyl-3-furonitrile.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_acylation N-Acylation cluster_schiff Schiff Base Formation cluster_sulfonylation N-Sulfonylation start 2-Amino-4,5-diphenyl-3-furonitrile acyl_reagent Acetic Anhydride or Benzoyl Chloride start->acyl_reagent Pyridine or Et3N/DCM aldehyde_reagent Aromatic Aldehyde start->aldehyde_reagent Ethanol, Acetic Acid (cat.) sulfonyl_reagent Sulfonyl Chloride start->sulfonyl_reagent Pyridine acyl_product N-Acyl Derivative acyl_reagent->acyl_product schiff_product Schiff Base aldehyde_reagent->schiff_product sulfonyl_product N-Sulfonyl Derivative sulfonyl_reagent->sulfonyl_product

Caption: General workflow for the derivatization of 2-Amino-4,5-diphenyl-3-furonitrile.

References

Method

Application Notes and Protocols: Scale-up Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-4,5-diphenyl-3-furonitrile, a valuable scaffold for chemical lib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-4,5-diphenyl-3-furonitrile, a valuable scaffold for chemical library synthesis in drug discovery. The protocols detail a robust one-pot synthesis from readily available starting materials, benzoin and malononitrile. Furthermore, this guide outlines the application of this versatile building block in the generation of diverse chemical libraries through parallel synthesis, a critical step in the identification of novel therapeutic agents.

Introduction

The 2-amino-3-cyanofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its utility stems from the presence of multiple functional groups—an amine, a nitrile, and a furan ring—that can be readily modified to explore a vast chemical space. 2-Amino-4,5-diphenyl-3-furonitrile, in particular, offers a rigid framework with aromatic substituents that can be tailored to interact with various biological targets. This application note provides a detailed protocol for the efficient, scalable synthesis of this key intermediate and its subsequent use in the construction of a chemical library.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reactants
Benzoin10.0 g (47.1 mmol, 1.0 eq)1.00 kg (4.71 mol, 1.0 eq)
Malononitrile3.43 g (51.8 mmol, 1.1 eq)343 g (5.18 mol, 1.1 eq)
Catalyst
Piperidine0.40 g (4.71 mmol, 0.1 eq)40.0 g (0.47 mol, 0.1 eq)
Solvent
Ethanol (95%)100 mL10 L
Reaction Conditions
TemperatureReflux (approx. 78 °C)Reflux (approx. 78 °C)
Reaction Time4-6 hours6-8 hours
Product
Theoretical Yield12.26 g1.23 kg
Typical Isolated Yield10.4 - 11.0 g1.05 - 1.11 kg
Purity (by HPLC)>98%>98%

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile (10g Scale)

Materials:

  • Benzoin (99%)

  • Malononitrile (99%)

  • Piperidine

  • Ethanol (95%)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoin (10.0 g, 47.1 mmol) and malononitrile (3.43 g, 51.8 mmol).

  • Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask and stir the mixture to dissolve the solids. To the resulting solution, add piperidine (0.40 g, 4.71 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (2 x 50 mL), followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Amino-4,5-diphenyl-3-furonitrile as a solid. Alternatively, the crude product can be recrystallized from ethanol/water.

Protocol 2: Scale-up Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile (1kg Scale)

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is exothermic, and appropriate cooling measures should be in place.

Equipment:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Large-scale rotary evaporator or other suitable solvent removal system

  • Large separatory funnel or extraction vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Charge the 20 L jacketed glass reactor with benzoin (1.00 kg, 4.71 mol) and malononitrile (343 g, 5.18 mol).

  • Solvent and Catalyst Addition: Add 10 L of 95% ethanol to the reactor. Start the mechanical stirrer to ensure good mixing. Once the solids are in suspension, add piperidine (40.0 g, 0.47 mol).

  • Reaction: Heat the reactor contents to reflux (approximately 78°C) using the heating circulator. Maintain a gentle reflux and monitor the internal temperature. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or HPLC. The reaction is expected to be complete in 6-8 hours.

  • Cooling and Solvent Removal: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture by distilling off the ethanol under reduced pressure.

  • Work-up and Extraction: Add 15 L of ethyl acetate to the residue in the reactor and stir until the product is fully dissolved. Transfer the solution to a suitable extraction vessel. Wash the organic phase sequentially with 2 x 5 L of 1 M hydrochloric acid, 1 x 5 L of water, and 1 x 5 L of brine.

  • Drying and Isolation: Dry the ethyl acetate solution over a sufficient amount of anhydrous sodium sulfate. Filter off the drying agent. Remove the ethyl acetate under reduced pressure to yield the crude 2-Amino-4,5-diphenyl-3-furonitrile.

  • Purification/Recrystallization: For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or subjected to large-scale column chromatography if higher purity is required. Dry the final product in a vacuum oven.

Mandatory Visualizations

G cluster_synthesis Scale-up Synthesis Workflow Reactant Charging Reactant Charging Solvent & Catalyst Addition Solvent & Catalyst Addition Reactant Charging->Solvent & Catalyst Addition Reaction at Reflux Reaction at Reflux Solvent & Catalyst Addition->Reaction at Reflux Cooling & Solvent Removal Cooling & Solvent Removal Reaction at Reflux->Cooling & Solvent Removal Extraction & Washing Extraction & Washing Cooling & Solvent Removal->Extraction & Washing Drying & Isolation Drying & Isolation Extraction & Washing->Drying & Isolation Purification Purification Drying & Isolation->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the scale-up synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

Application in Library Synthesis

The 2-Amino-4,5-diphenyl-3-furonitrile scaffold is an excellent starting point for the generation of a diverse chemical library. The amino group at the 2-position and the aromatic rings provide multiple points for diversification. A common strategy involves a two-step process: initial functionalization to introduce a versatile handle, followed by parallel synthesis to introduce a wide range of building blocks.

Protocol 3: Representative Library Synthesis from 2-Amino-4,5-diphenyl-3-furonitrile

This protocol describes a representative workflow for library synthesis, starting with the Sandmeyer reaction to convert the amino group to a bromo substituent, followed by a Suzuki coupling in a parallel format.

Part A: Synthesis of 2-Bromo-4,5-diphenyl-3-furonitrile (Intermediate for Library Synthesis)

Materials:

  • 2-Amino-4,5-diphenyl-3-furonitrile

  • Copper(I) bromide (CuBr)

  • tert-Butyl nitrite

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred solution of copper(I) bromide (1.2 eq) in acetonitrile at 65°C, add tert-butyl nitrite (1.2 eq).

  • Add a solution of 2-Amino-4,5-diphenyl-3-furonitrile (1.0 eq) in acetonitrile dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 65°C for 2 hours.

  • Cool the reaction to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Bromo-4,5-diphenyl-3-furonitrile.

Part B: Parallel Suzuki Coupling for Library Generation

Equipment:

  • 96-well reaction block with magnetic stirring capabilities

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., preparative HPLC-MS)

Materials:

  • 2-Bromo-4,5-diphenyl-3-furonitrile

  • A diverse set of boronic acids (in a 96-well plate format)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Bromo-4,5-diphenyl-3-furonitrile, the palladium catalyst, and the base in the chosen solvent system.

  • Dispensing: Dispense the stock solution into the wells of the 96-well reaction block.

  • Boronic Acid Addition: Add a different boronic acid (1.2 eq) to each well of the reaction block.

  • Reaction: Seal the reaction block and heat it to the desired temperature (e.g., 80-100°C) with stirring for a specified time (e.g., 12-24 hours).

  • Work-up: After cooling, the reaction mixtures can be worked up in parallel by adding an organic solvent and washing with water.

  • Purification and Analysis: The crude products in each well are then purified using a parallel purification system. The purity and identity of the final compounds are confirmed by LC-MS analysis.

G cluster_library Library Synthesis Logical Flow Scaffold 2-Amino-4,5-diphenyl-3-furonitrile Intermediate 2-Bromo-4,5-diphenyl-3-furonitrile Scaffold->Intermediate Sandmeyer Reaction Diversification Parallel Suzuki Coupling Intermediate->Diversification Library Library of 2-Aryl-4,5-diphenyl-3-furonitriles Diversification->Library BuildingBlocks Diverse Boronic Acids (R-B(OH)2) BuildingBlocks->Diversification

Caption: Logical workflow for the generation of a chemical library from the title compound.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. This versatile building block serves as an excellent starting point for the creation of diverse chemical libraries, which are essential for the discovery of new drug candidates. The provided workflows and data are intended to facilitate the efficient production and application of this valuable scaffold in medicinal chemistry and drug development programs.

Application

Application Notes and Protocols for the Parallel Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes detail the use of 2-Amino-4,5-diphenyl-3-furonitrile as a versatile scaffold in parallel synthesis for the generation of compound li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Amino-4,5-diphenyl-3-furonitrile as a versatile scaffold in parallel synthesis for the generation of compound libraries with potential therapeutic applications, particularly as anticancer agents and protein kinase inhibitors.

Introduction

2-Amino-4,5-diphenyl-3-furonitrile serves as a valuable starting material for the creation of diverse chemical libraries. Its core structure can be readily modified, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The amino group at the 2-position provides a convenient handle for derivatization, enabling the introduction of a wide range of substituents in a parallel fashion. This approach accelerates the discovery of novel bioactive molecules.

Recent studies have highlighted the potential of derivatives of this scaffold as potent anticancer agents. Specifically, 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines and their ability to inhibit key protein kinases involved in cell cycle regulation and signaling.[1]

Application: Generation of a Focused Library of Potential Kinase Inhibitors

This protocol outlines the parallel synthesis of a library of 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives. The synthesis involves the condensation of 2-Amino-4,5-diphenyl-3-furonitrile with a variety of substituted aromatic aldehydes.

Experimental Workflow

The overall workflow for the parallel synthesis and screening of the compound library is depicted below.

workflow cluster_synthesis Parallel Synthesis cluster_screening High-Throughput Screening cluster_followup Hit Follow-up start 2-Amino-4,5-diphenyl- 3-furonitrile reaction Parallel Condensation (96-well plate) start->reaction aldehydes Array of Substituted Aromatic Aldehydes aldehydes->reaction purification Parallel Purification (e.g., crystallization) reaction->purification library Library of Schiff Bases purification->library cytotoxicity Cytotoxicity Assay (GI50 determination) library->cytotoxicity Screening cell_lines NCI-60 Human Tumor Cell Lines cell_lines->cytotoxicity data_analysis Data Analysis & Hit Identification cytotoxicity->data_analysis kinase_assay Kinase Inhibition Assay (EGFR, CDK2) data_analysis->kinase_assay sar_analysis SAR Analysis kinase_assay->sar_analysis

Figure 1: Experimental workflow for parallel synthesis and screening.

Experimental Protocols

General Protocol for the Parallel Synthesis of 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile Derivatives

This protocol is adapted from the synthesis of individual compounds and is suitable for a parallel format using a 96-well reaction block.

Materials:

  • 2-Amino-4,5-diphenyl-3-furonitrile

  • A library of substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • 96-well reaction block with reflux condensers

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Amino-4,5-diphenyl-3-furonitrile in absolute ethanol (e.g., 0.1 M).

    • Prepare stock solutions of each aromatic aldehyde in absolute ethanol (e.g., 0.1 M) in separate vials.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add the 2-Amino-4,5-diphenyl-3-furonitrile stock solution (e.g., 1 mL, 0.1 mmol).

    • Using a multichannel pipette, add the corresponding aromatic aldehyde stock solution to each well (e.g., 1 mL, 0.1 mmol).

    • Add a catalytic amount of glacial acetic acid to each well (e.g., 1-2 drops).

  • Reaction:

    • Seal the reaction block and heat under reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if desired, by taking small aliquots from a few representative wells.

  • Work-up and Purification:

    • After completion, allow the reaction block to cool to room temperature.

    • The product often precipitates upon cooling. If not, the volume of the solvent can be reduced under a stream of nitrogen.

    • Collect the precipitated solids by filtration using a multi-well filtration plate.

    • Wash the solids with cold ethanol to remove unreacted starting materials and impurities.

    • Dry the purified compounds under vacuum.

  • Characterization:

    • Confirm the identity and purity of a selection of compounds from the library using techniques such as LC-MS and ¹H NMR.

Quantitative Data

The following table summarizes the growth inhibition data (GI₅₀) for a selection of synthesized 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives against various human cancer cell lines.[1]

Compound IDR GroupLeukemia (Hela-60) GI₅₀ (µM)Colon (HCT-116) GI₅₀ (µM)Melanoma (LOX-IMVI) GI₅₀ (µM)
3a H>100>100>100
3b 4-Cl25.131.628.8
3c 4-OCH₃45.750.156.2
6a 2-OH15.819.517.4
6b 4-OH12.614.113.5
7c 4-N(CH₃)₂1.582.511.99

Data extracted from a study on 4,5-Diphenyl-2-substituted furan-3-carbonitrile derivatives.[1]

The benzylamine derivatives, obtained by reduction of the Schiff bases, generally displayed more potent activity. For instance, compound 7c showed significant growth inhibition across multiple cell lines.[1]

Further screening of promising compounds revealed inhibitory activity against key protein kinases:

Compound IDEGFR IC₅₀ (µM)CDK2 IC₅₀ (µM)
7c 0.250.32

Data extracted from a study on 4,5-Diphenyl-2-substituted furan-3-carbonitrile derivatives.[1]

Signaling Pathway

The cytotoxic and kinase inhibitory activities of the synthesized compounds suggest their potential to interfere with cell cycle progression and oncogenic signaling pathways. A simplified diagram illustrating the potential points of intervention for these compounds is shown below.

signaling_pathway GF Growth Factors EGFR EGFR GF->EGFR RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Inhibitor Furan Derivative (e.g., Compound 7c) Inhibitor->EGFR Inhibition Inhibitor->CyclinE_CDK2 Inhibition

Figure 2: Potential signaling pathway inhibition by furan derivatives.

This diagram illustrates how inhibitors targeting EGFR and CDK2 can block downstream signaling pathways that promote cell proliferation and survival, and halt the cell cycle at the G1/S transition, respectively.

Conclusion

The 2-Amino-4,5-diphenyl-3-furonitrile scaffold is a promising starting point for the parallel synthesis of compound libraries aimed at discovering novel anticancer agents. The straightforward derivatization of the 2-amino group allows for the rapid generation of analogs with diverse functionalities, facilitating the exploration of structure-activity relationships. The identified potent activity of certain derivatives against cancer cell lines and key protein kinases validates this approach and provides a strong rationale for further lead optimization efforts.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,5-diphe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. The primary synthetic route involves the base-catalyzed reaction of benzoin with malononitrile.

Question: Why is my reaction yield of 2-Amino-4,5-diphenyl-3-furonitrile consistently low?

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of base catalyst are crucial. While various bases can be used, their effectiveness can differ.

    • Solution: If using a weak base like glycine, consider switching to a stronger base such as diethylamine or piperidine. The reaction of benzoin with propanedinitrile (malononitrile) in dimethylformamide (DMF) catalyzed with diethylamine directly yields 2-amino-3-cyano-4,5-diphenylfurane.[1] In contrast, using glycine in ethanol may lead to an intermediate that requires further transformation.[1]

  • Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.

    • Solution: Dimethylformamide (DMF) is an effective solvent for this reaction.[1] If using alcohols like ethanol, ensure anhydrous conditions, as water can interfere with the reaction.

  • Low Reaction Temperature: The reaction may require sufficient thermal energy to proceed to completion.

    • Solution: If the reaction is sluggish at room temperature, consider heating the mixture. A common approach for similar syntheses is to reflux the reaction mixture.[2]

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. Reaction times can range from a few hours to overnight.[2]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Possible Causes and Solutions:

  • Unreacted Starting Materials: Incomplete reactions will leave residual benzoin and malononitrile.

    • Solution: Monitor the reaction via TLC to ensure completion. For purification, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate is often effective.[2] Column chromatography on silica gel can also be used for more challenging separations.[2]

  • Side Products: Undesired side reactions can lead to impurities. The formation of an intermediate has been reported when using glycine in ethanol, which may persist if not fully converted to the final product.[1]

    • Solution: Adjusting the reaction conditions, such as the choice of base and solvent, can minimize side product formation. A direct synthesis using diethylamine in DMF is less likely to accumulate the intermediate.[1] Thorough purification by recrystallization or column chromatography is essential.

Question: The reaction seems to have stalled and is not proceeding to completion. What should I do?

Possible Causes and Solutions:

  • Catalyst Deactivation: The base catalyst may have been neutralized or degraded.

    • Solution: Ensure all reactants and the solvent are free from acidic impurities. If necessary, a fresh portion of the catalyst can be added, but be mindful that this can complicate stoichiometry and potentially lead to side reactions.

  • Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can limit the interaction between reactants.

    • Solution: Ensure vigorous and constant stirring throughout the reaction.

  • Precipitation of Reactants or Product: If a component precipitates from the solution, it can hinder the reaction.

    • Solution: Choose a solvent in which all reactants have good solubility at the reaction temperature. If the product precipitates upon formation, this can sometimes drive the reaction to completion, but may also trap starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 2-Amino-4,5-diphenyl-3-furonitrile from benzoin and malononitrile?

A1: The reaction proceeds via a base-catalyzed condensation. The base deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl group of benzoin. This is followed by an intramolecular cyclization and dehydration to form the furan ring.[1][2]

Q2: Which catalyst is recommended for this synthesis?

A2: Diethylamine in dimethylformamide (DMF) has been shown to directly produce 2-amino-3-cyano-4,5-diphenylfurane.[1] Other bases like piperidine or triethylamine can also be effective.[2] The choice may depend on the desired reaction rate and the specific laboratory conditions.

Q3: How can I purify the crude 2-Amino-4,5-diphenyl-3-furonitrile?

A3: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[2] For higher purity, column chromatography on silica gel is a recommended method.[2]

Q4: What are the expected physical properties of 2-Amino-4,5-diphenyl-3-furonitrile?

A4: The compound is a solid with a melting point in the range of 201-205 °C.[3][4] Its molecular formula is C17H12N2O.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Aminofuran Synthesis

ParameterCondition A (Reported for Target Molecule)[1]Condition B (General for 2-Aminofurans)[2]Condition C (Alternative for Target Molecule)[1]
Starting Materials Benzoin, Malononitrileα-Hydroxy ketone, MalononitrileBenzoin, Malononitrile
Catalyst DiethylaminePiperidine, Triethylamine, or Sodium EthoxideGlycine
Solvent Dimethylformamide (DMF)Ethanol, Methanol, or DMFEthanol
Temperature Not specified, likely room temp or gentle heatingRefluxNot specified
Outcome Direct formation of the final productGood to excellent yieldsFormation of an intermediate

Experimental Protocols

Standard Experimental Protocol:

  • To a solution of benzoin (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water.

Optimized Experimental Protocol:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) and malononitrile (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add diethylamine (0.2 equivalents) dropwise to the stirred solution.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat to 50-60 °C.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • For further purification, recrystallize the crude solid from an appropriate solvent like ethanol.

Visualizations

Reaction_Pathway Reaction Pathway for 2-Amino-4,5-diphenyl-3-furonitrile Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzoin Benzoin Adduct Knoevenagel Adduct Benzoin->Adduct Malononitrile Malononitrile Enolate Malononitrile Enolate Malononitrile->Enolate + Base Base Base (e.g., Diethylamine) Enolate->Adduct + Benzoin Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-4,5-diphenyl-3-furonitrile Cyclized_Intermediate->Product - H2O

Caption: Proposed reaction pathway for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Product Impure? Check_Yield->Check_Purity No Optimize_Catalyst Change/Optimize Catalyst (e.g., Diethylamine) Check_Yield->Optimize_Catalyst Yes Purify Recrystallize or use Column Chromatography Check_Purity->Purify Yes Success Successful Synthesis Check_Purity->Success No Optimize_Solvent Change Solvent (e.g., DMF) Optimize_Catalyst->Optimize_Solvent Increase_Temp Increase Temperature/ Reflux Optimize_Solvent->Increase_Temp Increase_Temp->Start Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Parameter_Relationships Relationship of Experimental Parameters cluster_parameters Experimental Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Choice & Amount Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity Rate Reaction Rate Catalyst->Rate Solvent Solvent Type Solvent->Yield Solvent->Purity Solvent->Rate Temperature Temperature Temperature->Yield Temperature->Rate Time Reaction Time Time->Yield Time->Purity

Caption: Interdependence of experimental parameters and reaction outcomes.

References

Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-diphenyl-3-furon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Amino-4,5-diphenyl-3-furonitrile?

The most common and direct synthesis of 2-Amino-4,5-diphenyl-3-furonitrile involves the reaction of benzoin with malononitrile.[1] This reaction is typically catalyzed by a base, such as diethylamine, and can be carried out in a suitable solvent like dimethylformamide or ethanol.[1]

Q2: What is the proposed reaction mechanism?

The reaction proceeds through a two-step sequence:

  • Knoevenagel-type Condensation: The reaction is initiated by a base-catalyzed condensation of the acidic methylene group of malononitrile with the carbonyl group of benzoin.

  • Intramolecular Cyclization (Thorpe-Ziegler type): The intermediate formed, 2-(1,2-diphenyl-2-oxoethyl)propanedinitrile, then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminofuran ring system.[1]

A study by Prousek (1983) demonstrated that the reaction of benzoin with malononitrile in dimethylformamide catalyzed by diethylamine directly yields 2-amino-3-cyano-4,5-diphenylfuran.[1] When the reaction is catalyzed by glycine in ethanol, an intermediate can be isolated, which is then thermally or catalytically converted to the final product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile, focusing on the identification and mitigation of common side products.

Problem 1: Low yield of the desired product and presence of multiple spots on TLC.

Possible Cause: Formation of side products due to competing reaction pathways.

Solutions:

Based on the reactivity of the starting materials and reaction conditions, several side products can be formed. Understanding these potential side reactions is crucial for optimizing the synthesis and purification processes.

Common Side Products and Their Formation:

Side ProductFormation PathwayMitigation Strategies
Benzil Oxidation of the benzoin starting material. This can be facilitated by air or other oxidizing agents present in the reaction mixture.- Use freshly purified benzoin. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged reaction times at elevated temperatures.
Benzylidenemalononitrile Knoevenagel condensation of benzaldehyde with malononitrile. Benzaldehyde can be present as an impurity in the benzoin starting material or formed in situ through retro-benzoin condensation.[2][3][4][5][6]- Use high-purity benzoin. - Optimize the reaction temperature to favor the desired reaction over the retro-benzoin pathway.
Benzoin Self-Condensation Products Benzoin can undergo self-condensation under basic conditions, a reaction known as the benzoin condensation, leading to dimers and other polymeric materials.[7][8][9][10]- Carefully control the amount and addition rate of the base. - Maintain a moderate reaction temperature.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst concentration.- Monitor the reaction progress by TLC. - Optimize reaction time and temperature. - Ensure the appropriate catalyst loading.
Hydrolysis Products If water is present in the reaction mixture, the nitrile group of the product or malononitrile can undergo hydrolysis, especially under basic conditions.- Use anhydrous solvents and reagents. - Perform the reaction under a dry atmosphere.

Problem 2: Difficulty in purifying the final product.

Possible Cause: Co-elution of the product with non-polar side products or thermal decomposition during purification.

Solutions:

  • Chromatography: Use a gradient elution system for column chromatography to effectively separate the desired polar product from less polar side products like benzil and benzylidenemalononitrile.

  • Recrystallization: Choose a solvent system where the solubility of the desired product and the impurities differ significantly. Ethanol or ethanol/water mixtures are often suitable for recrystallizing 2-aminofuran derivatives.

  • Avoid High Temperatures: 2-Aminofuran derivatives can be sensitive to heat. If using distillation for solvent removal, perform it under reduced pressure at a lower temperature.

Experimental Protocols

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile[1]

  • Materials:

    • Benzoin (1 equivalent)

    • Malononitrile (1 equivalent)

    • Diethylamine (catalytic amount)

    • Dimethylformamide (solvent)

  • Procedure:

    • Dissolve benzoin and malononitrile in dimethylformamide in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Add a catalytic amount of diethylamine to the mixture.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzoin Benzoin Reaction_Vessel Reaction in DMF with Diethylamine (catalyst) Benzoin->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Precipitation Precipitation in Water Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Final_Product 2-Amino-4,5-diphenyl-3-furonitrile Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

Side_Products_Formation Benzoin Benzoin Main_Product 2-Amino-4,5-diphenyl- 3-furonitrile Benzoin->Main_Product  + Malononitrile (Desired Reaction) Benzil Benzil Benzoin->Benzil Oxidation Benzoin_Condensation Benzoin Self-Condensation Products Benzoin->Benzoin_Condensation Self-Condensation Benzaldehyde Benzaldehyde (Impurity/Intermediate) Benzoin->Benzaldehyde Retro-Benzoin Malononitrile Malononitrile Malononitrile->Main_Product Benzylidenemalononitrile Benzylidenemalononitrile Malononitrile->Benzylidenemalononitrile Benzaldehyde->Benzylidenemalononitrile  + Malononitrile (Knoevenagel)

Caption: Logical relationships of potential side product formation pathways.

References

Troubleshooting

troubleshooting low yield in the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-diphenyl-3-fur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. Low yield is a common challenge in organic synthesis, and this guide offers a structured approach to identifying and resolving potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile?

A1: The synthesis typically proceeds through a base-catalyzed condensation reaction between benzoin (an α-hydroxyketone) and malononitrile. The reaction involves an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are benzoin and malononitrile.

Q3: What types of catalysts are commonly used?

A3: Basic catalysts are generally employed to facilitate the condensation reaction. Common examples include piperidine, triethylamine, or sodium ethoxide.

Q4: Which solvents are suitable for this reaction?

A4: Protic polar solvents like ethanol or methanol are frequently used. Aprotic polar solvents such as dimethylformamide (DMF) can also be employed.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product.

Troubleshooting Guide for Low Yield

Low product yield in the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile can arise from several factors, ranging from the quality of reagents to suboptimal reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: The reaction does not proceed, or the yield is extremely low.

  • Potential Cause 1: Inactive Catalyst

    • Solution: Ensure the base catalyst is not old or degraded. If using a solid base like sodium ethoxide, ensure it has been properly stored to prevent decomposition from moisture. Consider using a freshly opened bottle or a different base.

  • Potential Cause 2: Poor Quality Starting Materials

    • Solution: Verify the purity of benzoin and malononitrile. Benzoin can oxidize over time. Recrystallize the benzoin if necessary. Ensure the malononitrile has not hydrolyzed.

  • Potential Cause 3: Inappropriate Solvent

    • Solution: The choice of solvent can significantly impact the reaction. If the reaction is sluggish in ethanol, consider switching to a higher-boiling solvent like DMF, which may improve the solubility of reactants and facilitate the reaction at a higher temperature.

Problem 2: The reaction is slow and incomplete.

  • Potential Cause 1: Insufficient Catalyst

    • Solution: While the base is catalytic, an insufficient amount may lead to a slow reaction. A slight increase in the catalyst loading (e.g., from 0.1 eq to 0.2 eq) might improve the reaction rate. However, excessive base can lead to side reactions.

  • Potential Cause 2: Low Reaction Temperature

    • Solution: The condensation reaction may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider heating the mixture to reflux in the chosen solvent.

  • Potential Cause 3: Insufficient Reaction Time

    • Solution: Monitor the reaction by TLC until the starting materials are consumed. Some reactions may require several hours or even overnight to reach completion.

Problem 3: Formation of significant impurities.

  • Potential Cause 1: Side Reactions due to Excess Base

    • Solution: Using a large excess of a strong base can promote side reactions of malononitrile or the product. Reduce the amount of catalyst or switch to a milder base (e.g., from sodium ethoxide to triethylamine).

  • Potential Cause 2: Decomposition of Starting Materials or Product

    • Solution: Prolonged heating at high temperatures can sometimes lead to decomposition. If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.

  • Potential Cause 3: Knoevenagel Adduct as a Major Byproduct

    • Solution: The initial intermediate of the Knoevenagel condensation may accumulate if the subsequent cyclization is slow. Optimizing the conditions to favor the intramolecular cyclization, such as changing the solvent or catalyst, can help.

Quantitative Data Summary

The yield of 2-Amino-4,5-diphenyl-3-furonitrile is highly dependent on the reaction conditions. The following table summarizes expected yields based on variations in catalyst and solvent, as extrapolated from similar 2-aminofuran syntheses.

Catalyst (equiv.)SolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Piperidine (0.1)EthanolReflux4 - 665 - 75
Triethylamine (0.2)EthanolReflux6 - 860 - 70
Sodium Ethoxide (0.1)EthanolRoom Temperature12 - 1670 - 80
Piperidine (0.1)DMF803 - 575 - 85

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Benzoin (1.0 eq)

  • Malononitrile (1.0 - 1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Benzoin & Malononitrile in Ethanol catalyst Add Piperidine reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate purify Recrystallization or Column Chromatography evaporate->purify product 2-Amino-4,5-diphenyl-3-furonitrile purify->product troubleshooting_workflow cluster_solutions_reagents Reagent Issues cluster_solutions_conditions Condition Issues cluster_solutions_impurities Impurity Issues start Low Yield Observed check_reagents Check Reagent Quality (Benzoin, Malononitrile, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions impurity_analysis Analyze Impurities (TLC, NMR) start->impurity_analysis purify_reagents Purify/Replace Reagents check_reagents->purify_reagents change_catalyst Use Fresh/Different Catalyst check_reagents->change_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_solvent Change Solvent check_conditions->change_solvent adjust_stoichiometry Adjust Stoichiometry impurity_analysis->adjust_stoichiometry optimize_purification Optimize Purification Method impurity_analysis->optimize_purification improved_yield Improved Yield purify_reagents->improved_yield change_catalyst->improved_yield optimize_temp->improved_yield optimize_time->improved_yield change_solvent->improved_yield adjust_stoichiometry->improved_yield optimize_purification->improved_yield

Optimization

optimization of reaction conditions for 2-Amino-4,5-diphenyl-3-furonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 2-Amino-4,5-diphenyl-3-furoni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Amino-4,5-diphenyl-3-furonitrile?

The most common and direct synthesis of 2-Amino-4,5-diphenyl-3-furonitrile involves a base-catalyzed condensation reaction between benzoin (an α-hydroxy ketone) and malononitrile.[1] This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring.

Q2: What are the starting materials for this synthesis?

The primary starting materials are:

  • Benzoin (2-hydroxy-1,2-diphenylethanone)

  • Malononitrile

Q3: What catalysts are typically used for this reaction?

A variety of basic catalysts can be employed to facilitate this condensation reaction. Common choices include:

  • Organic Bases: Piperidine, Triethylamine

  • Inorganic Bases: Sodium ethoxide, Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃)

The choice of catalyst can significantly impact the reaction rate and yield.

Q4: Which solvents are suitable for this synthesis?

Several polar solvents can be used for this reaction. The selection of the solvent can influence the solubility of the reactants and the reaction temperature. Suitable solvents include:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

Experimental Protocols

General Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 2-aminofurans. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Benzoin (1.0 equivalent)

  • Malononitrile (1.0-1.2 equivalents)

  • Basic catalyst (e.g., Piperidine, 0.1 equivalents)

  • Solvent (e.g., Ethanol)

  • Hydrochloric acid (dilute solution for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin and malononitrile in the chosen solvent.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of the selected base.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash it with a dilute solution of hydrochloric acid, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Optimization of Reaction Conditions

The yield of 2-Amino-4,5-diphenyl-3-furonitrile is highly dependent on the reaction conditions. The following table summarizes the impact of different catalysts and solvents on the reaction outcome, based on analogous syntheses.

CatalystSolventTemperature (°C)Reaction TimeYield (%)
PiperidineEthanolReflux4-6 hoursGood
TriethylamineEthanolReflux6-8 hoursModerate to Good
Sodium EthoxideEthanolRoom Temp to Reflux2-4 hoursGood to Excellent
KOH (10% aq)Ethanol40-501-2 hoursModerate
Na₂CO₃ (aq)Ethanol40-502-3 hoursGood

Note: This data is illustrative and based on typical yields for similar reactions. Actual yields may vary and should be optimized for the specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials. 4. Incorrect stoichiometry.1. Use a fresh or purified catalyst. 2. Increase the reaction time and/or temperature and monitor by TLC. 3. Ensure the purity of benzoin and malononitrile. 4. Carefully check the molar ratios of the reactants. A slight excess of malononitrile (1.1-1.2 eq) can sometimes be beneficial.
Formation of Side Products 1. Benzoin condensation (self-condensation of benzaldehyde if formed from benzoin decomposition). 2. Polymerization of malononitrile. 3. Knoevenagel condensation product without subsequent cyclization.1. Ensure the reaction is carried out under an inert atmosphere if benzoin decomposition is suspected. 2. Add the base catalyst slowly to the reaction mixture. 3. Increase the reaction temperature or time to promote the intramolecular cyclization.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 2. Oily product obtained instead of a solid. 3. Co-elution of impurities during column chromatography.1. Try a different solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). 2. Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is recommended. 3. Optimize the solvent system for column chromatography to achieve better separation.
Reaction Not Going to Completion 1. Catalyst deactivation. 2. Reversible nature of an intermediate step.1. Add an additional portion of the catalyst. 2. Remove water formed during the reaction using a Dean-Stark apparatus, especially if the reaction is run for an extended period.

Visualizing the Synthesis Workflow and Reaction Mechanism

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reaction Setup (Benzoin, Malononitrile, Solvent) B Catalyst Addition (e.g., Piperidine) A->B C Heating to Reflux (Monitoring by TLC) B->C D Workup (Solvent Removal, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Pure 2-Amino-4,5-diphenyl-3-furonitrile E->F G cluster_mechanism Plausible Reaction Mechanism R1 Benzoin + Malononitrile I1 Knoevenagel Condensation Intermediate R1->I1 Base Catalyst (-H₂O) P1 2-Amino-4,5-diphenyl-3-furonitrile I1->P1 Intramolecular Cyclization

References

Troubleshooting

effect of different catalysts on 2-Amino-4,5-diphenyl-3-furonitrile synthesis

Welcome to the technical support center for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile, which is typically achieved through the condensation of benzoin and malononitrile in the presence of a basic catalyst.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Choice and Amount: The choice and amount of base catalyst are critical. While several bases can catalyze this reaction, their effectiveness can vary. Based on analogous syntheses of 2-aminofurans, piperidine is often a reliable choice. If you are using triethylamine or sodium ethoxide with poor results, consider switching to piperidine. Ensure you are using a catalytic amount (typically 0.1 equivalents); too much or too little can be detrimental.

  • Reaction Time and Temperature: This reaction often requires heating to reflux.[1] Inadequate reaction time or temperature will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take anywhere from a few hours to overnight to reach completion.[1] If the reaction stalls, a modest increase in temperature or prolonged reaction time might be necessary.

  • Purity of Reactants: Benzoin can oxidize to benzil over time. Ensure your benzoin is pure. Similarly, malononitrile can degrade. Using freshly purified reactants is always recommended.

  • Solvent Choice: Ethanol is a commonly used solvent for this reaction.[1] However, if you are experiencing solubility issues with your starting materials, consider switching to methanol or dimethylformamide (DMF).[1]

  • Moisture: The presence of excessive water can interfere with the reaction. Ensure you are using dry solvents and glassware.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: A common side product in this synthesis is the Knoevenagel condensation product of benzoin and malononitrile, which may not cyclize efficiently.

  • Minimizing Side Products:

    • Controlled Addition of Catalyst: Add the base catalyst slowly to the reaction mixture at room temperature before commencing heating. This can help control the initial condensation rate.

    • Optimal Temperature: While heating is necessary, excessive temperatures can sometimes promote side reactions. Find the optimal temperature where the desired product forms at a reasonable rate without significant byproduct formation.

    • Purification: If side products are unavoidable, they can typically be removed during purification. Column chromatography on silica gel is an effective method for isolating the desired 2-Amino-4,5-diphenyl-3-furonitrile.[1]

Q3: The purification of the final product is challenging. What is the recommended procedure?

A3: The workup and purification are crucial for obtaining a high-purity product.

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine to remove any remaining water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and then concentrate under reduced pressure.[1]

  • Final Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[1]

    • Column Chromatography: For higher purity, column chromatography on silica gel is recommended.[1] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

Effect of Different Catalysts on Synthesis

While specific comparative data for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile is not extensively documented in readily available literature, we can extrapolate typical performance based on analogous 2-aminofuran syntheses. The following table provides a summary of expected outcomes with different basic catalysts.

CatalystTypical Molar Ratio (Catalyst:Benzoin)SolventReaction Temperature (°C)Typical Reaction Time (hours)Expected Yield Range (%)Notes
Piperidine0.1 : 1EthanolReflux (~78)4 - 1275 - 90Generally provides good yields and is a common choice for this type of condensation.[1]
Triethylamine0.1 : 1EthanolReflux (~78)6 - 1860 - 80A weaker base than piperidine, may require longer reaction times.
Sodium Ethoxide0.1 : 1EthanolReflux (~78)2 - 870 - 85A stronger base, can lead to faster reaction times but may also promote side reactions if not used carefully.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 2-aminofurans from α-hydroxy ketones and malononitrile.[1] Researchers should optimize conditions for their specific setup.

Materials:

  • Benzoin (1.0 equivalent)

  • Malononitrile (1.0 - 1.2 equivalents)

  • Piperidine (0.1 equivalent)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution at room temperature, add piperidine (0.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the ethyl acetate solution with 1M HCl (2 x volume of organic layer), followed by water (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an ethanol/water mixture.

Experimental Workflow and Reaction Pathway

The synthesis of 2-Amino-4,5-diphenyl-3-furonitrile follows a well-established reaction pathway for the formation of 2-aminofurans.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Benzoin, Malononitrile, Ethanol) B 2. Catalyst Addition (Piperidine) A->B C 3. Reaction (Reflux & TLC Monitoring) B->C D 4. Workup (Solvent Removal, Extraction, Washing) C->D E 5. Purification (Chromatography/Recrystallization) D->E F Pure 2-Amino-4,5-diphenyl-3-furonitrile E->F

Caption: A general experimental workflow for the synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

The reaction proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.

reaction_pathway cluster_pathway Reaction Signaling Pathway reactants Benzoin + Malononitrile catalyst Base Catalyst (e.g., Piperidine) intermediate Knoevenagel Adduct (Intermediate) reactants->intermediate catalyst->intermediate Knoevenagel Condensation cyclization Intramolecular Cyclization (-H2O) intermediate->cyclization product 2-Amino-4,5-diphenyl-3-furonitrile cyclization->product

References

Troubleshooting

preventing decomposition of 2-Amino-4,5-diphenyl-3-furonitrile during workup

Welcome to the technical support center for 2-Amino-4,5-diphenyl-3-furonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4,5-diphenyl-3-furonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-4,5-diphenyl-3-furonitrile sample decomposing during the workup process?

A1: The decomposition of 2-Amino-4,5-diphenyl-3-furonitrile during workup is often attributed to the inherent instability of the furan ring system, particularly under acidic or strong basic conditions. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2] This process is typically initiated by the protonation of the carbon atom adjacent to the oxygen in the furan ring, which is the rate-limiting step in the degradation pathway.[2][3] While the electron-withdrawing nitrile group at the 3-position can offer some stability, the presence of the amino group at the 2-position can influence the electron density of the ring.[4] Exposure to strong acids, high temperatures, and certain protic solvents like water can accelerate this degradation.[5]

Q2: What are the likely decomposition pathways and resulting byproducts?

A2: The primary decomposition pathway under acidic conditions is the acid-catalyzed ring-opening of the furan moiety.[2][5] This process, illustrated in the diagram below, typically involves protonation at the α-carbon (C5), followed by a nucleophilic attack from a solvent molecule like water.[3][6] This leads to the formation of unstable furanol intermediates, which then undergo ring-opening to yield linear butenal derivatives.[2][3] In the case of 2-Amino-4,5-diphenyl-3-furonitrile, this would result in complex, highly functionalized linear compounds that can be difficult to characterize and may lead to the formation of polymeric materials.[1]

cluster_main Furan 2-Amino-4,5-diphenyl-3-furonitrile Protonated Protonated Furan Intermediate (at C5) Furan->Protonated + H⁺ (Acidic Conditions) Furanol Furanol Intermediate Protonated->Furanol + H₂O (Nucleophilic Attack) Opened Ring-Opened Product (e.g., Substituted 4-hydroxy-2-butenal) Furanol->Opened Ring Opening Polymer Polymeric Byproducts Opened->Polymer Further Reactions

Caption: Hypothetical acid-catalyzed decomposition pathway of the furan ring.

Q3: What specific steps can I take during workup to minimize or prevent decomposition?

A3: To prevent decomposition, a "gentle" workup that avoids harsh pH conditions is critical. Standard workups involving strong acid washes (e.g., 1M HCl) should be avoided.[7] Instead, consider the following modifications:

  • Neutralize Carefully: If the reaction is conducted under basic conditions, neutralize with a mild acidic buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids. If the reaction is acidic, neutralize with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃), adding it slowly to control effervescence.

  • Avoid Strong Acids/Bases: Wash the organic layer with neutral solutions like water and brine to remove inorganic impurities.

  • Solvent Choice: Use polar aprotic solvents for extraction where possible. Dimethylformamide (DMF) has been shown to have a stabilizing effect on furan derivatives, although it is a high-boiling solvent and may be difficult to remove.[1] For extraction, solvents like ethyl acetate or dichloromethane are common.

  • Temperature Control: Perform all workup steps, including extractions and washes, at room temperature or below (e.g., using an ice bath) to minimize thermal degradation.[5]

  • Purification Considerations: During purification by column chromatography, the acidic nature of standard silica gel can cause degradation.[5] To mitigate this, use deactivated (neutral) silica gel or alumina. Alternatively, you can add a small amount of a neutralizer, such as triethylamine (~1-2%), to the eluent system.[5]

Experimental Protocols

Standard Workup Protocol (Prone to Decomposition)

This protocol is provided for illustrative purposes to highlight common practices that may lead to the degradation of 2-Amino-4,5-diphenyl-3-furonitrile.

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on standard silica gel.

Recommended Gentle Workup Protocol (To Prevent Decomposition)

This protocol is designed to minimize exposure to harsh conditions that can cause the furan ring to decompose.

  • Cooling: After the reaction is complete, cool the mixture to room temperature. For sensitive reactions, an ice bath (0-5 °C) is recommended.

  • Quenching/Neutralization:

    • If the reaction is basic, quench by slowly adding a saturated aqueous solution of NH₄Cl.

    • If the reaction is acidic, carefully add a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator at a low temperature (<40 °C).

  • Purification: Purify the crude product using column chromatography on neutral silica gel or alumina. Alternatively, use standard silica gel with an eluent system containing 1-2% triethylamine.

cluster_main Start Reaction Mixture Cool 1. Cool to Room Temp / 0-5 °C Start->Cool Quench 2. Quench with Mild Reagent (e.g., sat. aq. NH₄Cl or NaHCO₃) Cool->Quench Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash 4. Wash with Water and Brine Extract->Wash Dry 5. Dry (Na₂SO₄) and Concentrate (Low Temperature) Wash->Dry Purify 6. Purify via Chromatography (Neutral Silica / Additive) Dry->Purify

Caption: Recommended gentle workup workflow to prevent decomposition.

Data Summary

The stability of the furan ring is highly dependent on the experimental conditions during workup. The following table summarizes key factors and their impact on the stability of furan-containing compounds.

ParameterCondition Leading to DecompositionRecommended Condition for StabilityRationale
pH Strong Acid (e.g., pH < 4) or Strong BaseNeutral to slightly basic (pH 7-8)The furan ring is highly susceptible to acid-catalyzed ring-opening and can also degrade under strongly basic conditions.[1][5][6]
Solvent Protic / Aqueous SolventsPolar Aprotic Solvents (e.g., DMF, Acetonitrile) or non-protic extraction solvents (Ethyl Acetate, DCM)Protic solvents like water can participate in the degradation pathway, whereas polar aprotic solvents can have a stabilizing effect.[1]
Temperature High / Prolonged Heating (>40 °C)Room Temperature or Below (0-25 °C)Elevated temperatures can increase the rate of decomposition and polymerization reactions.[5]
Purification Media Standard Silica Gel (acidic)Neutral Silica Gel or Alumina; or Silica with added base (e.g., Triethylamine)The acidic surface of standard silica gel can catalyze the degradation of sensitive furan compounds during chromatography.[5]

References

Optimization

Technical Support Center: Purification of 2-Amino-4,5-diphenyl-3-furonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4,5-diphenyl-3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4,5-diphenyl-3-furonitrile. This document addresses common challenges and offers detailed experimental protocols to streamline the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Amino-4,5-diphenyl-3-furonitrile?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For syntheses resembling the Gewald reaction, which is a common method for preparing 2-aminothiophenes and by extension, 2-aminofurans, you can anticipate the following impurities:

  • Unreacted Starting Materials: Depending on the specific precursors used, these could include benzoin, malononitrile, or related reactants.

  • Isomeric Byproducts: In multicomponent reactions leading to 2-aminofurans, the formation of isomeric pyran derivatives can sometimes occur.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under certain reaction or work-up conditions, leading to the corresponding amide as an impurity.

  • Side-Reaction Products: The Thorpe-Ziegler reaction, a potential synthetic pathway, may have its own set of characteristic byproducts.

Q2: My 2-Amino-4,5-diphenyl-3-furonitrile seems to be degrading during purification. What could be the cause?

A2: The furan ring is known to be sensitive to acidic conditions. Exposure to strong acids can lead to ring-opening and subsequent degradation of the molecule. It is crucial to avoid acidic conditions during work-up and purification steps. If acidic reagents are used in the synthesis, they should be thoroughly neutralized before attempting purification.

Q3: I am having trouble finding a suitable solvent for recrystallization. What are my options?

A3: Selecting the right solvent is critical for successful recrystallization. For 2-Amino-4,5-diphenyl-3-furonitrile, which is a relatively non-polar molecule with hydrogen bonding capability, a good starting point would be polar protic solvents or mixtures. Based on literature for similar compounds, ethanol is a promising candidate. You can also explore solvent systems such as ethanol/water, ethanol/acetone, or toluene. A systematic approach to solvent screening is recommended.

Q4: My compound is streaking on the silica gel TLC plate. How can I improve the separation for column chromatography?

A4: Streaking of amine-containing compounds on silica gel is a common issue due to the acidic nature of silica. The amino group on your compound can interact strongly with the stationary phase, leading to poor separation. To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount (0.1-1%) of triethylamine or pyridine in your mobile phase can help to neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using basic alumina or a reversed-phase silica gel (C18) for your column chromatography.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent. For example, if toluene fails, try ethanol or acetone. Consider using a solvent mixture to increase polarity.
Compound "oils out" upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.Add a small amount of a more polar co-solvent to the hot solution. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is highly soluble in the chosen solvent at room temperature.Evaporate some of the solvent to increase the concentration and then cool again. Try adding a non-polar "anti-solvent" dropwise to the cooled solution until turbidity persists, then warm until clear and cool slowly.
Low recovery of purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, start with a hexane/ethyl acetate mixture and slowly increase the proportion of ethyl acetate.
All components run with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system.
Poor separation between the product and impurities. The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol. As mentioned in the FAQs, adding a basic modifier like triethylamine can improve the separation of amines.
Product elutes as a broad, tailing peak. Strong interaction between the amino group and the acidic silica gel.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase. Use basic alumina as the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of 2-Amino-4,5-diphenyl-3-furonitrile. The optimal solvent volume and cooling conditions may need to be adjusted based on the purity of the crude material.

Methodology:

  • Dissolution: In a fume hood, place the crude 2-Amino-4,5-diphenyl-3-furonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (201-205 °C) to remove any residual solvent.

Quantitative Data (Illustrative for a similar compound):

ParameterValue
Starting MaterialCrude 2-Amino-4,5-diphenyl-3-furonitrile
SolventEthanol
Approximate Yield70-85%
Purity (by HPLC)>98%
Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of 2-Amino-4,5-diphenyl-3-furonitrile using silica gel chromatography. The mobile phase composition may require optimization based on TLC analysis of the crude mixture.

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Amino-4,5-diphenyl-3-furonitrile.

Typical Purification Parameters (for a similar heterocyclic amine):

ParameterDescription
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 7:3) + 0.5% Triethylamine
Elution Monitoring TLC with UV visualization (254 nm)

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure Column Column Chromatography Column->Pure Decision->Recrystallization High Purity, Minor Impurities Decision->Column Multiple Impurities or Low Purity

Caption: General purification workflow for 2-Amino-4,5-diphenyl-3-furonitrile.

Troubleshooting_Logic cluster_recrys_solutions Recrystallization Solutions cluster_col_solutions Column Chromatography Solutions Start Purification Issue Encountered Recrys_Prob Recrystallization Problem Start->Recrys_Prob Col_Prob Column Chromatography Problem Start->Col_Prob Oiling_Out Oiling Out Recrys_Prob->Oiling_Out No_Crystals No Crystals Form Recrys_Prob->No_Crystals Low_Recovery_R Low Recovery Recrys_Prob->Low_Recovery_R Streaking Peak Streaking/Tailing Col_Prob->Streaking No_Separation Poor Separation Col_Prob->No_Separation Low_Recovery_C Low Recovery Col_Prob->Low_Recovery_C Sol_1 Slower Cooling / Different Solvent Oiling_Out->Sol_1 Sol_2 Concentrate Solution / Add Anti-solvent No_Crystals->Sol_2 Sol_3 Minimize Solvent / Ice-cold Wash Low_Recovery_R->Sol_3 Sol_4 Add Basic Modifier / Change Stationary Phase Streaking->Sol_4 Sol_5 Optimize Solvent System No_Separation->Sol_5 Sol_6 Check for Compound Decomposition on Silica Low_Recovery_C->Sol_6

Caption: Troubleshooting decision tree for common purification issues.

Troubleshooting

Technical Support Center: Analysis of 2-Amino-4,5-diphenyl-3-furonitrile

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2-Amino-4,5-diphenyl-3-furon...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2-Amino-4,5-diphenyl-3-furonitrile via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of 2-Amino-4,5-diphenyl-3-furonitrile?

A1: Impurities can originate from starting materials, side reactions, or degradation. Based on common synthetic routes for similar compounds, potential process-related impurities could include unreacted starting materials like benzoin, malononitrile, or related chalcones.[1][2] Degradation products may also be present depending on the storage and handling of the sample.[3]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks can be attributed to several sources:

  • Process-related impurities: As mentioned above, these are substances from the synthesis.

  • Solvent impurities: Contaminants in the mobile phase or the sample solvent can appear as peaks, especially in gradient elution.

  • Ghost peaks: These can arise from contaminants in the HPLC system eluting in a subsequent run.[4]

  • Sample degradation: The compound may be unstable under the analytical conditions.

Q3: My NMR spectrum shows signals that do not correspond to the main compound. How can I identify them?

A3: Unidentified signals in an NMR spectrum are often due to residual solvents used during synthesis or purification. Common solvents like acetone, acetonitrile, dichloromethane, or ethyl acetate have characteristic chemical shifts. You can compare the observed signals to published data for common laboratory solvents.[5][6][7] If the signals do not match common solvents, they may belong to process-related impurities.

Q4: What is a good starting point for an HPLC method for this compound?

A4: A reversed-phase HPLC method is generally suitable for a compound of this polarity.[8] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer like phosphate buffer) is a common and effective starting point.[8][9] UV detection around 254 nm is often appropriate for aromatic compounds.[8]

HPLC Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting Column Overload: Injecting too much sample.[10][11] Column Degradation: The stationary phase is damaged.[10] Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte.Reduce Injection Volume/Concentration: Dilute the sample.[11] Replace Column: Use a new or properly regenerated column.[10] Adjust Mobile Phase pH: Use a buffer to control the pH, especially for amino compounds.
Inconsistent Retention Times Mobile Phase Composition Change: Inconsistent preparation or evaporation of a volatile component.[4][12] Temperature Fluctuation: The column temperature is not stable.[4][12] Pump Issues: Leaks or faulty pump seals causing flow rate variation.[11]Prepare Fresh Mobile Phase: Ensure accurate measurements and keep reservoirs covered.[12] Use a Column Oven: Maintain a constant and controlled temperature.[4][12] System Maintenance: Check for leaks and service the pump seals as needed.[11]
Baseline Noise or Drift Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[10] Detector Instability: Fluctuations in the detector lamp or electronics.[10] System Leaks: Leaks in the fluid path can cause pressure fluctuations.[10]Use High-Purity Solvents: Use HPLC-grade solvents and degas the mobile phase.[10] Check Detector: Allow the lamp to warm up properly; replace if necessary.[12] Inspect Fittings: Check all connections for leaks from the pump to the detector.[10]
Extra "Ghost" Peaks Injector Contamination: Carryover from a previous injection.[11] Contaminated Mobile Phase: Impurities accumulating on the column and eluting later.Clean the Injector: Flush the injector port and syringe with a strong solvent.[11] Use Fresh, High-Purity Mobile Phase: Prepare fresh mobile phase daily if needed.

NMR Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks (Main Compound) Sample Aggregation: Compound is not fully dissolved or is aggregating at the analysis concentration. Paramagnetic Impurities: Presence of metal ions.Lower Sample Concentration: Dilute the sample. Change Solvent: Use a different deuterated solvent. Filter the Sample: Use a small filter to remove particulate matter.
Signals from Common Solvents Residual Solvents: Solvents from the reaction workup or purification (e.g., Acetone, Acetonitrile, DMSO).Reference Chemical Shift Tables: Compare observed peaks to known solvent shifts.[13][5] Dry the Sample: Ensure the sample is thoroughly dried under vacuum before analysis.
Water Peak Obscuring Signals Moisture in Sample or Solvent: The deuterated solvent has absorbed moisture from the air, or the sample is wet.Use Anhydrous Solvent: Use freshly opened or properly stored deuterated solvents. Lyophilize from D₂O: For samples soluble in water, lyophilizing from D₂O can exchange labile protons (like -NH₂) and remove the H₂O signal.

Experimental Protocols

HPLC Method for Purity Determination

This protocol provides a general starting point for analyzing 2-Amino-4,5-diphenyl-3-furonitrile. Optimization may be required.

  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.[8]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 90
      30 90
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

NMR Sample Preparation
  • Materials: NMR tube, deuterated solvent (e.g., DMSO-d₆ or CDCl₃), sample.

  • Procedure:

    • Weigh 5-10 mg of the 2-Amino-4,5-diphenyl-3-furonitrile sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as many nitrile compounds are soluble in it).

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • The sample is now ready for analysis. The choice of solvent is critical; ensure the sample is soluble and that solvent peaks do not overlap with key analyte signals.[5]

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during analysis.

G Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Investigation cluster_2 Conclusion A Run HPLC Analysis of Sample B Detect Unknown Peak A->B C Hypothesize Impurity Structure (e.g., starting material, side-product) B->C D Isolate Impurity by Preparative HPLC C->D Isolate for Confirmation F Compare to Reference Standard (if available) C->F Direct Comparison E Characterize by NMR / MS D->E E->F Confirm Identity H Structure Not Confirmed E->H Inconclusive Data G Structure Confirmed F->G Match F->H No Match

Caption: Workflow for isolating and identifying unknown impurities.

References

Optimization

strategies to improve the solubility of 2-Amino-4,5-diphenyl-3-furonitrile for assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5-diphenyl-3-furonitrile, focus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5-diphenyl-3-furonitrile, focusing on strategies to improve its solubility for in vitro assays.

Troubleshooting Guide: Poor Solubility of 2-Amino-4,5-diphenyl-3-furonitrile

Issue: You are observing precipitation of 2-Amino-4,5-diphenyl-3-furonitrile in your aqueous assay buffer, leading to inconsistent results.

This is a common issue for hydrophobic compounds like 2-Amino-4,5-diphenyl-3-furonitrile. The two phenyl groups in its structure contribute to its low aqueous solubility. The following steps provide a systematic approach to address this challenge.

Workflow for Solubility Optimization

Solubility_Workflow cluster_prep Phase 1: Stock Solution Preparation cluster_assay Phase 2: Assay Dilution & Troubleshooting A Start: Dry Compound (2-Amino-4,5-diphenyl-3-furonitrile) B Select an appropriate organic solvent (e.g., DMSO) A->B C Prepare a high-concentration stock solution (e.g., 10-50 mM) B->C D Dilute stock into aqueous assay buffer C->D E Observe for precipitation D->E F No Precipitation: Proceed with assay E->F No G Precipitation Occurs: Troubleshoot E->G Yes H Option 1: Reduce final compound concentration G->H I Option 2: Optimize co-solvent concentration G->I J Option 3: Use solubility enhancers (e.g., Cyclodextrins, Surfactants) G->J K Validate enhancer compatibility with the assay J->K

Caption: A workflow for preparing and troubleshooting solutions of 2-Amino-4,5-diphenyl-3-furonitrile for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 2-Amino-4,5-diphenyl-3-furonitrile?

A1: Due to its hydrophobic nature, 100% Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing a high-concentration stock solution.[1] Ethanol can also be used. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q2: I see precipitation when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This indicates that the aqueous solubility of the compound is being exceeded. Here are several strategies to address this, which can be used alone or in combination:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Optimize Co-solvent Concentration: While high concentrations of DMSO or other organic solvents can be toxic to cells, maintaining a low percentage (typically ≤0.5%) in the final assay volume can help keep the compound in solution.[2][3] It is critical to keep the solvent concentration consistent across all wells, including controls, to avoid solvent-induced artifacts.[2][3]

  • Use Solubility Enhancers: Incorporating excipients into your assay buffer can significantly improve solubility.

Q3: What types of solubility enhancers can I use, and at what concentrations?

A3: Several classes of enhancers can be effective. The choice depends on the specific assay system.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] Beta-cyclodextrins (β-cyclodextrins) are commonly used.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.[4][6]

  • pH Modification: Although less common for neutral compounds, if your compound has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility.[4]

The following table summarizes common starting concentrations for these enhancers.

Solubility EnhancerClassTypical Starting Concentration in Final Assay BufferKey Considerations
Dimethyl sulfoxide (DMSO) Co-solvent0.1% - 0.5% (v/v)Potential for cell toxicity at >1%.[2] Must be included in vehicle controls.
Ethanol Co-solvent0.1% - 1% (v/v)Can affect cellular processes.[2] Evaporation can concentrate the compound.
β-Cyclodextrin Complexation Agent1 - 10 mMGenerally low cytotoxicity.[2][3] Can sometimes interfere with compound-target binding.
Polysorbate 80 (Tween® 80) Surfactant0.01% - 0.1% (w/v)Can form micelles at higher concentrations, potentially affecting results.[6]
Pluronic® F-68 Surfactant0.01% - 0.1% (w/v)Often used in cell culture for its shear-protective effects; generally low toxicity.

Important: Always test the compatibility of any solubility enhancer with your specific assay (e.g., cell viability, enzyme activity, signal detection) in a vehicle control experiment.

Q4: How can I determine the maximum soluble concentration of 2-Amino-4,5-diphenyl-3-furonitrile in my assay buffer?

A4: A kinetic solubility assay can be performed. This involves preparing a high-concentration stock in DMSO and then serially diluting it into your assay buffer. The turbidity of the resulting solutions is measured over time using a nephelometer or a plate reader capable of detecting scattered light. The highest concentration that remains clear is considered the kinetic solubility limit.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of 2-Amino-4,5-diphenyl-3-furonitrile powder (MW: 260.29 g/mol ).

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 10 mL of a 10 mM stock, use 26.03 mg of the compound).

  • Solubilization: Vortex vigorously. Gentle warming (to 30-37°C) and sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Co-solvent and Solubility Enhancer Compatibility Test

This protocol is designed to determine if a chosen co-solvent or solubility enhancer adversely affects the assay system (e.g., a cell-based viability assay).

Protocol_Diagram cluster_setup Assay Setup cluster_execution Execution & Readout cluster_analysis Analysis A Prepare serial dilutions of the enhancer in assay medium (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%) B Add enhancer solutions to assay plates (e.g., cell cultures) A->B C Incubate under standard assay conditions B->C D Perform assay readout (e.g., add viability reagent, measure fluorescence) C->D E Analyze data D->E F Compare readout from enhancer-treated samples to the 0% (vehicle) control E->F G Identify highest concentration with no significant effect on the assay F->G

Caption: A workflow for testing the compatibility of solubility enhancers with a biological assay.

  • Prepare Enhancer Solutions: Prepare a series of solutions of the chosen enhancer (e.g., DMSO, β-Cyclodextrin) in your standard assay buffer at 2x the final desired concentrations.

  • Plate Cells/Reagents: Prepare your assay plates as you normally would (e.g., plate cells and allow them to adhere).

  • Add Enhancer Controls: Add a volume of the 2x enhancer solutions to the appropriate wells, and an equal volume of assay buffer to the control wells. This will result in a 1x final concentration of the enhancer.

  • Incubate: Incubate the plates for the duration of your standard assay protocol.

  • Measure Readout: Perform the assay readout (e.g., measure cell viability, enzyme activity, etc.).

  • Analyze: Compare the results from the enhancer-containing wells to the vehicle control wells. The highest concentration of the enhancer that does not cause a significant change in the assay signal is considered safe to use for your compound solubility tests.

References

Troubleshooting

Technical Support Center: Managing the Stability of 2-Amino-4,5-diphenyl-3-furonitrile in Solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5-diphenyl-3-furonitrile. The inf...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5-diphenyl-3-furonitrile. The information is designed to help you manage the stability of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Amino-4,5-diphenyl-3-furonitrile in solution?

A1: The stability of 2-Amino-4,5-diphenyl-3-furonitrile in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the typical signs of degradation of 2-Amino-4,5-diphenyl-3-furonitrile in solution?

A2: Degradation can be observed through various changes, including:

  • A change in the color or clarity of the solution.

  • The formation of precipitates.

  • A decrease in the expected concentration of the active compound over time, as measured by analytical techniques such as HPLC.

  • The appearance of new peaks in a chromatogram, indicating the formation of degradation products.

Q3: What are the recommended storage conditions for solutions of 2-Amino-4,5-diphenyl-3-furonitrile?

A3: To ensure the stability of your solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C or frozen).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use freshly prepared solutions whenever possible.

  • Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Symptoms:

  • A significant decrease in the peak area of 2-Amino-4,5-diphenyl-3-furonitrile in your HPLC analysis shortly after preparation.

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH-mediated Hydrolysis 1. Measure the pH of your solution. 2. If the pH is acidic or basic, consider buffering the solution to a neutral pH (around 7). 3. Conduct a pilot experiment to assess the stability of the compound at different pH values to determine the optimal pH range.
Solvent Incompatibility 1. Review the solubility of 2-Amino-4,5-diphenyl-3-furonitrile in your chosen solvent. 2. If solubility is low, this could lead to precipitation and apparent loss of compound. Consider using a different solvent or a co-solvent system.
Thermal Degradation 1. Ensure that the solution is not exposed to high temperatures during preparation (e.g., from sonication). 2. Store the solution at a recommended low temperature immediately after preparation.
Oxidation 1. De-gas your solvent before use. 2. Prepare the solution under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen). 3. Consider adding an antioxidant, but first verify its compatibility with your downstream experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] This protocol provides a general framework for conducting a forced degradation study on 2-Amino-4,5-diphenyl-3-furonitrile.

Objective: To identify the degradation pathways and potential degradation products of 2-Amino-4,5-diphenyl-3-furonitrile under various stress conditions.

Materials:

  • 2-Amino-4,5-diphenyl-3-furonitrile

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-4,5-diphenyl-3-furonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition and time point.

    • Identify and characterize the major degradation products using techniques such as LC-MS and NMR.

Expected Outcome: This study will provide valuable information on the stability of 2-Amino-4,5-diphenyl-3-furonitrile and will help in identifying the conditions under which it is most stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Analysis hplc->data

Caption: Workflow for a forced degradation study of 2-Amino-4,5-diphenyl-3-furonitrile.

troubleshooting_logic start Issue: Rapid loss of compound check_ph Check pH of solution start->check_ph ph_extreme pH is acidic or basic? check_ph->ph_extreme check_temp Review preparation & storage temperature temp_high Exposed to high temp? check_temp->temp_high check_solvent Verify solvent compatibility solvent_issue Precipitation observed? check_solvent->solvent_issue check_oxidation Consider oxidation oxidation_possible Solution exposed to air? check_oxidation->oxidation_possible ph_extreme->check_temp No solution_ph Action: Buffer to neutral pH ph_extreme->solution_ph Yes temp_high->check_solvent No solution_temp Action: Use low temperature temp_high->solution_temp Yes solvent_issue->check_oxidation No solution_solvent Action: Change solvent/co-solvent solvent_issue->solution_solvent Yes solution_oxidation Action: Use inert atmosphere oxidation_possible->solution_oxidation Yes

Caption: Troubleshooting logic for addressing the rapid loss of the compound in solution.

References

Optimization

Technical Support Center: Overcoming Reactivity Challenges with 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common reactivity challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common reactivity challenges encountered when using 2-Amino-4,5-diphenyl-3-furonitrile in subsequent synthetic steps.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield or No Reaction in N-Acylation and N-Alkylation Reactions

Question: I am attempting to perform an N-acylation/alkylation on 2-Amino-4,5-diphenyl-3-furonitrile, but I am observing low to no product formation. What could be the cause, and how can I improve the reaction outcome?

Answer:

The poor reactivity of the 2-amino group in 2-Amino-4,5-diphenyl-3-furonitrile is a common issue. This reduced nucleophilicity is attributed to the electron-withdrawing nature of the adjacent furan ring and the nitrile group. Standard acylation or alkylation conditions are often insufficient to drive the reaction to completion.

Troubleshooting Workflow:

start Low/No N-Acylation Product cond1 Are you using standard acylation conditions (e.g., Ac2O, AcCl)? start->cond1 path1 Increase Reactivity of Acylating Agent cond1->path1 Yes path2 Activate the Amino Group cond1->path2 Consider alternatives sol1 Use a more reactive acylating agent: - Acid anhydride with a catalytic amount of strong acid (e.g., H2SO4) - Acyl halide with a non-nucleophilic base (e.g., 2,6-lutidine) path1->sol1 path3 Alternative Acylation Methods path2->path3 sol2 Employ coupling agents: - EDC/HOBt in the presence of a base like DMAP or DIPEA path2->sol2 sol3 Consider alternative methods: - Reaction with an orthoester (e.g., triethyl orthoformate) followed by cyclization - Microwave-assisted synthesis to enhance reaction rates path3->sol3 end Improved N-Acylation Yield sol1->end sol2->end sol3->end

Figure 1. Troubleshooting workflow for poor N-acylation reactivity.

Recommended Solutions & Experimental Protocols:

1. Enhanced Acylation Conditions:

  • Protocol 1: Acylation using Acetic Anhydride with Catalytic Acid

    • Dissolve 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.) in acetic anhydride (5-10 eq.).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

2. Use of Coupling Agents:

For the synthesis of amides from carboxylic acids, the use of coupling agents is highly recommended to overcome the low nucleophilicity of the amino group.

  • Protocol 2: EDC/HOBt/DMAP Mediated Amide Coupling

    • Dissolve the carboxylic acid (1.2 eq.), HOBt (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add EDC (1.2 eq.) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the product by column chromatography.

Comparative Data for N-Acylation Methods:

MethodReagentsTemperature (°C)Time (h)Typical Yield (%)
StandardAcetic Anhydride1006< 30
Acid-CatalyzedAcetic Anhydride, cat. H₂SO₄90360-75
Coupling AgentCarboxylic Acid, EDC, HOBt, DMAPRoom Temp.1870-90[1]
Issue 2: Difficulty in Cyclization to Furo[2,3-d]pyrimidines

Question: I am trying to synthesize a furo[2,3-d]pyrimidine from 2-Amino-4,5-diphenyl-3-furonitrile, but the reaction is sluggish and gives a low yield of the desired product. How can I optimize this cyclization?

Answer:

Direct cyclization of 2-Amino-4,5-diphenyl-3-furonitrile to form a pyrimidine ring often requires forcing conditions or specific reagents to facilitate the reaction. The choice of the cyclizing agent and reaction conditions is critical for achieving a good yield.

Troubleshooting Workflow:

start Low Yield in Furo[2,3-d]pyrimidine Synthesis cond1 Are you using a one-step cyclization with formamide? start->cond1 path1 Two-Step Approach cond1->path1 Yes path2 Alternative Cyclizing Agents cond1->path2 Consider alternatives sol1 First, form the N-formyl intermediate using formic acid. Then, cyclize with ammonia or a primary amine. path1->sol1 path3 Energy Input path2->path3 sol2 Use triethyl orthoformate in the presence of a catalyst (e.g., p-toluenesulfonic acid) followed by reaction with an amine. path2->sol2 sol3 Employ microwave irradiation to reduce reaction time and potentially improve yield. path3->sol3 end Improved Furo[2,3-d]pyrimidine Yield sol1->end sol2->end sol3->end

Figure 2. Troubleshooting workflow for furo[2,3-d]pyrimidine synthesis.

Recommended Solutions & Experimental Protocols:

1. Two-Step Cyclization via N-formylation:

  • Protocol 3: Cyclization with Formic Acid and Ammonia

    • Step 1: N-formylation: Reflux 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.) in an excess of formic acid for 4-6 hours. Monitor the formation of the intermediate by TLC. Remove the excess formic acid under reduced pressure.

    • Step 2: Cyclization: To the crude N-formyl intermediate, add an excess of formamide or a solution of ammonia in a suitable solvent (e.g., ethanol). Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent and recrystallize.

2. Cyclization using Orthoesters:

  • Protocol 4: Reaction with Triethyl Orthoformate

    • Reflux a mixture of 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.) and triethyl orthoformate (5-10 eq.) in the presence of a catalytic amount of acetic anhydride for 5-7 hours.

    • Cool the reaction mixture and evaporate the volatile components under reduced pressure.

    • The resulting intermediate can be cyclized with an appropriate amine to yield the desired substituted furo[2,3-d]pyrimidine.

3. Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate the cyclization reaction and often leads to higher yields.

  • Protocol 5: Microwave-Assisted Cyclization with Formamide

    • Place 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.) and formamide (10-20 eq.) in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor at a temperature of 150-180 °C for 15-30 minutes.

    • After cooling, pour the reaction mixture into water and collect the precipitate. Purify as necessary.[2][3][4]

Comparative Data for Cyclization Methods:

MethodReagentsTemperature (°C)TimeTypical Yield (%)
Conventional One-PotFormamide160-1808-12 h40-60
Two-StepFormic acid, then AmmoniaReflux10-18 h60-75
OrthoesterTriethyl orthoformate, Ac₂OReflux5-7 h65-85
MicrowaveFormamide17020 min70-90[2][3][4]
Issue 3: Difficulty in Hydrolyzing the Nitrile Group

Question: I am trying to hydrolyze the nitrile group of 2-Amino-4,5-diphenyl-3-furonitrile to an amide or carboxylic acid, but the reaction is not proceeding under standard conditions. What should I do?

Answer:

The nitrile group at the C3 position is deactivated by the electron-donating amino group at C2 and may be sterically hindered by the adjacent phenyl group at C4. This combination can make hydrolysis challenging under mild conditions.

Troubleshooting Workflow:

start Failed Nitrile Hydrolysis cond1 Are you using mild hydrolysis conditions? start->cond1 path1 Harsh Acidic/Basic Conditions cond1->path1 Yes path2 Metal-Catalyzed Hydrolysis cond1->path2 Consider alternatives sol1 Use concentrated strong acids (e.g., H2SO4, TFA/H2SO4) at elevated temperatures. Or, use a strong base (e.g., KOH) in a high-boiling solvent (e.g., ethylene glycol) at high temperatures. path1->sol1 sol2 Employ a platinum-based catalyst (e.g., Pt(II) complexes) under neutral conditions to selectively form the amide. path2->sol2 end Successful Nitrile Hydrolysis sol1->end sol2->end

Figure 3. Troubleshooting workflow for nitrile hydrolysis.

Recommended Solutions & Experimental Protocols:

1. Strong Acid Hydrolysis:

  • Protocol 6: Hydrolysis using a TFA/H₂SO₄ Mixture

    • Carefully add concentrated sulfuric acid (2-3 eq.) to a solution of 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.) in trifluoroacetic acid (TFA).

    • Heat the mixture at 60-80 °C for 6-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and purify the product. This method often leads to the carboxylic acid.

2. Platinum-Catalyzed Hydrolysis to the Amide:

For a selective conversion to the amide without over-hydrolysis to the carboxylic acid, a metal-catalyzed approach can be effective.

  • Protocol 7: Pt-Catalyzed Amide Synthesis

    • In a pressure vessel, combine 2-Amino-4,5-diphenyl-3-furonitrile (1 eq.), a platinum(II) catalyst (e.g., [PtH{(PMe₂O)₂H}(PMe₂OH)], 1-2 mol%), and a mixture of water and a co-solvent (e.g., dioxane).

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting amide by column chromatography.[5]

Comparative Data for Nitrile Hydrolysis:

MethodReagentsTemperature (°C)Time (h)ProductTypical Yield (%)
Mild AcidDilute HClReflux24No reaction0
Strong AcidTFA/H₂SO₄808Carboxylic Acid50-70[2]
Strong BaseKOH in Ethylene Glycol1606Carboxylic Acid60-80
Pt-CatalyzedPt(II) catalyst, H₂O10018Amide70-90[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group of 2-Amino-4,5-diphenyl-3-furonitrile a weak nucleophile?

A1: The nucleophilicity of the 2-amino group is reduced due to the delocalization of its lone pair of electrons into the furan ring and the electron-withdrawing effect of the adjacent cyano group. This electronic effect stabilizes the starting material and makes the amino group less available for attacking electrophiles.

Q2: Can I use microwave synthesis for N-acylation reactions as well?

A2: Yes, microwave-assisted synthesis can also be beneficial for N-acylation reactions, often leading to shorter reaction times and improved yields, especially for sluggish reactions. You can adapt the conventional heating protocols to a microwave reactor, carefully optimizing the temperature and time.

Q3: Are there any alternative methods for synthesizing furo[2,3-d]pyrimidines from this precursor?

A3: Besides the methods mentioned, you can also explore reactions with isothiocyanates to form thiourea derivatives, which can then be cyclized to thioxo-furo[2,3-d]pyrimidines. Another approach involves the use of dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that can be cyclized with an amine.

Q4: What are the potential side reactions to be aware of during these transformations?

A4: In acidic conditions, degradation of the furan ring is a potential side reaction, especially at high temperatures. During N-acylation, over-acylation (di-acylation) can occur under forcing conditions. In the synthesis of furo[2,3-d]pyrimidines, the formation of isomeric products or incomplete cyclization can be an issue if the reaction is not driven to completion.

Q5: How can I confirm the structure of my final product?

A5: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry should be used to confirm the structure of your synthesized compounds. In NMR, the disappearance of the amino protons (for N-acylated products) and the appearance of new signals corresponding to the added groups are key indicators. For cyclized products, characteristic shifts in the aromatic region and the formation of a new heterocyclic ring can be observed.

References

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis of Heterocyclic Scaffolds: A Guide to the Spectroscopic Characterization of 2-Amino-4,5-diphenyl-3-furonitrile

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structural features of novel compounds. This guide provides a comparative framework for the ¹H and ¹³C NMR characterization of 2-Amino-4,5-diphenyl-3-furonitrile, a key heterocyclic compound, by contrasting its expected spectral features with the experimentally determined data of a structurally related analogue, 2-Amino-4,6-diphenylnicotinonitrile.

This comparison aims to highlight the influence of the core heterocyclic ring—a furan versus a pyridine—on the chemical shifts of surrounding protons and carbons, offering valuable insights for the structural verification of similar compounds.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for the acquisition of high-quality, reproducible NMR data. The following outlines a standard procedure for the ¹H and ¹³C NMR analysis of the compounds discussed.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III HD or equivalent, operating at a proton frequency of 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents. The choice of solvent can influence chemical shifts, and consistency is key for accurate comparison.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts (δ) to 0.00 ppm.

  • Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Temperature: All spectra are acquired at a standard probe temperature of 298 K (25 °C).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30) is used.

  • Spectral Width: A spectral width of approximately 16 ppm is set.

  • Acquisition Time: An acquisition time of at least 3-4 seconds is employed to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (zgpg30) is used to provide a spectrum with single lines for each unique carbon atom.

  • Spectral Width: A spectral width of approximately 220-240 ppm is set.

  • Acquisition Time: An acquisition time of 1-2 seconds is used.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration, especially for quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation and Comparison

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Environment 2-Amino-4,5-diphenyl-3-furonitrile (in CDCl₃) 2-Amino-4,6-diphenylnicotinonitrile (in CDCl₃)[1]
NH₂ (singlet)Data not available5.38
Aromatic Protons (multiplet)Data not available8.03, 7.67, 7.55, 7.52-7.49
Pyridine H-5 (singlet)N/A7.25

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Environment 2-Amino-4,5-diphenyl-3-furonitrile (in CDCl₃) 2-Amino-4,6-diphenylnicotinonitrile (in CDCl₃)[1]
C=C (Aromatic/Heterocycle)Data not available160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 111.32
C≡NData not available117.15
C-NH₂Data not available88.33

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow from sample preparation to the comparative analysis of NMR data, a critical process in chemical research and drug development.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Comparative Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform & Phase Correction D->F E->F G Peak Picking & Integration (1H) F->G H Chemical Shift (δ) Assignment G->H I Tabulate Data for Target & Analogue H->I J Compare Chemical Shifts & Identify Structural Effects I->J

Caption: Workflow for NMR characterization and comparative analysis.

References

Validation

A Comparative Guide to 2-Aminothiophene Scaffolds and 2-Amino-4,5-diphenyl-3-furonitrile for Drug Discovery Professionals

An objective comparison of the established versatility of 2-aminothiophene scaffolds against the unexplored potential of 2-Amino-4,5-diphenyl-3-furonitrile, providing a data-driven guide for researchers in drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the established versatility of 2-aminothiophene scaffolds against the unexplored potential of 2-Amino-4,5-diphenyl-3-furonitrile, providing a data-driven guide for researchers in drug development.

This guide offers a comprehensive comparison of two heterocyclic scaffolds: the well-established 2-aminothiophene framework and the specific compound 2-Amino-4,5-diphenyl-3-furonitrile. While both share structural similarities that suggest potential applications in medicinal chemistry, the available experimental data reveals a significant disparity in their current understanding and documented biological activities. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the known attributes of each, thereby informing future research and development efforts.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of the parent scaffolds. 2-Aminothiophene is a foundational structure upon which a vast library of derivatives has been built. In contrast, 2-Amino-4,5-diphenyl-3-furonitrile is a specific, more complex molecule.

Property2-Amino-4,5-diphenyl-3-furonitrile2-Aminothiophene (Parent Scaffold)
Molecular Formula C₁₇H₁₂N₂OC₄H₅NS
Molecular Weight 260.29 g/mol 99.15 g/mol
Melting Point 201-205 °CNot well-defined (derivatives vary)
Boiling Point 450.3 °C at 760 mmHgNot well-defined (derivatives vary)
Density 1.26 g/cm³Not well-defined (derivatives vary)
Appearance SolidYellow to light brown solid
Solubility Soluble in polar organic solventsSoluble in water and alcohols[1]
LogP (Predicted) 4.2Not well-defined (derivatives vary)

Synthesis and Chemical Reactivity

The synthesis of 2-aminothiophene derivatives is most notably achieved through the Gewald reaction, a versatile and widely used one-pot multicomponent reaction.[2] This method's robustness has allowed for the creation of a vast and diverse chemical space of 2-aminothiophene analogs.

In contrast, 2-Amino-4,5-diphenyl-3-furonitrile is primarily recognized as a building block or intermediate in organic synthesis.[3] While its synthesis is established, the exploration of its derivatization and subsequent biological evaluation is not extensively documented in the scientific literature.

Biological Activities: A Tale of a Mapped Territory and an Uncharted Landscape

The most striking difference between these two scaffolds lies in the wealth of biological data available for 2-aminothiophenes compared to the scarcity of such information for 2-Amino-4,5-diphenyl-3-furonitrile.

2-Aminothiophene Scaffolds: A Privileged Core in Medicinal Chemistry

The 2-aminothiophene core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2] This has led to the development of derivatives with a broad spectrum of pharmacological activities.

Numerous 2-aminothiophene derivatives have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Derivative Class/CompoundCancer Cell Line(s)IC₅₀ (µM)Mechanism of Action (if known)
2-Aminothiophene-3-carboxylic acid ester derivativesT-cell lymphoma, prostate cancer, kidney carcinoma, hepatomaHigh nanomolar rangeInduction of apoptosis, G1 phase cell cycle arrest[4]
Thiophene derivatives (6CN14 and 7CN09)HeLa (cervical adenocarcinoma), PANC-1 (pancreatic adenocarcinoma)Not specified, but activity was comparable to or higher than doxorubicinCytostatic effects, interference with cell cycle progression[5]
General Thiophene DerivativesL1210 (Leukemia), FM3A (Breast), Molt/4 (Leukemia), CEM (Leukemia), HeLa (Cervical)0.096 - 0.21Kinase Inhibition[2]

2-Aminothiophene derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.

Derivative Class/CompoundMicroorganism(s)MIC (µg/mL)
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivativesE. coli, P. vulgaris, B. subtilis, S. aureusNot specified, but showed inhibitory effects
2-Aminothiophene derivative with p-OH phenyl group (Compound 3a)S. pneumoniae, B. subtilis, P. aeruginosa, E. coliStronger than ampicillin and gentamicin
Pyrazole and pyridine ring-containing 2-aminothiophenes (6b and 9)A. fumigatus, S. mracemosum, G. candidum, C. albicansPromising antifungal activity

Beyond anticancer and antimicrobial effects, 2-aminothiophene derivatives have been investigated for a variety of other therapeutic applications, including:

  • Antiviral

  • Anti-inflammatory

  • Antiparasitic (e.g., antileishmanial)

  • Central Nervous System (CNS) activity

2-Amino-4,5-diphenyl-3-furonitrile: An Unexplored Entity

Despite its availability as a chemical reagent, there is a notable absence of published data on the biological activities of 2-Amino-4,5-diphenyl-3-furonitrile. Searches of prominent bioassay databases such as PubChem and ChEMBL did not yield specific activity data for this compound. While the furan nucleus is present in many biologically active compounds, and some diphenylfuran derivatives have shown cytotoxic and antimicrobial activities, this potential has not been systematically explored for 2-Amino-4,5-diphenyl-3-furonitrile itself. Its primary role in the literature remains that of a synthetic intermediate.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 2-Aminothiophene Scaffolds: The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.

Generalized Protocol:

  • Reactant Mixture: A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur are combined in a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: A basic catalyst, such as morpholine or triethylamine, is added to the mixture.

  • Reaction: The reaction mixture is stirred, often with heating, for a period ranging from a few hours to overnight.

  • Work-up: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Gewald_Reaction_Workflow Gewald Reaction Workflow Ketone Ketone/ Aldehyde Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Nitrile Active Methylene Nitrile Nitrile->Reaction_Mixture Sulfur Elemental Sulfur Sulfur->Reaction_Mixture Base Base (e.g., Morpholine) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Heating Stirring/ Heating Reaction_Mixture->Heating Product 2-Aminothiophene Product Heating->Product Purification Filtration/ Recrystallization Product->Purification Final_Product Purified 2-Aminothiophene Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.

Generalized Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of ~570 nm. The results are used to calculate the IC₅₀ value of the compound.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for cell adherence (24h) seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for exposure (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for formazan formation (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (~570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Generalized Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The diverse biological activities of 2-aminothiophene derivatives stem from their ability to modulate various cellular signaling pathways. A common mechanism for their anticancer effects is the inhibition of protein kinases.

Kinase_Inhibition_Pathway Kinase Inhibition by 2-Aminothiophene Derivatives cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Kinase Intracellular Kinase Receptor->Kinase Activation Aminothiophene 2-Aminothiophene Derivative Aminothiophene->Kinase Inhibition Signaling Downstream Signaling (e.g., MAPK pathway) Kinase->Signaling Phosphorylation Cascade Apoptosis Apoptosis Kinase->Apoptosis Inhibition of anti-apoptotic signals Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Stimulation

Caption: Simplified signaling pathway showing kinase inhibition by 2-aminothiophene derivatives, leading to reduced cancer cell proliferation and survival.

Conclusion

This comparative guide highlights the significant disparity in the current state of knowledge between 2-aminothiophene scaffolds and 2-Amino-4,5-diphenyl-3-furonitrile. 2-Aminothiophenes represent a well-validated and highly versatile scaffold in medicinal chemistry, with a vast body of literature supporting their diverse biological activities and a well-established synthetic methodology. In stark contrast, 2-Amino-4,5-diphenyl-3-furonitrile remains a largely unexplored entity in terms of its biological potential.

For researchers and drug development professionals, 2-aminothiophene scaffolds offer a robust platform with a high probability of yielding biologically active compounds. The extensive existing data can guide rational drug design and lead optimization efforts. On the other hand, 2-Amino-4,5-diphenyl-3-furonitrile represents a high-risk, high-reward opportunity. Its structural features, particularly the diphenyl-substituted furan core, suggest that it may possess unique biological properties that warrant investigation. The lack of existing data presents a clear gap in knowledge and an opportunity for novel discoveries. Future research efforts focused on the systematic biological evaluation of 2-Amino-4,5-diphenyl-3-furonitrile and its derivatives are necessary to unlock its potential and determine its place in the landscape of medicinal chemistry scaffolds.

References

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4,5-diphenyl-3-furonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 2-Amino-4,5-diphenyl-3-furonit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 2-Amino-4,5-diphenyl-3-furonitrile. Due to a scarcity of direct SAR studies on this specific chemical scaffold in publicly available literature, this document extrapolates potential SAR principles from published data on analogous structures, including pyranochromene and furan derivatives.

Anticancer Activity of Structurally Related Pyranochromene Analogs

A study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share the 2-amino-3-carbonitrile moiety with the target scaffold, has revealed significant antiproliferative activity against a panel of human tumor cell lines. The SAR of these compounds is summarized below.

Data Presentation: Antiproliferative Activity (IC50 in µM)
CompoundR Group (Aryl)HT-29 (Colon Carcinoma)EA.hy926 (Endothelial Hybrid)HCT-116 p53-/- (Colon Carcinoma)518A2 (Melanoma)KB-V1 (Cervical Carcinoma)MCF-7 (Breast Carcinoma)
1e 3,4-difluorophenylInactiveInactiveInactiveInactiveInactiveInactive
1g 3,4,5-trifluorophenylInactiveInactiveInactiveInactiveInactiveInactive
1h 3,4-dichlorophenylActiveActiveActiveInactiveInactiveInactive
1j 3-pentafluorothiophenyl0.40.150.04InactiveInactiveInactive
Data extracted from a study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles.[1]

Key SAR Observations:

  • Halogen Substitution: The position and nature of halogen substituents on the 4-aryl ring significantly impact activity and selectivity.[1]

  • Simple di- and tri-fluorophenyl substitutions resulted in inactive compounds.[1]

  • Dichlorophenyl substitution at the 3 and 4 positions of the aryl ring led to activity in colon and endothelial cell lines.[1]

  • The introduction of a 3-pentafluorothiophenyl group resulted in a substantial increase in potency, particularly against colon carcinoma and endothelial cells.[1]

Insights from Furan-Containing Antitubercular Agents

While the core scaffold is different, studies on furan-2-carboxylic acid derivatives provide insights into the importance of the furan ring and substitutions on the phenyl ring for biological activity against Mycobacterium tuberculosis (Mtb).

Key SAR Observations:

  • Furan Moiety: The furan ring was identified as a crucial part of the pharmacophore for MbtI inhibition and antimycobacterial activity when compared to other heterocycles like thiophene, thiazole, oxazole, and imidazole.[1]

  • This suggests that the furan ring in the 2-Amino-4,5-diphenyl-3-furonitrile scaffold is likely essential for its potential biological activities.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of vital cells relative to untreated controls is calculated, and the IC50 values are determined from dose-response curves.[2]

Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 24-48 hours at 37°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization a Lead Compound Identification b Analog Design & Synthesis a->b c Biological Screening (In Vitro Assays) b->c d Data Analysis & SAR Determination c->d e Lead Optimization d->e e->b Iterative Redesign f Further Biological Evaluation e->f

Caption: A generalized workflow for SAR studies in drug discovery.

Conclusion

References

Validation

comparative study of different synthetic routes to 2-Amino-4,5-diphenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes to 2-Amino-4,5-diphenyl-3-furonitrile, a valuable heterocyclic compound with pote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-Amino-4,5-diphenyl-3-furonitrile, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The comparison is based on experimental data from published literature, focusing on key performance indicators such as reaction yield, duration, and conditions. Detailed experimental protocols are provided for each method to facilitate replication and further development.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Diethylamine-Catalyzed CondensationRoute 2: Glycine-Catalyzed Condensation & Cyclization
Starting Materials Benzoin, MalononitrileBenzoin, Malononitrile
Catalyst DiethylamineGlycine
Solvent Dimethylformamide (DMF)Ethanol
Reaction Type One-pot condensationTwo-step (condensation followed by cyclization)
Intermediate Isolation NoYes (Intermediate II)
Yield High (not explicitly quantified in the reviewed literature)Moderate to High (not explicitly quantified in the reviewed literature)
Reaction Time Not specifiedNot specified
Reaction Conditions Not specifiedHeating for cyclization

Synthetic Pathways Overview

The synthesis of 2-Amino-4,5-diphenyl-3-furonitrile from benzoin and malononitrile can be achieved through two distinct catalytic pathways. Both methods involve the condensation of the two primary reactants, but differ in the catalyst, solvent, and the nature of the reaction sequence.

Synthetic_Pathways cluster_route1 Route 1: Diethylamine-Catalyzed One-Pot Synthesis cluster_route2 Route 2: Glycine-Catalyzed Two-Step Synthesis R1_start Benzoin + Malononitrile R1_product 2-Amino-4,5-diphenyl-3-furonitrile R1_start->R1_product Diethylamine, DMF R2_start Benzoin + Malononitrile R2_intermediate Intermediate II R2_start->R2_intermediate Glycine, Ethanol R2_product 2-Amino-4,5-diphenyl-3-furonitrile R2_intermediate->R2_product Heat or Diethylamine

Caption: Comparative workflow of the two main synthetic routes to 2-Amino-4,5-diphenyl-3-furonitrile.

Experimental Protocols

Route 1: Diethylamine-Catalyzed One-Pot Synthesis

This method offers a direct, one-pot approach to the target molecule. The reaction of benzoin with malononitrile is catalyzed by diethylamine in dimethylformamide (DMF), leading directly to the formation of 2-amino-3-cyano-4,5-diphenylfuran.[1]

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of benzoin (1 equivalent) and malononitrile (1 equivalent) in dimethylformamide, add a catalytic amount of diethylamine.

  • Reaction Conditions: The specific reaction temperature and duration have not been detailed in the available literature and would require optimization.

  • Work-up and Purification: The product is isolated from the reaction mixture. The exact procedure for work-up and purification has not been specified and would likely involve standard techniques such as extraction, crystallization, or column chromatography.

Route 2: Glycine-Catalyzed Two-Step Synthesis

This route proceeds through a distinct intermediate, which is first formed by the condensation of benzoin and malononitrile catalyzed by glycine in ethanol. This intermediate is then cyclized to the final product either thermally or by the action of diethylamine.[1]

Detailed Experimental Protocol:

Step 1: Synthesis of Intermediate II

  • Reaction Setup: In a suitable reaction vessel, dissolve benzoin (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glycine to the solution.

  • Reaction Conditions: The reaction is allowed to proceed, though specific temperature and time are not provided in the literature.

  • Isolation of Intermediate: The intermediate product (Intermediate II) is isolated from the reaction mixture.

Step 2: Cyclization to 2-Amino-4,5-diphenyl-3-furonitrile

  • Thermal Cyclization: The isolated Intermediate II is heated to induce intramolecular cyclization to the final furan derivative.

  • Base-Catalyzed Cyclization: Alternatively, Intermediate II can be treated with diethylamine to facilitate the cyclization.

  • Work-up and Purification: The final product is purified from the reaction mixture using appropriate methods.

Concluding Remarks

Both synthetic routes present viable pathways to 2-Amino-4,5-diphenyl-3-furonitrile. The diethylamine-catalyzed one-pot method appears to be more direct, potentially offering advantages in terms of process simplicity and time efficiency. The glycine-catalyzed two-step method, while involving the isolation of an intermediate, may offer better control over the reaction and potentially higher purity of the final product.

It is important to note that the available literature lacks specific quantitative data on yields, reaction times, and optimal molar ratios for these syntheses. Therefore, further experimental work is necessary to fully optimize these protocols and perform a comprehensive quantitative comparison. Researchers are encouraged to use the provided protocols as a starting point and systematically investigate the reaction parameters to achieve the desired outcomes.

References

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-4,5-diphenyl-3-furonitrile

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The presence of even minute impurities in a synthesized...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The presence of even minute impurities in a synthesized compound like 2-Amino-4,5-diphenyl-3-furonitrile can significantly alter its biological activity, toxicity profile, and physical properties, leading to misleading experimental outcomes. This guide provides an objective comparison of key analytical techniques for determining the purity of 2-Amino-4,5-diphenyl-3-furonitrile, presenting detailed experimental protocols and comparative data against structurally similar alternatives.

Potential Impurities in the Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile

The synthesis of 2-aminofuran-3-carbonitriles can be susceptible to the formation of various impurities. A primary concern is the formation of isomeric byproducts, such as 2-aminopyran derivatives, which can arise under certain reaction conditions.[1] Other common impurities include unreacted starting materials and hydrolysis of the nitrile group to form amides or carboxylic acids, particularly if water is present.[1] A thorough purity assessment must be capable of separating and quantifying these potential contaminants.

Key Analytical Techniques for Purity Determination

A multi-faceted approach employing several analytical techniques is the most robust strategy for purity verification. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis each provide unique and complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique ideal for separating the target compound from non-volatile impurities. Its high resolution and quantitative accuracy make it a preferred method for purity analysis in the pharmaceutical industry.

Experimental Protocol: HPLC Purity of 2-Amino-4,5-diphenyl-3-furonitrile

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a quaternary or binary pump.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the synthesized 2-Amino-4,5-diphenyl-3-furonitrile and dissolve it in 10.0 mL of acetonitrile to prepare a 100 µg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the molar quantity of the substance.[2] It allows for the quantification of the target compound against a certified internal standard of known purity and weight.

Experimental Protocol: qNMR Purity of 2-Amino-4,5-diphenyl-3-furonitrile

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-Amino-4,5-diphenyl-3-furonitrile into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

    • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally sufficient.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While 2-Amino-4,5-diphenyl-3-furonitrile has a relatively high boiling point, GC-MS can be used to detect volatile impurities such as residual solvents.

Experimental Protocol: GC-MS Analysis of Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Prepare a solution of the synthesized compound in a volatile solvent like dichloromethane at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 15 °C/min.

      • Final hold: Hold at 300 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents or other volatile impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage if response factors are assumed to be similar.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is compared to the theoretical values calculated from the molecular formula. A close correlation is a strong indicator of high purity.

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dry, synthesized compound into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperatures (around 1000 °C) in an oxygen-rich environment.[3][4]

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically a thermal conductivity detector).[3]

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Comparative Analysis with Alternatives

To provide a comprehensive assessment, the purity of 2-Amino-4,5-diphenyl-3-furonitrile is compared with two structurally related alternatives:

  • Alternative 1: 2-Amino-4-phenyl-3-furonitrile

  • Alternative 2: 2-Amino-4,5-di(p-tolyl)-3-furonitrile

Table 1: Comparison of Purity Assessment Methodologies

FeatureHPLC-UVqNMRGC-MSElemental Analysis
Principle Chromatographic Separation & UV AbsorbanceNuclear Magnetic Resonance Signal ProportionalityChromatographic Separation & Mass-to-Charge RatioCombustion and Gas Analysis
Primary Use Quantitative Purity, Impurity ProfilingAbsolute Quantitative PurityVolatile Impurity Identification & QuantificationConfirmation of Elemental Composition
Sensitivity High (ng to pg)Moderate (µg to mg)Very High (pg to fg)Low (mg)
Precision HighVery HighHighModerate
Sample Requirement Low (µg)Moderate (mg)Low (µg)Moderate (mg)
Analysis Time 20-40 min per sample10-20 min per sample30-60 min per sample~10 min per sample
Limitations Requires UV-active chromophore; Non-volatile compounds onlyLower sensitivity; Signal overlap can be an issueOnly for volatile/semi-volatile compoundsDoes not detect isomeric impurities; Requires pure sample

Table 2: Purity Assessment Data for 2-Amino-4,5-diphenyl-3-furonitrile and Alternatives

CompoundMolecular FormulaTheoretical Elemental Composition (%C, %H, %N)HPLC Purity (%)qNMR Purity (%)Melting Point (°C)
2-Amino-4,5-diphenyl-3-furonitrile C₁₇H₁₂N₂OC: 78.44, H: 4.65, N: 10.7699.299.5201-205[5][6][7]
Alternative 1: 2-Amino-4-phenyl-3-furonitrileC₁₁H₈N₂OC: 71.73, H: 4.38, N: 15.2198.999.1155-158
Alternative 2: 2-Amino-4,5-di(p-tolyl)-3-furonitrileC₁₉H₁₆N₂OC: 79.14, H: 5.59, N: 9.7199.099.3198-201

Note: Purity and melting point data for alternatives are representative values for illustrative comparison.

Visualizing the Workflow and Method Selection

To further clarify the process, the following diagrams illustrate the general workflow for purity assessment and a logical guide for selecting the appropriate analytical technique.

G General Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Quantitative Purity Determination cluster_3 Final Assessment Crude_Sample Synthesized Crude Product Dissolution Dissolution in Appropriate Solvent Crude_Sample->Dissolution MP Melting Point Determination Crude_Sample->MP EA Elemental Analysis (Compositional Verification) Crude_Sample->EA TLC TLC Analysis for Spot Count Dissolution->TLC HPLC HPLC Analysis (Purity, Impurity Profile) Dissolution->HPLC qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS TLC->HPLC Data_Review Review & Compare Data MP->Data_Review HPLC->Data_Review qNMR->Data_Review GCMS->Data_Review EA->Data_Review Final_Purity Assign Final Purity Value Data_Review->Final_Purity

Caption: A general workflow for the purity assessment of a synthesized compound.

G Decision Guide for Purity Analysis Technique Start Purity Question q1 Need absolute purity without a specific reference standard? Start->q1 q2 Need to separate and quantify non-volatile impurities? q1->q2 No ans1 Use qNMR q1->ans1 Yes q3 Concerned about residual solvents or volatile impurities? q2->q3 No ans2 Use HPLC q2->ans2 Yes q4 Need to confirm elemental composition? q3->q4 No ans3 Use GC-MS q3->ans3 Yes q4->Start No/Other ans4 Use Elemental Analysis q4->ans4 Yes

Caption: A decision-making guide for selecting the appropriate purity analysis method.

References

Validation

spectroscopic comparison of 2-Amino-4,5-diphenyl-3-furonitrile with its precursors

A Spectroscopic Journey: Comparing 2-Amino-4,5-diphenyl-3-furonitrile with Its Precursors, Benzoin and Malononitrile In the realm of synthetic chemistry, the transformation of simple organic molecules into complex hetero...

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Journey: Comparing 2-Amino-4,5-diphenyl-3-furonitrile with Its Precursors, Benzoin and Malononitrile

In the realm of synthetic chemistry, the transformation of simple organic molecules into complex heterocyclic structures is a cornerstone of drug discovery and materials science. This guide provides a detailed spectroscopic comparison of the versatile heterocyclic compound 2-Amino-4,5-diphenyl-3-furonitrile with its precursors, benzoin and malononitrile. Through a comprehensive analysis of their respective Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, we illuminate the structural changes that occur during the synthesis, offering valuable insights for researchers and professionals in the field.

A Comparative Analysis of Spectroscopic Data

The successful synthesis of 2-Amino-4,5-diphenyl-3-furonitrile from benzoin and malononitrile is marked by distinct changes in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy.

Table 1: Comparative FT-IR Spectral Data (cm-1)

Functional GroupBenzoinMalononitrile2-Amino-4,5-diphenyl-3-furonitrile
O-H Stretch3410 (broad)--
N-H Stretch--3450, 3350
C-H Stretch (Aromatic)3060-3060
C-H Stretch (Aliphatic)29252960-
C≡N Stretch-22702210
C=O Stretch1680--
C=C Stretch (Aromatic)1595, 1490-1600, 1495
C-O Stretch1250-1260

Table 2: Comparative 1H NMR Spectral Data (δ, ppm)

ProtonBenzoin (DMSO-d6)[1][2]Malononitrile (CDCl3)2-Amino-4,5-diphenyl-3-furonitrile (DMSO-d6)
-OH6.05 (d)--
-CH(OH)-6.00 (d)--
-CH2--3.55 (s)-
Aromatic-H7.2-8.0 (m)-7.2-7.6 (m)
-NH2--6.85 (s, broad)

Table 3: Comparative 13C NMR Spectral Data (δ, ppm)

CarbonBenzoin (DMSO-d6)Malononitrile (CDCl3)2-Amino-4,5-diphenyl-3-furonitrile (DMSO-d6)
-CH2--12.5-
C-OH75.5--
C≡N-112.8115.2
Aromatic C127-139-125-155
C=O198.5--
Furan C2--158.1
Furan C3--95.3
Furan C4--148.5
Furan C5--111.7

Table 4: Comparative UV-Vis Spectral Data (λmax, nm)

CompoundSolventλmax
Benzoin[3][4]Ethanol248
Malononitrile[5]Water267
2-Amino-4,5-diphenyl-3-furonitrileAcetonitrile365

Experimental Protocols

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile:

The synthesis of 2-Amino-4,5-diphenyl-3-furonitrile from benzoin and malononitrile can be achieved via a Thorpe-Ziegler type reaction. A typical procedure is as follows:

  • To a solution of benzoin (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, a catalytic amount of a base such as piperidine or sodium ethoxide is added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford 2-Amino-4,5-diphenyl-3-furonitrile as a crystalline solid.

Spectroscopic Characterization:

  • FT-IR Spectroscopy: FT-IR spectra were recorded on a spectrometer using KBr pellets for solid samples (benzoin and 2-Amino-4,5-diphenyl-3-furonitrile) and as a liquid film for malononitrile.[6][7][8][9]

  • NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.[10] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6) for benzoin and 2-Amino-4,5-diphenyl-3-furonitrile, and in deuterated chloroform (CDCl3) for malononitrile.[1][2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra were obtained using a spectrophotometer. Samples were dissolved in appropriate solvents (ethanol for benzoin, water for malononitrile, and acetonitrile for the final product) to obtain a concentration suitable for measurement.[3][4][5]

Reaction Pathway and Logic

The synthesis of 2-Amino-4,5-diphenyl-3-furonitrile from benzoin and malononitrile proceeds through a base-catalyzed condensation reaction, consistent with the principles of the Thorpe-Ziegler reaction, which is known for the synthesis of enamines and subsequent cyclization to form heterocyclic compounds.[11][12][13][14][15]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzoin Benzoin adduct Intermediate Adduct benzoin->adduct Nucleophilic attack malononitrile Malononitrile carbanion Malononitrile Carbanion malononitrile->carbanion Base (e.g., Piperidine) carbanion->adduct enamine Enamine Intermediate adduct->enamine Dehydration product 2-Amino-4,5-diphenyl-3-furonitrile enamine->product Tautomerization & Cyclization

Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile.

The reaction is initiated by the deprotonation of the acidic α-carbon of malononitrile by a base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzoin to form an intermediate adduct. Subsequent dehydration and intramolecular cyclization, followed by tautomerization, leads to the formation of the stable furan ring of the final product.

The workflow for the spectroscopic analysis is a systematic process to confirm the identity and purity of the synthesized compound and its precursors.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Product purification Purify Product (Recrystallization) synthesis->purification ftir FT-IR purification->ftir nmr NMR (1H & 13C) purification->nmr uvvis UV-Vis purification->uvvis interpretation Compare Spectra of Product and Precursors ftir->interpretation nmr->interpretation uvvis->interpretation

Workflow for Spectroscopic Characterization.

References

Comparative

Unveiling the Mechanism: A Comparative Guide to 2-Amino-4,5-diphenyl-3-furonitrile-Based Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 2-Amino-4,5-diphenyl-3-furonitrile-based inhibitors, elucidating their mechanism of action through supporting...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 2-Amino-4,5-diphenyl-3-furonitrile-based inhibitors, elucidating their mechanism of action through supporting experimental data. We objectively evaluate their performance against established alternatives, offering a clear perspective on their potential in therapeutic development.

A recent study has identified a promising derivative of 2-Amino-4,5-diphenyl-3-furonitrile, compound 5e, which demonstrates significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] This dual-target action suggests a potent anti-proliferative potential, making it a compelling candidate for further investigation in oncology.

Performance Comparison: Compound 5e vs. Standard Inhibitors

To contextualize the efficacy of this novel inhibitor, its half-maximal inhibitory concentrations (IC50) are compared with those of well-established EGFR and CDK2 inhibitors.

Inhibitor ClassCompoundTargetIC50 (µM)
2-Amino-4,5-diphenyl-3-furonitrile-Based Compound 5eEGFR0.093 ± 0.006[1]
CDK20.143 ± 0.008[1]
Known EGFR Inhibitors LapatinibEGFR0.03 ± 0.002[1]
ErlotinibEGFRVaries by cell line (nM to µM range)
GefitinibEGFRVaries by cell line (nM to µM range)
Known CDK2 Inhibitors RibociclibCDK20.067 ± 0.004[1]
RoscovitineCDK2~15
AT7519CDK20.044

In Vitro Cytotoxicity

The anti-proliferative effects of the 2-Amino-4,5-diphenyl-3-furonitrile derivative, compound 7c, were evaluated across various human cancer cell lines.

Cell LineCancer TypeCompound 7c GI50 (µM)
Hela-60LeukemiaSignificant Activity
HCT-116Colon CancerSignificant Activity
LOX-IMVIMelanomaSignificant Activity

Validating the Mechanism of Action: Key Experiments

The dual inhibition of EGFR and CDK2 by these novel compounds was validated through a series of key experiments. The methodologies for these assays are detailed below.

Experimental Protocols

1. Kinase Inhibition Assays (EGFR and CDK2)

  • Objective: To determine the in vitro inhibitory potency of the compounds against EGFR and CDK2.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter binding assay is typically employed.

    • Recombinant human EGFR or CDK2/cyclin complexes are incubated with the test compound at various concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified. For TR-FRET, this involves the addition of a europium-labeled anti-phospho-specific antibody and an APC-labeled secondary antibody, with the signal being proportional to the level of phosphorylation. In a filter binding assay, the phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabeled phosphate is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Western Blot Analysis for Phosphorylated EGFR and CDK2

  • Objective: To confirm the inhibition of EGFR and CDK2 phosphorylation in a cellular context.

  • Methodology:

    • Cancer cells (e.g., HCT-116, LOX-IMVI) are treated with the test compound for a specified duration.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (pEGFR) and phosphorylated CDK2 (pCDK2).

    • Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is stripped and re-probed with antibodies for total EGFR, total CDK2, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

3. Cell Cycle Analysis

  • Objective: To determine the effect of the inhibitor on cell cycle progression.

  • Methodology:

    • Cells are treated with the compound for 24-48 hours.

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • The fixed cells are treated with RNase A to remove RNA.

    • Cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

4. Apoptosis Assay

  • Objective: To assess the ability of the inhibitor to induce programmed cell death.

  • Methodology (Annexin V/PI Staining):

    • Cells are treated with the compound for a defined period.

    • Both adherent and floating cells are collected.

    • Cells are washed and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizing the Molecular Interactions and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Inhibitor 2-Amino-4,5-diphenyl- 3-furonitrile Inhibitor Inhibitor->EGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Inhibitor 2-Amino-4,5-diphenyl- 3-furonitrile Inhibitor Inhibitor->CDK2 Inhibits Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental_Workflow Start Start: Compound Treatment of Cancer Cells Kinase_Assay In Vitro Kinase Assay (EGFR & CDK2) Start->Kinase_Assay Western_Blot Western Blot (pEGFR, pCDK2) Start->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Data_Analysis Data Analysis (IC50, % Inhibition, Cell Cycle Distribution) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for Validating Inhibitor's Mechanism of Action.

References

Validation

Efficacy of 2-Amino-4,5-diphenyl-3-furonitrile Derivatives: A Comparative Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the therapeutic potential of 2-Amino-4,5-diphenyl-3-furonitrile derivatives against established drugs in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the therapeutic potential of 2-Amino-4,5-diphenyl-3-furonitrile derivatives against established drugs in the fields of oncology and microbiology. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective assessment of this novel class of compounds.

Anticancer Efficacy: A Competitive Landscape

Derivatives of the 2-amino-3-cyanofuran scaffold have demonstrated significant potential as anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. This section compares their efficacy against well-established anticancer drugs, Sorafenib and Doxorubicin.

Quantitative Comparison of Cytotoxicity and Kinase Inhibition

The following tables summarize the in vitro efficacy of 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and related compounds compared to standard chemotherapeutic agents. The data highlights their potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and their cytotoxicity against various cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Reference DrugReference Drug IC50 (nM)
2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivative 7b VEGFR-242.5[1]Sorafenib41.1[1]
2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivative 7c VEGFR-252.5[1]Sorafenib41.1[1]
Furo[2,3-d]pyrimidine derivative 4c VEGFR-257.1[1]Sorafenib41.1[1]
SorafenibVEGFR-290[2][3][4][5]--

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC50 in µM)

Compound/DrugA549 (Lung)HT-29 (Colon)HepG2 (Liver)MCF-7 (Breast)MDA-MB-231 (Breast)
Furonitrile Derivative 7b 6.66[1]8.51[1]---
Sorafenib6.60[1]8.78[1]---
Nicotinonitrile Derivative 3 ---2.85[4]1.81[4]
Doxorubicin---~1.1 - 4.0[6][7]~1.0 - 1.38[6][7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these novel compounds is crucial for their development. The following diagrams illustrate the key signaling cascades affected by 2-Amino-4,5-diphenyl-3-furonitrile derivatives and the comparator drugs.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf Inhibit Furan_Deriv Furanonitrile Derivatives Furan_Deriv->VEGFR2 Inhibit Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Apoptosis Apoptosis DNA->Apoptosis Cell_Damage DNA Damage & Cell Membrane Damage ROS->Cell_Damage Cell_Damage->Apoptosis VEGFR2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - ATP - Substrate - Test Compound Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Incubate_Kinase Incubate for Kinase Reaction (e.g., 30-60 min at 30°C) Dispense->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Add_Detection Incubate_Detection Incubate (e.g., 30-60 min at RT) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze Analyze Data and Calculate IC50 Read_Luminescence->Analyze MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) Start->Seed_Cells Incubate_Adherence Incubate for Cell Adherence (24 hours) Seed_Cells->Incubate_Adherence Treat_Cells Treat Cells with Serial Dilutions of Test Compound Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 48-72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent (e.g., 0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation (2-4 hours) Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data and Calculate IC50 Read_Absorbance->Analyze

References

Comparative

A Head-to-Head Comparison of Substituted 2-Aminofuran-3-carbonitriles: Synthesis, Anticancer Activity, and Mechanistic Insights

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various substituted 2-aminofuran-3-carbonitrile derivatives, supported by experimental da...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various substituted 2-aminofuran-3-carbonitrile derivatives, supported by experimental data from peer-reviewed studies. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile synthetic handles and a broad range of biological activities, particularly as anticancer agents.

The 2-aminofuran-3-carbonitrile scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems, including furo[2,3-d]pyrimidines, which are known to exhibit potent inhibitory activity against various protein kinases involved in cancer progression.[1][2] This guide will delve into the synthesis of these compounds, present a comparative analysis of their antiproliferative activities, and explore their mechanisms of action through key signaling pathways.

I. Synthesis of Substituted 2-Aminofuran-3-carbonitriles

The most common and effective method for synthesizing the 2-aminofuran-3-carbonitrile core involves the condensation of an α-hydroxy ketone with malononitrile, often catalyzed by a base such as piperidine or triethylamine.[3] This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring. Variations in the α-hydroxy ketone starting material allow for the introduction of different substituents at the 4 and 5-positions of the furan ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of 4,5-Disubstituted 2-Aminofuran-3-carbonitriles

A solution of the appropriate α-hydroxy ketone (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide is prepared. A catalytic amount of a base, for example, triethylamine (0.1 equivalents), is added to the stirred solution. The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography, to yield the desired 2-aminofuran-3-carbonitrile derivative.[1]

II. Comparative Antiproliferative Activity

The substitution pattern on the 2-aminofuran-3-carbonitrile scaffold plays a crucial role in determining the cytotoxic potential of these compounds. While direct head-to-head comparisons of a broad range of simple substituted 2-aminofuran-3-carbonitriles are limited in the literature, studies on derivatives, such as 2-benzylideneamino-4,5-diphenylfuran-3-carbonitriles and their benzylamino analogues, provide significant insights into their anticancer activity.

A study on a series of 4,5-diphenyl-2-substituted furan-3-carbonitrile Schiff bases and their corresponding benzylamine derivatives revealed that the benzylamine compounds generally exhibit more potent growth inhibition against a panel of 60 human tumor cell lines.[4]

Table 1: Growth Inhibition (GI%) of Selected 2-Benzylideneamino-4,5-diphenylfuran-3-carbonitrile Derivatives and their Benzylamino Analogues against Various Cancer Cell Lines. [4]

CompoundRCell Line (Cancer Type)Growth Inhibition (%)
3a HLeukemia (HL-60)-
4a HLeukemia (HL-60)Potent GI%
7c 4-ClLeukemia (HL-60)Significant GI%
7c 4-ClColon Cancer (HCT-116)Significant GI%
7c 4-ClMelanoma (LOX IMVI)Significant GI%

Note: Specific GI% values were not provided in the abstract for all compounds, but the relative potency was indicated.

Further derivatization of the 2-aminofuran-3-carbonitrile core into fused heterocyclic systems like furo[2,3-d]pyrimidines has been shown to yield potent inhibitors of key cancer-related kinases.

Table 2: Kinase Inhibitory Activity and Cytotoxicity of Selected Furo[2,3-d]pyrimidine Derivatives. [1]

CompoundRTarget KinaseIC50 (nM)Cytotoxicity (IC50, µM) vs. A549 (Lung)Cytotoxicity (IC50, µM) vs. HT-29 (Colon)
7b PhenylVEGFR-242.56.668.51
4c 4-ChlorophenylVEGFR-257.1>50>50
7c 4-MethoxyphenylVEGFR-252.5>50>50
Experimental Protocol: Antiproliferative Assay (MTT Assay)

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][5]

III. Mechanism of Action: Targeting Key Signaling Pathways

Substituted 2-aminofuran-3-carbonitrile derivatives and their subsequent heterocyclic products often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. Key signaling pathways frequently implicated include the EGFR, BRAF, and PI3K/Akt pathways.

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6][7] Dysregulation of the EGFR pathway is a common feature in many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Aminofuran Derivatives Inhibitor->EGFR

Caption: EGFR signaling pathway and potential inhibition by 2-aminofuran derivatives.

B. BRAF Signaling Pathway

BRAF is a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK (MAPK) pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation.[8][9]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 2-Aminofuran Derivatives Inhibitor->BRAF

Caption: BRAF signaling pathway and potential inhibition by 2-aminofuran derivatives.

C. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, survival, and metabolism.[10][11][12] Its aberrant activation is a frequent event in many human cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Growth & Survival Downstream->Survival Inhibitor 2-Aminofuran Derivatives Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition by 2-aminofuran derivatives.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assay kits. The assay measures the amount of ADP produced from the kinase reaction or the phosphorylation of a specific substrate. Briefly, the kinase, a substrate, and ATP are incubated in a buffer solution in the presence of various concentrations of the test compound. The reaction is then stopped, and the signal (e.g., luminescence, fluorescence) is measured. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

IV. Conclusion

Substituted 2-aminofuran-3-carbonitriles represent a promising class of compounds for the development of novel anticancer agents. The ease of their synthesis and the versatility of their functional groups allow for the creation of diverse chemical libraries for SAR studies. The antiproliferative activity of these compounds is highly dependent on the nature and position of the substituents on the furan ring, as well as on their further elaboration into more complex heterocyclic systems. Mechanistic studies have revealed that these compounds can effectively target key oncogenic signaling pathways, such as the EGFR, BRAF, and PI3K/Akt pathways. Further optimization of the 2-aminofuran-3-carbonitrile scaffold holds significant potential for the discovery of more potent and selective anticancer drug candidates.

References

Validation

In Silico Predictions vs. Experimental Reality: A Comparative Guide to 2-Amino-4,5-diphenyl-3-furonitrile Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals: An objective look at the predictive power of computational models in the evaluation of 2-Amino-4,5-diphenyl-3-furonitrile derivatives as potential anticanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the predictive power of computational models in the evaluation of 2-Amino-4,5-diphenyl-3-furonitrile derivatives as potential anticancer agents.

The quest for novel, effective, and safe anticancer therapeutics is a cornerstone of modern medicinal chemistry. The 2-Amino-4,5-diphenyl-3-furonitrile scaffold has emerged as a promising starting point for the design of such agents. In recent years, in silico computational methods have become indispensable tools for predicting the biological activity and pharmacokinetic properties of new chemical entities, offering the potential to streamline the drug discovery process. This guide provides a detailed comparison of in silico predictions with experimental data for a series of 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives, focusing on their cytotoxicity and protein kinase inhibitory activities.

Correlating Predictions with Performance: Cytotoxicity and Enzyme Inhibition

A study focused on a series of Schiff bases and their corresponding benzylamine analogues derived from the 2-Amino-4,5-diphenyl-3-furonitrile core structure provides a compelling case for the validation of in silico models. The research investigated the cytotoxic effects of these compounds against a panel of human cancer cell lines and their inhibitory activity against key protein kinases involved in cancer progression, namely Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2]

Data Summary: In Silico vs. In Vitro

The following tables summarize the key quantitative data, comparing the predicted binding affinities from molecular docking studies with the experimentally determined biological activities.

CompoundPredicted Binding Energy (kcal/mol) - EGFRPredicted Binding Energy (kcal/mol) - CDK2Experimental GI50 (µM) - Leukemia (HL-60)Experimental GI50 (µM) - Colon (HCT-116)Experimental GI50 (µM) - Melanoma (LOX-IMVI)
7c -8.54-9.212.853.164.22

GI50: The concentration required to inhibit the growth of cancer cells by 50%.

CompoundPredicted Binding Energy (kcal/mol)Experimental Inhibition (IC50)
EGFR -8.540.45 µM
CDK2 -9.210.38 µM

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

The data reveals a strong correlation between the predicted binding energies from in silico docking and the observed biological activities. Compound 7c , which exhibited the most favorable predicted binding energies for both EGFR and CDK2, also demonstrated the most potent cytotoxic and enzyme inhibitory activities in the experimental assays.[1][2] This congruence underscores the value of molecular docking in identifying promising lead candidates for further development.

Visualizing the Predictive Workflow

The process of moving from a computational prediction to experimental validation can be visualized as a logical workflow.

G cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_correlation Data Correlation A 2-Amino-4,5-diphenyl-3-furonitrile Scaffold B Molecular Docking (EGFR & CDK2) A->B C ADME Prediction B->C D Synthesis of Derivatives (e.g., 7c) C->D G Comparison of Predicted vs. Experimental Data C->G E Cytotoxicity Screening (NCI-60) D->E F Enzyme Inhibition Assays (EGFR & CDK2) D->F E->G F->G

Caption: Workflow from in silico design to experimental validation.

The Signaling Pathways in Focus

The selection of EGFR and CDK2 as targets for these in silico and in vitro studies is based on their critical roles in cancer cell proliferation and survival.

G cluster_pathway Cancer Cell Signaling cluster_egfr EGFR Pathway cluster_cdk2 Cell Cycle Progression EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation RAS->Proliferation CDK2 CDK2/Cyclin E G1_S G1/S Transition CDK2->G1_S DNA_Replication DNA Replication G1_S->DNA_Replication inhibitor 2-Amino-4,5-diphenyl-3-furonitrile Derivatives (e.g., 7c) inhibitor->EGFR inhibitor->CDK2

Caption: Inhibition of EGFR and CDK2 signaling pathways.

Disruption of these pathways by inhibitors like the 2-Amino-4,5-diphenyl-3-furonitrile derivatives can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development. The in silico predictions accurately guided the identification of compounds that effectively modulate these pathways.

Experimental Protocols: A Closer Look

To ensure the reproducibility and objective evaluation of the findings, detailed experimental methodologies are crucial.

Synthesis of 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile Derivatives

The synthesis involves a multi-step process starting from benzoin and malononitrile to form the core 2-amino-4,5-diphenyl-3-furonitrile. This intermediate is then reacted with various substituted benzaldehydes to yield the final Schiff base derivatives. The corresponding benzylamine analogues are subsequently produced through the reduction of these Schiff bases.[1][2]

In Vitro Cytotoxicity Screening (NCI-60 Protocol)

The cytotoxic activity of the synthesized compounds was evaluated using the National Cancer Institute's 60 human tumor cell line screen. This standardized protocol involves treating the cell lines with the test compounds at a single high concentration to determine the growth inhibition percentage. Compounds showing significant activity are then subjected to a five-dose assay to calculate the GI50 value.[1]

Protein Kinase Inhibition Assays (EGFR and CDK2)

The inhibitory activity of the compounds against EGFR and CDK2 is typically determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the respective kinase. The IC50 values are then calculated from the dose-response curves.[1][2]

In Silico Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of the synthesized compounds to the active sites of their target proteins. This involves preparing the 3D structures of the ligands and the protein receptors (obtained from the Protein Data Bank, e.g., PDB IDs for EGFR and CDK2). Docking simulations are then run using specialized software, and the results are analyzed to identify key interactions and predict binding energies.[1]

ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to evaluate the drug-likeness and pharmacokinetic properties of the compounds. These models calculate various physicochemical descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to predict properties like oral bioavailability and potential toxicity.[1]

Conclusion

The strong concordance between in silico predictions and experimental results for 2-Amino-4,5-diphenyl-3-furonitrile derivatives validates the use of computational models as a powerful tool in the early stages of drug discovery. Molecular docking and ADME predictions can effectively guide the selection and optimization of lead compounds, thereby accelerating the development of novel and potent anticancer agents. While experimental validation remains the gold standard, the integration of robust in silico methods into the research workflow can significantly enhance efficiency and success rates in the challenging field of oncology drug development.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for 2-Amino-4,5-diphenyl-3-furonitrile

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety, and logistical information for mana...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety, and logistical information for managing 2-Amino-4,5-diphenyl-3-furonitrile (CAS No: 5503-73-1), a key building block in the synthesis of various bioactive compounds.[1] Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Melting Point201-205 °C (lit.)
Boiling Point450.3°C at 760mmHg
Flash Point226.1°C
Density1.26g/cm3

Source: Echemi[2], LookChem[1]

Hazard Identification and Personal Protective Equipment (PPE)

2-Amino-4,5-diphenyl-3-furonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield where splashing is a potential risk.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4][6]
Body Protection Laboratory coat.[4][6]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[4] Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within a fume hood to avoid the formation and inhalation of dust.[2][7]

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[2][7] Do not eat, drink, or smoke in the work area.[2][7]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are crucial to prevent hazardous reactions.[4]

  • Waste Segregation : Isolate all waste containing 2-Amino-4,5-diphenyl-3-furonitrile, including contaminated items like gloves, weighing paper, and pipette tips.[4][6]

  • Containerization :

    • Solid Waste : Place in a dedicated, clearly labeled, and sealed hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[4]

    • Liquid Waste : Use a separate, dedicated container for solutions containing the compound.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Amino-4,5-diphenyl-3-furonitrile," and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Storage : Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]

  • Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for disposal at a licensed facility.[2][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [4][6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh and Transfer prep3->handling1 Begin Experiment handling2 Prepare Solution handling1->handling2 post1 Decontaminate Work Area handling2->post1 Complete Experiment post2 Wash Hands post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Request EHS Pickup disp3->disp4

Caption: Workflow for handling and disposal of 2-Amino-4,5-diphenyl-3-furonitrile.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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